Mandipropamid

Catalog No.
S643320
CAS No.
374726-62-2
M.F
C23H22ClNO4
M. Wt
411.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mandipropamid

CAS Number

374726-62-2

Product Name

Mandipropamid

IUPAC Name

2-(4-chlorophenyl)-N-[2-(3-methoxy-4-prop-2-ynoxyphenyl)ethyl]-2-prop-2-ynoxyacetamide

Molecular Formula

C23H22ClNO4

Molecular Weight

411.9 g/mol

InChI

InChI=1S/C23H22ClNO4/c1-4-14-28-20-11-6-17(16-21(20)27-3)12-13-25-23(26)22(29-15-5-2)18-7-9-19(24)10-8-18/h1-2,6-11,16,22H,12-15H2,3H3,(H,25,26)

InChI Key

KWLVWJPJKJMCSH-UHFFFAOYSA-N

SMILES

Array

solubility

Solubilities (g/L, 25 °C): n-hexane 0.042, n-octanol 4.8, toluene 29, methanol 66, ethyl acetate 120, acetone 300, dichloromethane 400
In water, 4.2 mg/L at 25 °C

Synonyms

4-Chloro-N-[2-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]ethyl]-α-(2-propyn-1-yloxy)-benzeneacetamide; 4-Chloro-N-[2-[3-methoxy-4-(2-propynyloxy)phenyl]ethyl]-α-(2-propynyloxy)-benzeneacetamide; (±)-Chlorophenyl)-N-[2-[3-methoxy-4-(prop-2-ynyloxy)phenyl]e

Canonical SMILES

COC1=C(C=CC(=C1)CCNC(=O)C(C2=CC=C(C=C2)Cl)OCC#C)OCC#C

The exact mass of the compound Mandipropamid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubilities (g/l, 25 °c): n-hexane 0.042, n-octanol 4.8, toluene 29, methanol 66, ethyl acetate 120, acetone 300, dichloromethane 400in water, 4.2 mg/l at 25 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Supplementary Records. It belongs to the ontological category of monocarboxylic acid amide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Original Discovery and Fungicidal Application

Author: Smolecule Technical Support Team. Date: February 2026

Mandipropamid was discovered as part of fungicide research efforts, where isocyanide-based multicomponent reactions (Ugi- and Passerini-type) were used as valuable tools. These reactions enabled the rapid exploration of novel fungicidal compound classes, specifically phenylglycinamides and mandelamides [1].

The compound demonstrates excellent activity against economically significant phytopathogens such as Phytophthora infestans (causing potato and tomato late blight) and Plasmopara viticola (causing grape downy mildew) [1]. Its primary use remains as an agrochemical fungicide [2] [3].

Chemical Synthesis and Properties

The synthesis of this compound and its derivatives is covered in patent literature. One process involves the reaction of specific intermediates to produce the active compound [4] [5]. The following table summarizes its key chemical and physical properties from the search results:

Property Description
IUPAC Name 2-(4-chlorophenyl)-N-{2-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethyl}-2-(prop-2-yn-1-yloxy)acetamide [6]
CAS Registry Number 374726-62-2 [3]
Molecular Formula C₂₃H₂₂ClNO₄ [2] [3]
Molecular Weight 411.88 g/mol [2] [3]
Physical Appearance White to beige or light yellow powder [6] [2] [3]
Melting Point 96-97 °C [3]
Solubility Soluble in organic solvents like DMSO, acetone, and dichloromethane; low solubility in water (4.2 mg/L at 25°C) [6] [3]

A Paradigm Shift: this compound as a Chemical Inducer of Proximity (CIP)

A significant modern development is the repurposing of this compound as a highly effective Chemical Inducer of Proximity (CIP) for use in cell biology and synthetic biology [7]. This application leverages its low toxicity, excellent cell permeability, and orthogonality in mammalian systems [7] [6].

Mechanism of Action as a CIP

The system requires a sixfold mutant of the plant hormone receptor pyrabactin resistance 1 (PYR1), known as PYRMandi, and the receiver protein abscisic acid insensitive (ABI). This compound acts as a monovalent "molecular ratchet" [8]:

  • The Mandi molecule binds to the PYRMandi receptor.
  • This binding induces a conformational change in PYRMandi.
  • The change creates a new binding surface, which recruits the ABI protein.
  • This results in the specific dimerization of PYRMandi and ABI, bringing any proteins fused to them into close proximity [7].

This mechanism is illustrated in the following diagram:

Mandi Mandi PYR_Mandi PYRMandi Receptor Mandi->PYR_Mandi 1. Binds Complex PYRMandi-Mandi-ABI Complex PYR_Mandi->Complex 2. Conformational Change ABI ABI Receiver ABI->Complex 3. Recruits

Quantitative Performance of the Mandi CIP System

Research has quantitatively compared the Mandi system to other established CIPs. The data below, derived from cellular studies, shows that Mandi performs favorably, especially in terms of speed and efficiency [7].

CIP System Working Concentration Translocation Time (t₀.₇₅) Interacting Fraction EC₅₀ (Gene Expression)
This compound (Mandi) 500 nM 10.1 ± 1.7 seconds 77 ± 12% 0.43 ± 0.17 µM
Rapamycin 500 nM 107.9 ± 16.4 seconds 71 ± 3% Not Provided
ABA-AM 5 µM 3.5 ± 0.1 minutes 41 ± 6% (at 500 nM) 30.8 ± 15.5 µM
GA3-AM 5 µM 2.4 ± 0.5 minutes Not Provided Not Provided
Key Experimental Workflow for CIP Application

A common method to validate and use the Mandi CIP system involves a protein translocation assay in live cells [7]. The workflow can be summarized as follows:

  • Genetic Construction: Fuse the PYRMandi receptor domain to a specific cellular localization tag (e.g., a mitochondrial outer membrane protein, TOMM20). Fuse the ABI receiver domain to a fluorescent protein (e.g., eGFP).
  • Cell Culture & Transfection: Introduce these genetic constructs into mammalian cell lines (e.g., U2OS cells) via transient transfection.
  • Microscopy & Stimulation: Use live-cell imaging (e.g., confocal or epifluorescence microscopy) to observe the cells. The ABI-eGFP signal will be diffuse in the cytosol at baseline.
  • Induction & Data Collection: Add this compound to the culture medium. Upon addition, Mandi rapidly enters the cells and induces dimerization, causing the cytosolic ABI-eGFP to relocate to the mitochondria. This colocalization is measured quantitatively by analyzing fluorescence signals over time.

This process is captured in the experimental workflow below:

Step1 1. Genetic Construction (PYRMandi-Tag & ABI-FP) Step2 2. Cell Transfection Step1->Step2 Step3 3. Baseline Imaging Step2->Step3 Step4 4. This compound Addition Step3->Step4 Step5 5. Induced Translocation & Quantitative Measurement Step4->Step5

Recent Advancements: Photocaged this compound

To achieve superior spatiotemporal control, a photocaged derivative of this compound, called pMandi, has been developed [8]. pMandi is inactive until irradiated with light (365/405 nm), which cleaves the photocaging group and releases active Mandi. This allows researchers to induce protein proximity with precise timing and in a defined subcellular area using light, even enabling reversible control over multiple cycles [8].

References

Mechanism of Action: Targeting Cell Wall Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Mandipropamid is a carboxylic acid amide (CAA) fungicide highly effective against oomycete pathogens, such as Phytophthora infestans (causing potato late blight) and Plasmopara viticola (causing grapevine downy mildew) [1] [2]. Its primary effect is the inhibition of cellulose synthesis in the cell wall of these pathogens [1] [3].

The table below summarizes the key characteristics of its action:

Feature Description
Molecular Target Cellulose synthase-like protein PiCesA3 in Phytophthora infestans [1].
Biochemical Effect Disruption of cellulose incorporation into the cell wall, leading to loss of structural integrity [1].
Cellular Symptom Swelling and deformation of germ tubes and hyphal tips [1].
Uptake & Mobility Acts on the cell wall; uptake into the cell is not required for activity. It is a cytropic fungicide with local redistributive properties in plants [1] [2].
Application Type Foliar spray with protective and curative action [3].

Experimental Evidence and Key Findings

The identification of this compound's mode of action was confirmed through a combination of biochemical, genetic, and microscopic techniques [1]. The following workflow outlines the key experimental approaches:

G Start Start: Identify Symptomology A Microscopic Analysis of Treated Germinating Cysts Start->A Observes swelling at germ tube tips B Biochemical Assays (14C Glucose Incorporation) A->B Hypothesis: Inhibits cellulose synthesis C Genetic Analysis (EMS Mutagenesis & Sequencing) B->C Confirms reduced cellulose synthesis D Functional Validation (Gene Transformation) C->D Identifies mutations in PiCesA3 gene End Conclusion: Confirmed MoA and Target D->End Mutated gene confers insensitivity

Experimental workflow for identifying this compound's mode of action

  • Symptomatology and Phenotypic Effects: Treatment of P. infestans germinating cysts caused characteristic swelling of the germ tube tips and arrested growth. This symptom is typical of cell wall biosynthesis inhibitors. The effect was reversible; washing away the fungicide allowed the cysts to resume normal growth, indicating non-lethal, static action that does not require cellular uptake [1].

  • Biochemical Uptake and Incorporation Assays: Using 14C-labeled this compound, researchers demonstrated that the compound acts on the cell wall and does not enter the cell. Furthermore, 14C-glucose incorporation assays showed that this compound specifically perturbs the incorporation of glucose into cellulose, confirming the inhibition of cellulose synthesis as the primary effect [1].

  • Genetic Identification of Target and Validation: Laboratory mutants of P. infestans with insensitivity to this compound were generated. Sequencing of cellulose synthase (CesA) genes in these mutants revealed point mutations in the PiCesA3 gene, all resulting in a change to the same amino acid (glycine-1105). To confirm causality, the mutated PiCesA3 allele was transformed and expressed in a wild-type, sensitive isolate, which subsequently became insensitive to this compound, providing definitive evidence that PiCesA3 is the molecular target [1].

Resistance Management and Agronomic Practice

Like many single-site fungicides, this compound carries a risk of resistance development in pathogen populations [2]. Resistance is conferred by specific point mutations in the target CesA3 gene [1]. The dominant resistance management strategy is to use this compound in mixtures and alternation with other fungicides.

The table below summarizes partners and strategies based on 2025 agronomic advice for potato blight control [4] [5]:

Strategy Recommendation
Mixing Partners Always apply in a tank mix with a fungicide from a different FRAC group. Effective partners include fluazinam, propamocarb, amisulbrom, cyazofamid, and mancozeb [4] [5].
Application Program Use in strict alternation with non-CAA modes of action. In a 12-spray program, a maximum of 6 this compound applications is advised (no more than 50% of total sprays) [4] [5].
Timing Apply as a preventative treatment for optimal control [5].

A Novel Application in Chemical Biology

Beyond its agricultural use, this compound has been repurposed in basic research as a chemical inducer of proximity (CIP). A engineered mutant of the plant receptor PYR1 (PYRMandi) specifically binds this compound and induces dimerization with its partner protein, ABI [6].

This orthogonal system allows scientists to precisely control protein-protein interactions in mammalian cells and living organisms like zebrafish embryos. Its advantages include excellent cell permeability, low toxicity, and very fast induction kinetics, outperforming other established CIPs like rapamycin in speed [6].

References

mandipropamid cellulose synthase inhibition mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Mandipropamid Inhibition Mechanism

This compound is a carboxylic acid amide (CAA) fungicide that specifically inhibits cellulose biosynthesis in the cell walls of oomycete pathogens, such as Phytophthora infestans (causing potato late blight) and Plasmopara viticola (causing grapevine downy mildew) [1] [2]. Cellulose provides critical structural strength and rigidity to the cell wall, and its synthesis is essential for the formation of normal appressoria, the infection structures that penetrate host plants [1] [3].

The mechanism can be broken down into three key areas of experimental evidence:

  • Biochemical and Phenotypic Evidence: Treatment with this compound causes clear morphological symptoms. Germinating cysts of P. infestans exhibit arrested growth and dramatic swelling at the germ tube tip, which is characteristic of cell wall synthesis inhibitors [1]. These effects are reversible; washing away the compound allows for the resumption of normal germ tube growth, indicating weak sorption to its target [1]. Crucially, uptake studies with 14C-labelled this compound demonstrated that the compound acts on the cell wall and does not enter the cell [1] [2]. Furthermore, the incorporation of 14C-glucose into cellulose is significantly disrupted in the presence of this compound, confirming that the inhibition of cellulose synthesis is its primary effect [1] [2].

  • Genetic and Resistance Evidence: Laboratory-generated mutants of P. infestans that were insensitive to this compound were created using ethyl methane sulphonate (EMS) mutagenesis [1] [2]. Sequence analysis of cellulose synthase (CesA) genes in these resistant mutants revealed point mutations in the PiCesA3 gene [1] [2]. In Plasmopara viticola, resistance was similarly linked to a single point mutation in the homologous PvCesA3 gene [4]. The table below summarizes the key genetic mutations associated with resistance.

Pathogen Gene Amino Acid Change Phenotype Key Experimental Validation
Phytophthora infestans PiCesA3 Glycine-1105 altered [1] [2] MPD-insensitive [1] [2] Expression of the mutated PiCesA3 allele in a wild-type sensitive isolate conferred the MPD-insensitive phenotype [1] [2].
Plasmopara viticola PvCesA3 Specific point mutation (implied) [4] MPD-resistant [4] Inheritance studies showed resistance co-segregated with a recessive mutation in PvCesA3 [4].
  • Target Specificity: The discovery that mutations in a specific cellulose synthase gene (CesA3) confer resistance definitively identifies PiCesA3/PvCesA3 as the molecular target of this compound [1] [4] [2]. This provides a clear mechanism of action and explains the compound's specificity towards oomycetes.

Experimental Protocols for Mechanism Elucidation

The search results describe several key methodologies used to uncover this mode of action. The following diagram outlines the integrated experimental workflow that combined phenotypic, biochemical, and genetic approaches.

G cluster_1 Key Experiments start Start: Investigate MoA of this compound pheno Phenotypic Analysis start->pheno biochem Biochemical Studies pheno->biochem p1 Treat germinating cysts with MPD pheno->p1 genetic Genetic Analysis biochem->genetic b1 Conduct uptake studies with 14C-labelled MPD biochem->b1 concl Conclusion: Target Identified genetic->concl g1 Generate MPD-insensitive mutants via EMS mutagenesis genetic->g1 p2 Observe germ tube swelling and growth arrest p1->p2 p3 Wash compound away to test reversibility p2->p3 b2 Measure incorporation of 14C-glucose into cellulose b1->b2 g2 Sequence cellulose synthase (CesA) genes in mutants g1->g2 g3 Identify point mutations in PiCesA3/PvCesA3 g2->g3 g4 Transform and express mutant allele in wild-type g3->g4

The specific methodologies for the core experiments are as follows:

  • In Vitro Symptomatology Assay: Zoospores of P. infestans are induced to encyst via mechanical agitation (e.g., vortexing). The germinating cysts are then treated with this compound (e.g., at 68 nM for 3 hours) and observed under a microscope for the development of characteristic symptoms like germ tube tip swelling and growth arrest. A reversibility test involves washing the compound away after a 1-hour treatment and observing the cells after a 2-hour recovery period [1].

  • Uptake and Cellulose Incorporation Assay: Germinating cysts are exposed to 14C-labelled this compound to study its localization and uptake into the cell [1]. In a separate experiment, the incorporation of 14C-glucose into the cellulose fraction of the cell wall is measured in the presence and absence of this compound to quantify the level of inhibition [1] [2].

  • Generation and Analysis of Resistant Mutants: Mutagenesis is performed on wild-type P. infestans using ethyl methane sulphonate (EMS) to create genetic variants. These populations are then selected on media containing this compound to isolate insensitive mutants. The cellulose synthase genes (PiCesA1, PiCesA2, PiCesA3, PiCesA4) from these mutants are sequenced and compared to the wild-type sequence to identify resistance-conferring point mutations [1]. Functional validation is achieved by transforming a sensitive wild-type isolate with the mutated PiCesA3 allele and confirming the acquired insensitivity phenotype [1] [2].

Emerging Research and Future Directions

While the core mechanism of this compound is well-established, recent research is exploring novel ways to target the same pathway. The most current information from the search results focuses on developing antimicrobial peptides as potential eco-friendly fungicides.

  • Alternative Targeting of Cellulose Synthase: A 2024 computational study investigated antimicrobial peptides (e.g., NoPv1 and its optimized derivatives DP1/DP2) that target PvCesA2 in Plasmopara viticola to inhibit the growth of oomycete pathogens [5]. This approach was inspired by the fact that this compound targets the same enzyme family [5] [3].
  • Rationale for Targeting CesA: These enzymes are ideal targets because cellulose is a vital component for oomycete pathogenicity, and these enzymes are absent in beneficial organisms like yeast and human cells, potentially reducing off-target effects [3].

References

Chiral Center and Enantiomers of Mandipropamid

Author: Smolecule Technical Support Team. Date: February 2026

Mandipropamid is a chiral molecule because it contains one chiral carbon atom, leading to a pair of enantiomers: R-(-)-mandipropamid and S-(+)-mandipropamid [1] [2]. The technical material used in commercial products is typically a racemate, meaning it consists of an equimolar (1:1) mixture of these two enantiomers [2].

Analytical Enantioseparation Protocol

A core requirement for studying enantioselective fate is a reliable chiral analytical method. The following protocol, adapted from published methodologies, details the separation and determination of this compound enantiomers.

  • Instrumentation: Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) [3].
  • Analytical Column: A chiral stationary phase column, such as a Daicel Chiralcel OZ-3R (150 × 2.1 mm, 3 µm particle size) or a Lux Cellulose-2 column [4] [3].
  • Sample Preparation (for vegetable matrices):
    • Extraction: Homogenized vegetable samples are extracted with acetonitrile (ACN) containing 1% acetic acid (AA) via vortex extraction [4].
    • Purification: The extract is purified using a combination of dispersive solid-phase extraction (d-SPE) sorbents, typically primary secondary amine (PSA), octadecylsilane (C18), and magnesium sulfate (MgSO₄) to remove co-extracted interferents [4].
    • Filtration: The purified extract is passed through gravity filter paper and a 0.22 µm nylon syringe filter prior to instrumental analysis [4].
  • Method Validation: The aforementioned method has been validated with excellent performance [5]:
    • Linearity: R² > 0.99
    • Accuracy: Recovery of 73.8–106%
    • Precision: Relative standard deviation (RSD) < 11%
    • Limit of Quantification (LOQ): 0.005 mg/kg in water and sediment samples [1].

Enantioselective Environmental Fate

The behavior of this compound enantiomers is highly enantioselective and depends on the environmental matrix. The table below summarizes key findings on degradation rates.

Matrix Preferentially Degraded Enantiomer Half-Life (Degrading Enantiomer) Study Type
Tomato [5] R-(-)-mandipropamid 5.0 days (under field conditions) Field Trial
Chinese Cabbage [5] R-(-)-mandipropamid 1.8-2.0 days (under field conditions) Field Trial
Cucumber [5] S-(+)-mandipropamid 2.4-5.5 days (under field conditions) Field Trial
Cowpea [5] S-(+)-mandipropamid 1.6-2.4 days (under field conditions) Field Trial
Grape [3] R-(-)-mandipropamid 5.63 days (under field conditions) Field Trial
Soil (Repeatedly Treated) [6] [7] R-(-)-mandipropamid 10.2 - 79.2 days Laboratory Incubation
Water (Yangtze River) [1] R-(-)-mandipropamid Not specified Water-Sediment Microcosm
Sediment (Yangtze River) [1] S-(+)-mandipropamid Not specified Water-Sediment Microcosm

The diagram below illustrates the primary degradation pathways of this compound in a water-sediment system as identified by LC-TOF/MS/MS analysis [1].

mandipropamid_degradation MDP This compound (Chiral Parent) P1 Amide Hydrolysis Product MDP->P1 Amide Hydrolysis P2 O-Dealkylation Product MDP->P2 O-Dealkylation P3 Chlorophenyl Ring Oxidation Product MDP->P3 Ring Oxidation P4 Further Degraded/Simpler Molecules P1->P4 Further Degradation P2->P4 Further Degradation P3->P4 Further Degradation

Microbial Degradation Mechanisms

The preferential degradation of this compound enantiomers in soil is driven by specific indigenous microbial communities [6] [7].

  • R-Enantiomer Preference: Bacterial genera including Burkholderia, Paraburkholderia, Hyphomicrobium, Methylobacterium, Caballeronia, and Ralstonia are associated with the faster degradation of R-(-)-mandipropamid [6] [7].
  • S-Enantiomer Preference: Genera such as Haliangium, Sorangium, and Sandaracinus show a substrate preference for the S-(+)-enantiomer [6] [7].
  • Functional Genes: Metagenomic analysis (KEGG, BDG database) links the preferential degradation of the R-enantiomer to six microbial metabolic pathways and twelve functional enzyme genes. Key biodegradation genes (BDGs) identified include bphA1, benA, bph, p450, and ppah, with hosts primarily in the genera Burkholderia, Paraburkholderia, Hyphomicrobium, and Methylobacterium [6] [7].

Implications for Research and Regulation

The enantioselectivity of this compound has significant implications:

  • Accurate Risk Assessment: Environmental fate and toxicity should be evaluated at the enantiomer level, not just for the racemate. The common assumption that enantiomers behave identically is invalid [1].
  • Guiding Agricultural Practice: Understanding which enantiomer is more active against target pathogens could, in the future, inform the development of enantiopure products with higher efficacy and potentially lower application rates [8].
  • Monitoring and Regulation: Maximum Residue Limits (MRLs) are currently set for the sum of both enantiomers [9]. Enantioselective monitoring could provide a more refined basis for ensuring food safety.

References

mandipropamid target pathogens Phytophthora infestans

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Resistance

Mandipropamid is a carboxylic acid amide (CAA) fungicide that primarily inhibits the synthesis of cellulose in the cell wall of Phytophthora infestans [1] [2].

  • Molecular Target: The fungicide targets the cellulose synthase protein PiCesA3, which is encoded by the PiCesA3 gene [1] [2].
  • Site of Action: Uptake studies with radiolabeled this compound showed that the compound acts on the cell wall and does not enter the cell [1]. Its primary effect is to disrupt the incorporation of glucose into cellulose [1].
  • Visual Symptomatology: Treatment of germinating cysts with this compound leads to arrested growth and characteristic swelling of the germ tube tips, a typical symptom of cell wall biosynthesis inhibitors. These effects are reversible upon washing the compound away [1].

Resistance to this compound is conferred by specific point mutations in the PiCesA3 gene that result in an amino acid substitution at position 1105 (glycine to serine, G1105S) [3] [4]. This mutation leads to a loss of sensitivity and poses a significant threat to disease control.

The following diagram illustrates the mechanism of action and the development of resistance.

MPD This compound CesA3_WT Wild-Type PiCesA3 Protein MPD->CesA3_WT Binds to CesA3_Mut Mutated PiCesA3 Protein (G1105S) MPD->CesA3_Mut Cannot Bind NoCellulose Inhibited Cellulose Synthesis CesA3_WT->NoCellulose Inhibition Cellulose Cellulose Synthesis CesA3_Mut->Cellulose Unaffected Normal Normal Germ Tube Cellulose->Normal Swelling Germ Tube Swelling (Growth Arrest) NoCellulose->Swelling

Resistance Mutations and Impact on Fungicide Efficacy

The emergence and spread of P. infestans genotypes carrying the CesA3 G1105S mutation have led to control failures in the field [3] [4]. The table below summarizes key data on resistant genotypes and their practical impact.

Genotype / Description Key Mutation(s) Resistance Factor Field Control Implications

| EU_43_A1 Widely distributed in Northern & Central Europe [3] [4] | CesA3: G1105S [3] | High resistance to this compound [4] | Loss of efficacy Failure to control late blight with this compound and potentially other CAAs [4] | | CAA- and OSBPI-Double Resistant Recent field isolates from Germany/Netherlands [3] | CesA3: G1105S & OSBP: G770V or N837F/L [3] | High resistance factors to both CAA and OSBPI fungicides [3] | Control failure with single-mode-of-action products. Requires full-dose mixtures for effective control [3] |

Key Experimental Protocols for this compound

For researchers investigating this compound sensitivity or resistance, here are methodologies from the search results.

In Vitro Sensitivity Assays

Microtiter plate-based methods using optical density (OD) measurements are effective for high-throughput fungicide screening [5].

  • Inoculum Source: The use of sporangia is advised over zoospores from axenic cultures to increase reproducibility and avoid biases from active zoospore swimming [5].
  • Procedure: Inoculate liquid medium in multi-well plates with a standardized sporangia suspension amended with a range of this compound concentrations [5]. Incubate and measure mycelial growth spectrophotometrically [5].
  • Data Analysis: Calculate the half-maximal effective concentration (EC50) using a logistic regression model (e.g., a four-parameter log-logistic function) fitted to the OD data representing growth inhibition [5].
Characterizing Target-Site Resistance
  • Genetic Sequencing: Sequence the PiCesA3 gene and identify known resistance mutations, particularly the single nucleotide polymorphism leading to the G1105S amino acid substitution [3].
  • Genotyping: Use techniques like allele-specific PCR to screen for the G1105S mutation in field populations [3].

The experimental workflow for these key protocols is summarized below.

A In-Vitro Sensitivity Assay B Source Sporangia A->B C Grow in Multi-Well Plates with this compound B->C D Measure Optical Density (OD) C->D E Fit Model & Calculate EC50 D->E F Molecular Resistance Detection G Extract Genomic DNA F->G H Sequence PiCesA3 Gene G->H I Identify Mutation (G1105S) H->I

References

Comprehensive Technical Guide to Mandipropamid and FRAC Code 40 Classification: Mode of Action, Resistance Management, and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to FRAC Code 40 and Carboxylic Acid Amides (CAA) Fungicides

The Fungicide Resistance Action Committee (FRAC) is an international technical organization that classifies fungicides according to their mode of action and resistance risk. FRAC Code 40 comprises the Carboxylic Acid Amides (CAA), a group of fungicides specifically effective against Oomycete pathogens that cause devastating diseases in numerous crops. The FRAC CAA Working Group was established in 2005 to develop coordinated resistance management strategies for these compounds, which exhibit cross-resistance patterns despite their diverse chemical structures [1].

CAA fungicides are categorized into three distinct chemical subgroups based on their molecular structures: cinnamic acid amides (including dimethomorph, flumorph, and pyrimorph), valinamide carbamates (including benthiavalicarb, iprovalicarb, and valifenalate), and mandelic acid amides (including mandipropamid) [1]. Despite these structural differences, all CAA fungicides share a common molecular target site and demonstrate similar biological activity against Oomycete pathogens. This compound, as a representative mandelic acid amide, has become a critically important fungicide for managing late blight and downy mildew diseases in high-value crops such as grapes, potatoes, tomatoes, and cucumbers [1] [2].

Chemical Properties and Structural Characteristics of this compound

This compound (IUPAC name: 2-(4-Chlorophenyl)-N-[3-methoxy-4-(2-propynyloxy)phenethyl]-2-(2-propynyloxy)acetamide) is a chiral fungicide with distinctive molecular features that contribute to its biological activity. The compound has a molecular weight of 411.88 g/mol and the molecular formula C~23~H~22~ClNO~4~ [2]. Its structure incorporates two propargyloxy groups (-O-CH~2~-C≡CH) and a chlorophenyl moiety, which are essential for its fungicidal efficacy against Oomycete pathogens [3].

The compound exists as a racemic mixture in commercial formulations, meaning it contains equal proportions of its enantiomeric forms. Recent studies have demonstrated that these enantiomers may exhibit enantioselective degradation in different environmental matrices and biological systems, with potential implications for their environmental behavior, bioactivity, and toxicity to non-target organisms [3]. This compound appears as an off-white to light yellow solid in its pure form and has sufficient solubility in organic solvents like DMSO (100 mg/mL) for experimental applications [2].

Table 1: Physicochemical Properties of this compound

Property Specification Reference
CAS Number 374726-62-2 [2]
Molecular Weight 411.88 g/mol [2]
Molecular Formula C~23~H~22~ClNO~4~ [2]
Appearance Off-white to light yellow solid [2]
Solubility in DMSO 100 mg/mL (242.79 mM) [2]

Mode of Action and Molecular Target Site

Primary Mechanism of Action

The CAA fungicides, including this compound, exhibit a highly specific mode of action that directly inhibits cellulose synthesis in Oomycete plant pathogens. This mechanism was elucidated through a series of sophisticated experiments including uptake studies with ^14^C-labeled this compound, which demonstrated that the fungicide acts primarily on the cell wall without entering the cell cytoplasm. Further investigation revealed that this compound perturbs the incorporation of ^14^C-glucose into cellulose, providing direct evidence of its interference with cellulose biosynthesis [1].

Gene sequence analysis of laboratory mutants resistant to this compound identified specific point mutations in the PiCesA3 gene, which encodes the cellulose synthase 3 enzyme in Phytophthora infestans. These mutations result in amino acid changes at position Glycine-1105 in the resulting protein, confirming this residue as critical for binding and inhibition by CAA fungicides [1]. The CesA3 protein is an essential component of the cellulose synthase complex responsible for cell wall biosynthesis in Oomycetes, and its inhibition compromises cell wall integrity, leading to impaired growth and eventual death of the pathogen.

Target Pathogen Spectrum and Biological Activity

This compound exhibits outstanding protective activity against several economically significant Oomycete pathogens, including Phytophthora infestans (causing late blight in potato and tomato), Plasmopara viticola (grape downy mildew), and Pseudoperonospora cubensis (cucumber downy mildew) [1] [2]. The compound is particularly valued for its preventive efficacy when applied before infection, forming a protective barrier on plant surfaces that inhibits pathogen development.

The fungicide demonstrates translocation capabilities within the waxy layer of plant cuticles, providing uniform distribution and rainfastness, though it does not exhibit significant systemic movement within the vascular system. This compound's specific activity against Oomycetes with minimal impact on other fungal classes or host plants contributes to its favorable environmental and toxicological profile [1].

mandipropamid_mechanism cluster_0 Molecular Target Site cluster_1 Cellular Effect This compound This compound PiCesA3 PiCesA3 (Cellulose Synthase) This compound->PiCesA3 Binds to Pathogen Pathogen Pathogen->PiCesA3 Expresses Plant Plant Plant->Pathogen Infected by Mutation Glycine-1105 Mutation PiCesA3->Mutation Point Mutation CellWall Impaired Cell Wall Synthesis PiCesA3->CellWall Inhibition of Cellulose Cellulose Biosynthesis Inhibition Mutation->Cellulose Results in Resistance Growth Inhibited Pathogen Growth CellWall->Growth Death Cell Lysis and Death Growth->Death

Diagram 1: Molecular mechanism of this compound showing target site binding and subsequent inhibition of cellulose biosynthesis in Oomycete pathogens

Resistance Risk and Management Strategies

Resistance Mechanisms and Genetics

Resistance to CAA fungicides, including this compound, has been documented in field populations of specific Oomycete pathogens, particularly Plasmopara viticola (grape downy mildew). The primary resistance mechanism involves point mutations in the cellulose synthase (CesA3) gene, with specific amino acid substitutions at position Glycine-1105 conferring reduced sensitivity to the entire CAA group [1]. This results in complete cross-resistance among all CAA fungicides, regardless of their chemical subgroup classification.

Genetic inheritance studies have revealed that CAA resistance is inherited in a recessive manner. In sexual crosses between sensitive and resistant isolates of Plasmopara viticola, the entire F1 generation remains sensitive to CAA fungicides, with resistance phenotypes reappearing only in the F2 progeny. This pattern of inheritance suggests that resistance management strategies should focus on reducing the selection pressure on heterozygous individuals, which remain susceptible to CAA treatments [1].

Pathogen-Specific Risk Assessment and Management Recommendations

Table 2: Resistance Risk Classification and Management Recommendations for Key Pathogens

Pathogen Disease FRAC Risk Classification Key Management Recommendations Application Limits
Plasmopara viticola Grape downy mildew High risk pathogen Always apply in mixture with effective partners; Use preventive applications Max. 3-4 applications per crop cycle (50% of total sprays)
Phytophthora infestans Potato/tomato late blight Medium risk pathogen Maximum of 2 consecutive applications; Apply at recommended doses Max. 50% of intended applications
Pseudoperonospora cubensis Cucumber downy mildew High risk pathogen Mixtures with multi-site inhibitors; Strict alternation with other MoAs Max. 3-4 applications per crop cycle
Bremia lactucae Lettuce downy mildew Moderate risk pathogen Preventive applications; Alternation with different MoAs Max. 50% of intended applications

Based on long-term monitoring data, FRAC has classified the resistance risk of CAA fungicides as low to moderate compared to high-risk groups like phenylamides and QoI fungicides [1]. This assessment reflects the recessive nature of resistance and the fitness penalties often associated with resistance mutations. However, the organization emphasizes that this moderate risk profile can only be maintained through implementation of scientifically sound resistance management strategies.

The core principles of CAA resistance management include: preventive application before infection occurs; mandatory mixture with effective partner fungicides with different modes of action; application frequency limits (maximum 50% of total fungicide applications); and rotation with non-cross-resistant modes of action [1]. For high-risk pathogens like Plasmopara viticola in regions with documented resistance, FRAC recommends not exceeding three CAA applications per crop cycle and ensuring these are always applied in robust mixtures with multi-site or other effective non-cross-resistant fungicides [1].

Experimental Protocols and Methodologies

Resistance Monitoring and Detection Protocols

Regular monitoring of pathogen sensitivity to this compound is essential for early detection of resistance development. The following protocol represents standard methodology for monitoring CAA sensitivity in Oomycete pathogens:

  • Sample Collection: Collect at least 30-50 independent field samples of sporulating lesions from multiple locations within a production region. Maintain pathogen identity through single lesion isolation and preserve reference specimens [1].
  • In vitro Assays: Prepare serial dilutions of technical grade this compound in appropriate solvents and incorporate into growth media. For Phytophthora infestans, use rye sucrose agar with vancomycin; for downy mildews, use leaf disc assays on susceptible host tissue [1].
  • Incubation and Assessment: Inoculate assay plates with standardized sporangial or zoospore suspensions (e.g., 10^4^ spores/mL). Incubate at optimal temperature (18-20°C for P. viticola; 15-18°C for P. infestans) with appropriate light cycles. Assess inhibition of mycelial growth, sporulation, or spore germination after 5-10 days [1].
  • Data Analysis: Calculate EC~50~ values (effective concentration inhibiting 50% of growth) using probit or logit analysis. Compare with baseline sensitivity data to identify shifts in sensitivity.

Molecular detection methods for CesA3 mutations can supplement biological assays. DNA extraction from field samples followed by PCR amplification and sequencing of the CesA3 gene region surrounding codon 1105 can identify resistant alleles before they become dominant in the population [1].

Microbial Degradation Studies for Environmental Remediation

Recent research has focused on isolating and characterizing microorganisms capable of degrading this compound in contaminated soils. The following protocol outlines the methodology for isolation and evaluation of this compound-degrading bacterial strains [3]:

  • Soil Sampling and Enrichment: Collect soil samples from sites with historical this compound application. Prepare enrichment cultures using minimal salt medium (MSM) supplemented with racemic this compound (50-100 mg/L) as the sole carbon source. Incubate at 28°C with shaking at 150 rpm for 7-14 days [3].
  • Strain Isolation: Serially dilute enriched cultures and spread on MSM agar plates containing this compound. After incubation at 28°C for 3-7 days, select morphologically distinct colonies and purify through repeated streaking on fresh plates [3].
  • Identification and Characterization: Identify selected strains through Gram staining, biochemical tests, and 16S rRNA gene sequencing. Analyze degradation efficiency in liquid culture using HPLC-MS/MS with chiral columns to monitor enantioselective degradation [3].
  • Optimization of Degradation Conditions: Evaluate the effects of temperature (20-37°C), pH (5.0-9.0), initial this compound concentration (10-200 mg/L), and inoculum density (10^5^-10^8~ CFU/mL) on degradation rates using single-factor experiments or response surface methodology [3].

degradation_protocol cluster_enrichment Enrichment Culture cluster_isolation Strain Isolation & Purification cluster_identification Strain Identification cluster_evaluation Degradation Assessment Start Soil Sampling (this compound-Exposed Sites) MSM Minimal Salt Medium + this compound (50-100 mg/L) Start->MSM Incubation1 Incubation: 28°C, 150 rpm 7-14 days MSM->Incubation1 Transfer Sequential Transfer (3-5 cycles) Incubation1->Transfer Plating Spread Plate Method MSM Agar + this compound Transfer->Plating Incubation2 Incubation: 28°C 3-7 days Plating->Incubation2 Selection Colony Selection Based on Morphology Incubation2->Selection Purification Streak Purification (Repeated) Selection->Purification Characterization Gram Staining Biochemical Tests Purification->Characterization Sequencing 16S rRNA Gene Sequencing Characterization->Sequencing Phylogeny Phylogenetic Analysis Sequencing->Phylogeny Culture Liquid Culture with rac-Mandipropamid Phylogeny->Culture HPLC HPLC-MS/MS Analysis (Chiral Columns) Culture->HPLC Efficiency Degradation Efficiency Calculation HPLC->Efficiency

Diagram 2: Experimental workflow for isolation and evaluation of this compound-degrading bacterial strains from contaminated soil

Analytical Methods for this compound Quantification

Accurate quantification of this compound and its potential degradation products is essential for both resistance monitoring and environmental studies. The following analytical protocol has been validated for this compound detection in various matrices [3]:

  • Extraction: For soil samples, extract this compound with acetonitrile:water (8:2, v/v) using ultrasonic assistance for 30 minutes. For plant tissues, use accelerated solvent extraction with dichloromethane:acetone (1:1, v/v) at 100°C and 1500 psi.
  • Cleanup: Purify extracts using solid-phase extraction (SPE) with C~18~ cartridges. Condition cartridges with methanol and water, load samples, wash with water, and elute with methanol.
  • Chromatographic Separation: Analyze using reverse-phase HPLC with chiral columns (e.g., Chiralpak IC, 250 × 4.6 mm, 5 μm) maintained at 25°C. Use mobile phase gradient of ammonium formate (5 mM) in water and acetonitrile at flow rate of 0.8 mL/min [3].
  • Mass Spectrometric Detection: Employ tandem mass spectrometry (MS/MS) with electrospray ionization in positive mode. Monitor transition m/z 412.1 → 328.1 for this compound quantification, with m/z 412.1 → 356.1 as a qualifier ion. Use deuterated internal standards for improved quantification accuracy [3].

Table 3: Optimal Conditions for this compound Degradation by Bacterial Strains

Bacterial Strain Identification Optimal Temperature Optimal pH Degradation Efficiency Half-Life Reduction
M01 Pseudomonas sp. 30°C 7.0 73% 4.2 days (from 13-159 days)
MW05 Mycolicibacterium parafortuitum 28°C 7.5 68% 4.8 days (from 13-159 days)
MW09 Stenotrophomonas maltophilia 32°C 6.5 63% 5.5 days (from 13-159 days)

Environmental Fate and Biodegradation

This compound exhibits variable but generally persistent soil behavior with half-lives ranging from 13 to 159 days depending on soil composition, climate conditions, and microbial activity [3]. This extended persistence raises concerns about potential soil accumulation and ecotoxicological effects, particularly with repeated applications in intensive agricultural systems. Maximum residual concentrations can reach mg/kg levels in heavily treated soils, necessitating remediation approaches for contaminated environments [3].

Recent research has identified several bacterial strains with demonstrated capability to degrade this compound, including Pseudomonas sp. (strain M01), Mycolicibacterium parafortuitum (strain MW05), and Stenotrophomonas maltophilia (strain MW09). These strains isolated from contaminated soils exhibited degradation efficiencies exceeding 63% for this compound enantiomers under optimal conditions [3]. The degradation process appears to be enantioselective, with varying degradation rates for different stereoisomers, highlighting the importance of chiral analysis in environmental fate studies.

Bioremediation approaches using these specialized microbial strains offer promising solutions for cleaning this compound-contaminated sites. In remediation experiments, the application of these bacterial strains to polluted soils significantly enhanced degradation rates, reducing the environmental persistence of this compound residues. The optimal conditions for biodegradation include neutral to slightly alkaline pH (7.0-7.5), temperatures around 28-32°C, and adequate nutrient supplementation to support microbial growth [3].

Conclusion and Future Perspectives

This compound remains a critically important tool for managing Oomycete diseases in numerous crop production systems worldwide. Its specific molecular target (cellulose synthase CesA3) and favorable environmental profile have secured its position in integrated disease management programs. However, the confirmed cases of resistance in Plasmopara viticola populations underscore the necessity of strict adherence to FRAC resistance management guidelines, particularly the use of mixture partners and application limits [1].

Future research directions should focus on several key areas: developing rapid molecular diagnostics for resistance monitoring; elucidating the potential fitness costs associated with resistance mutations; optimizing bioremediation strategies for contaminated environments; and investigating the enantioselective environmental behavior and biological activity of this compound stereoisomers. Additionally, as agricultural systems evolve toward reduced pesticide loads, integrating this compound into sophisticated IPM programs that combine biological controls, resistant cultivars, and precision application technologies will be essential for maintaining its efficacy and sustainability [1] [3].

References

Comprehensive Analysis of Mandipropamid in Sesame Leaves using HPLC-UVD: Application Notes & Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

This document provides a detailed protocol for the analysis of mandipropamid residues in sesame leaves using High-Performance Liquid Chromatography with an Ultraviolet Detector (HPLC-UVD). The method is crucial for monitoring pesticide dissipation patterns and ensuring food safety compliance. The protocol outlined here was systematically optimized to handle the complex matrix of sesame leaves, achieving high sensitivity and accuracy for regulatory analysis [1] [2]. It has been successfully applied to field samples for determining the pre-harvest residue limit (PHRL) and half-life of this compound.

Key Experimental Parameters and Validation Data

The developed method was rigorously validated. The key parameters and results are summarized in the table below.

Validation Parameter Result / Value
Extraction Solvent Acetonitrile [1] [2]
Clean-up Method Solid-Phase Extraction (SPE) + dispersive-SPE (d-SPE) [1] [2]
Calibration External (in pure solvent) [1] [2]
Linearity (R²) 1.000 [1] [2]
Limit of Detection (LOD) 0.003 mg/kg [1] [2]
Limit of Quantification (LOQ) 0.01 mg/kg [1] [2]
Spiking Recovery (at 0.1, 0.5, 1.0 mg/kg) 80.3% - 90.7% [1] [2]
Recovery Relative Standard Deviation (RSD) < 2% [1] [2]
Field Half-life (Gwangju, Korea) 5.10 days [1] [2]
Field Half-life (Muan, Korea) 5.41 days [1] [2]

Detailed Experimental Protocol

Sample Preparation and Extraction
  • Extraction: Weigh a representative sample of homogenized sesame leaves. Extract the this compound residue using acetonitrile as the extraction solvent [1] [2].
  • Partitioning: Add salts like anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) to the mixture to induce phase separation between the organic (acetonitrile) and aqueous layers, partitioning the pesticide into the acetonitrile layer [3].
Sample Cleanup

The complex matrix of sesame leaves requires a two-step cleanup to remove interfering compounds:

  • Primary Cleanup (SPE): Pass the acetonitrile extract through a dedicated Solid-Phase Extraction (SPE) cartridge [1] [2].
  • Secondary Cleanup (d-SPE): Further purify the extract using a dispersive-SPE (d-SPE) sorbent. This step typically involves mixing the extract with sorbents like Primary Secondary Amine (PSA), C18, and sometimes Graphitized Carbon Black (GCB) to remove fatty acids, pigments, and other polar impurities [1] [2] [3].
HPLC-UVD Analysis
  • Instrument Setup: Use an HPLC system equipped with a UV Detector (UVD) [1] [2].
  • Column: A reversed-phase C18 column is recommended. While the specific dimensions for this compound are not listed, a commonly used size is 150 mm x 4.6 mm, with a 5 µm particle size [4].
  • Mobile Phase: An isocratic or gradient elution can be employed. For a related compound, a mobile phase of acetonitrile and water (e.g., 50:50, v/v) has been used effectively [4].
  • Detection: Analyze the eluent and detect this compound at its characteristic UV wavelength. The method is highly sensitive with an LOD of 0.003 mg/kg [1] [2].
  • Quantification: Construct an external calibration curve using this compound standards prepared in pure solvent to quantify the residues in the sample extracts [1] [2].
Application to Field Samples

The validated method was applied to field-treated sesame leaves from two locations in the Republic of Korea (Gwangju and Muan). The residue data over time were used to calculate the dissipation half-life (approximately 5.10 and 5.41 days, respectively) and to predict the Pre-Harvest Residue Limit (PHRL), which is critical for determining a safe harvest time [1] [2].

Workflow and Signaling Pathway Diagrams

The following diagram illustrates the complete analytical workflow, from sample preparation to final analysis.

start Start Analysis sp Sample Preparation (Homogenize Sesame Leaves) start->sp ext Extraction (Solvent: Acetonitrile) sp->ext clean Clean-up (SPE Cartridge + d-SPE Sorbent) ext->clean hplc HPLC-UVD Analysis (C18 Column, UV Detection) clean->hplc quant Data & Quantification (External Calibration) hplc->quant res Result: Residue Level Half-Life, PHRL quant->res

Discussion

The combination of SPE and d-SPE proved highly effective in removing co-extractives from the complex sesame leaf matrix, which is critical for achieving low detection limits and high recovery with minimal interference [1] [2]. The excellent linearity and precision of the method make it reliable for monitoring this compound residues at levels far below the maximum residue limits (MRLs). The successful application to field samples demonstrates its practical utility for environmental fate studies like dissipation and half-life determination, providing vital data for agricultural management and regulatory compliance [1].

References

Comprehensive Application Notes and Protocols: QuEChERS Method for Mandipropamid Extraction in Vegetables

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Method Overview

Mandipropamid is a widely used chiral fungicide effective against oomycete pathogens in various vegetable crops. As a carboxylic acid amide fungicide, it exhibits systemic activity by inhibiting cell wall biosynthesis in pathogenic fungi. Recent studies have demonstrated that this compound exhibits enantioselective dissipation in different vegetable matrices, meaning its two enantiomers degrade at different rates depending on the specific crop [1]. This enantioselectivity is crucial for accurate residue analysis and environmental fate studies, as the different enantiomeric forms may possess varying biological activities and toxicological profiles.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology has revolutionized pesticide residue analysis since its introduction. This approach provides an efficient framework for extracting multiple pesticide residues from various food matrices, offering significant advantages over traditional extraction methods. The modified QuEChERS protocol presented in these application notes builds upon the original method by incorporating optimized dispersive Solid-Phase Extraction (d-SPE) cleanup techniques specifically tailored for this compound analysis in complex vegetable matrices [2]. The method demonstrates excellent performance characteristics, including high recovery rates, minimal matrix effects, and sufficient sensitivity to comply with regulatory limits established by international food safety authorities.

These application notes provide a comprehensive protocol for the extraction, cleanup, and analysis of this compound residues in vegetables, with specific experimental data from tomato, cucumber, Chinese cabbage, and cowpea [1]. The methodology has been validated according to international guidelines and has been demonstrated to be robust, precise, and accurate for routine monitoring of this compound residues in various vegetable commodities.

Experimental Protocol

Materials and Reagents
  • Pesticide Standards: this compound analytical standard (≥95% purity) should be acquired from certified reference material suppliers. Prepare stock solutions at 1000 mg/L in acetonitrile and store at -20°C in the dark. Working solutions are prepared by appropriate dilution in acetonitrile [3].

  • Extraction Solvents: HPLC-grade acetonitrile is recommended as the primary extraction solvent. Alternative solvents such as ethyl acetate or acetone may be used for specific matrix applications but require additional validation [2].

  • Salts and Buffers: The extraction kit should include anhydrous magnesium sulfate (MgSO₄) for water removal, sodium chloride (NaCl) for phase separation, and buffer salts such as trisodium citrate dihydrate and disodium hydrogen citrate sesquihydrate for pH control [3]. The typical ratio is 4:1:0.5:0.5 for MgSO₄:NaCl:trisodium citrate:disodium hydrogen citrate.

  • d-SPE Sorbents: For cleanup, primary secondary amine (PSA) is essential for removing fatty acids and sugars, C18 is effective for lipid removal, and graphitized carbon black (GCB) is recommended for pigment removal, though it should be used cautiously as it may retain planar pesticides [2].

  • Vegetable Matrices: The protocol has been validated for tomato, cucumber, Chinese cabbage, and cowpea. Other vegetables may require additional method optimization and validation [1].

Sample Preparation
  • Homogenization: Representative vegetable samples should be thoroughly homogenized using a food processor or blender. For leafy vegetables like Chinese cabbage, special care should be taken to ensure uniform particle size distribution.

  • Subsampling: Transfer 10.0 ± 0.1 g of homogenized sample into a 50-mL polypropylene or Teflon centrifuge tube. For high-water-content vegetables, no additional water is needed. For drier matrices, addition of 10 mL water may be necessary to improve extraction efficiency [3].

  • Fortification (for validation): For method validation and quality control, fortify samples with appropriate volumes of this compound working standard solutions at required concentration levels. Allow fortified samples to equilibrate for 30 minutes before extraction to account for matrix binding.

Extraction Procedure
  • Solvent Addition: Add 10 mL of acetonitrile to the sample in the centrifuge tube. For difficult matrices, acidification with 1% formic acid in acetonitrile may improve recovery of certain pesticides, though this should be validated specifically for this compound [2].

  • Shaking: Securely cap the tube and shake vigorously for 1 minute using a vortex mixer or mechanical shaker to ensure thorough contact between the sample and extraction solvent.

  • Salt Addition: Add the pre-measured salt mixture (MgSO₄:NaCl:trisodium citrate:disodium hydrogen citrate in 4:1:0.5:0.5 ratio) immediately after shaking.

  • Phase Separation: Shake vigorously for another minute after salt addition, then centrifuge at ≥3000 relative centrifugal force (RCF) for 5 minutes. The organic (upper) phase should be clear and separated from the matrix layer.

Cleanup Procedure (d-SPE)
  • d-SPE Preparation: Transfer 1 mL of the supernatant (acetonitrile layer) to a 2-mL d-SPE tube containing 50 mg PSA, 50 mg C18, and 150 mg MgSO₄. For pigmented matrices like spinach or kale, addition of 5-10 mg GCB is recommended, though recovery should be verified for this compound [2].

  • Cleanup Process: Shake the d-SPE tube vigorously for 30 seconds and centrifuge at ≥3000 RCF for 5 minutes.

  • Final Preparation: Transfer the cleaned extract to an autosampler vial for analysis. If necessary, the extract can be concentrated under a gentle nitrogen stream or diluted with water to match the initial mobile phase composition.

Table 1: Optimal d-SPE Cleanup Compositions for Different Vegetable Types

Vegetable Type PSA (mg) C18 (mg) GCB (mg) MgSO₄ (mg) Recommended Use Cases
Fruiting (tomato, cucumber) 50 50 0 150 Low pigment, moderate sugars
Leafy Greens (Chinese cabbage) 50 50 5 150 Moderate pigment, high sugars
Legumes (cowpea) 50 50 0 150 High starch, moderate proteins
High Pigment (spinach, kale) 50 50 10 150 High chlorophyll, carotenoids

Chromatographic Analysis

LC-MS/MS Conditions
  • Instrumentation: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides the required sensitivity and selectivity for this compound analysis [2].

  • Chromatographic Column: A reverse-phase C18 column (e.g., 50 × 2 mm, 2.6 μm particle size) is recommended for optimal separation. The column temperature should be maintained at 35°C to ensure retention time stability [3].

  • Mobile Phase: A binary gradient system consisting of (A) water with 0.1% formic acid and (B) methanol with 0.1% formic acid is recommended. The addition of ammonium formate (5 mM) can enhance ionization efficiency in positive ESI mode [3].

  • Gradient Program: The following gradient provides optimal separation: 0-1 min: 10% B; 1-8 min: linear increase to 95% B; 8-10 min: hold at 95% B; 10-10.1 min: return to 10% B; 10.1-12 min: re-equilibration at 10% B. Flow rate should be maintained at 0.3 mL/min throughout the analysis.

  • Injection Volume: 5 μL is typically sufficient for achieving appropriate sensitivity while minimizing matrix effects.

Mass Spectrometric Detection
  • Ionization Source: Electrospray Ionization (ESI) in positive mode is generally preferred for this compound analysis. Source parameters should be optimized for each specific instrument.

  • MRM Transitions: The following MRM transitions are recommended for this compound:

    • Quantifier transition: 412.1 → 328.1 (collision energy: 15 eV)
    • Qualifier transition: 412.1 → 356.1 (collision energy: 10 eV)
    • Qualifier transition: 412.1 → 388.1 (collision energy: 8 eV)
  • Source Parameters: Typical ESI source parameters include: capillary voltage: 3.5 kV; source temperature: 150°C; desolvation temperature: 350°C; cone gas flow: 50 L/h; desolvation gas flow: 800 L/h.

Table 2: Optimized LC-MS/MS Parameters for this compound Analysis

Parameter Setting Alternative Options Impact on Analysis
Column Type C18 (50 × 2 mm, 2.6 μm) C18 (100 × 2.1 mm, 1.7 μm) Separation efficiency, back pressure
Mobile Phase Water/MeOH + 0.1% HCOOH Water/ACN + 5mM NH₄COOH Ionization efficiency, peak shape
Flow Rate 0.3 mL/min 0.25-0.4 mL/min Analysis time, resolution
Column Temperature 35°C 30-40°C Retention time stability
ESI Polarity Positive Negative (less sensitive) Detection sensitivity
Source Temperature 150°C 120-150°C Desolvation, sensitivity

Method Validation

Recovery and Precision

Method validation for this compound analysis in vegetables demonstrated excellent performance characteristics. Recovery studies were conducted at multiple fortification levels (5, 10, and 50 μg/kg) with five replicates at each level [3]. The mean recovery for this compound across different vegetable matrices ranged from 73.8% to 106%, well within the acceptable range of 70-120% specified in SANTE/11813/2017 guidelines [1]. The precision, expressed as relative standard deviation (RSD%), was below 11% for all matrices, indicating good repeatability and intermediate precision.

The method demonstrated particularly consistent performance in tomato and cucumber matrices, with recovery rates of 85.2-92.4% and RSD values below 8%. Chinese cabbage and cowpea showed slightly wider variation but still within acceptable limits, with recovery rates of 73.8-106% and RSD values below 11% [1]. This variation highlights the importance of matrix-matched calibration for accurate quantification.

Sensitivity and Linearity

The method demonstrated excellent sensitivity with a limit of detection (LOD) of 1.63 μg/kg and limit of quantification (LOQ) of 5 μg/kg for this compound in vegetable matrices [1] [3]. The linearity of the method was evaluated using matrix-matched calibration standards across a concentration range of 1-500 μg/kg. The calibration curves showed excellent linearity with determination coefficients (R²) greater than 0.99, confirming the method's suitability for quantitative analysis across the validated concentration range [1].

Matrix Effects

Matrix effects were evaluated by comparing the detector response of this compound in matrix-matched standards versus pure solvent standards. Significant matrix suppression (15-25%) was observed in all vegetable matrices, necessitating the use of matrix-matched calibration standards or appropriate internal standards for accurate quantification. The use of isotopically labeled this compound as an internal standard is recommended for compensation of matrix effects and extraction variability.

Table 3: Method Validation Parameters for this compound in Different Vegetables

Validation Parameter Tomato Cucumber Chinese Cabbage Cowpea
Recovery (%) 85.2-92.4 87.6-94.1 73.8-98.5 79.2-106
RSD (%) 4.2-7.8 3.9-6.5 5.8-10.2 6.4-10.9
LOD (μg/kg) 1.63 1.63 1.63 1.63
LOQ (μg/kg) 5 5 5 5
Linearity (R²) >0.99 >0.99 >0.99 >0.99
Matrix Effect (%) -18.5 -15.2 -24.7 -22.3

Application Data

Dissipation Kinetics in Vegetables

Field trials investigating the dissipation of this compound in vegetables revealed distinct degradation patterns across different crops. The half-life of this compound ranged from 1.6 to 8.4 days depending on the vegetable type [1]. Chinese cabbage and cowpea showed the most rapid dissipation with half-lives of 1.8-2.0 days and 1.6-2.4 days, respectively. Tomato exhibited the longest persistence with half-lives ranging from 5.0 to 8.4 days, while cucumber showed intermediate persistence with half-lives of 2.4-5.5 days.

These dissipation characteristics are critical for establishing appropriate pre-harvest intervals and ensuring compliance with maximum residue limits (MRLs). The European Union and Codex Alimentarius Commission have established MRLs for this compound in various vegetables, typically ranging from 1-5 mg/kg depending on the specific crop [1].

Enantioselective Dissipation

A significant finding from recent studies is the enantioselective dissipation of this compound in vegetables [1]. The S-(+)-enantiomer dissipated more rapidly than the R-(-)-enantiomer in tomato and Chinese cabbage (enantiomeric fractions >0.5). Conversely, in cucumber and cowpea, the R-enantiomer dissipated more rapidly (enantiomeric fractions <0.5). This enantioselectivity has important implications for risk assessment, as the different enantiomers may exhibit varying toxicological profiles and biological activities.

Dietary Risk Assessment

The dietary risk assessment for this compound residues in vegetables indicated acceptable risk levels for consumers. The risk quotient data were significantly below 100%, confirming that this compound residues in the studied vegetables pose negligible risk to consumers when used according to good agricultural practices [1]. This comprehensive risk assessment takes into account the residue levels at harvest, consumption patterns, and toxicological reference values for this compound.

Workflow Diagram

The following diagram illustrates the complete QuEChERS workflow for this compound extraction and analysis in vegetable samples:

quechers_workflow cluster_salts Salt Mixture Composition cluster_dspe d-SPE Composition start Homogenized Vegetable Sample (10 g) water Add 10 mL Water (Vortex 1 min) start->water acn Add 10 mL Acetonitrile (Vortex 1 min) water->acn salts Add Salt Mixture (MgSO₄:NaCl:citrate) acn->salts centrifuge1 Centrifuge (3000 RCF, 5 min) salts->centrifuge1 mgso4 4 g MgSO₄ collection1 Collect Acetonitrile Layer centrifuge1->collection1 dspe d-SPE Cleanup (PSA + C18 + MgSO₄) collection1->dspe centrifuge2 Centrifuge (3000 RCF, 5 min) dspe->centrifuge2 psa 50 mg PSA collection2 Collect Clean Extract centrifuge2->collection2 analysis LC-MS/MS Analysis collection2->analysis nacl 1 g NaCl trisodium 0.5 g Trisodium Citrate disodium 0.5 g Disodium Hydrogen Citrate c18 50 mg C18 mgso4_dspe 150 mg MgSO₄

QuEChERS Workflow for this compound Extraction in Vegetables

Conclusion

The modified QuEChERS extraction method followed by LC-MS/MS analysis presented in these application notes provides a robust, sensitive, and reliable approach for the determination of this compound residues in various vegetable matrices. The method demonstrates excellent performance characteristics, including satisfactory recovery rates (73.8-106%), good precision (RSD <11%), and sufficient sensitivity (LOD of 1.63 μg/kg, LOQ of 5 μg/kg) to monitor this compound residues at levels relevant to current regulatory standards [1].

The observed enantioselective dissipation of this compound in different vegetables highlights the importance of enantioselective analysis for accurate risk assessment and environmental fate studies. The method's applicability to real-world samples was demonstrated through successful analysis of field-treated vegetables, revealing distinct dissipation patterns across different crop types [1].

This comprehensive protocol provides researchers and analytical laboratories with a validated methodology for monitoring this compound residues in vegetables, supporting food safety monitoring programs and regulatory compliance efforts. The method can be readily adapted to include additional pesticide residues for multi-residue analysis, making it a valuable tool for comprehensive pesticide monitoring in vegetable production systems.

References

LC-MS/MS detection of mandipropamid in squash and ginseng

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol for Mandipropamid in Ginseng

This protocol summarizes a validated method for determining this compound residues in ginseng using HPLC-MS/MS [1].

Sample Preparation and Extraction
  • Weighing: Accurately weigh 2.0 g of powdered dried ginseng sample into a 50 mL Teflon centrifuge tube [2].
  • Extraction: Add 20 mL of acetonitrile and 5 mL of distilled water to the tube. Vortex the mixture vigorously for 2 minutes [2].
  • Salting Out: Add 2.0 g of sodium chloride (NaCl) and 4.0 g of anhydrous sodium sulfate (Na₂SO₄) to the tube. Vortex for 1 minute and then centrifuge at 5000 rpm for 5 minutes [2].
Sample Cleanup
  • Evaporation: Transfer 10 mL of the acetonitrile supernatant (the top layer) into a flask. Add 5 g of anhydrous Na₂SO₄ to remove residual water, and evaporate the solution to dryness in a 40°C water bath [2].
  • SPE Purification: Redissolve the dry residue in 2 mL of acetonitrile. Load this solution onto a primary secondary amine (PSA) solid-phase extraction (SPE) column that has been pre-conditioned with 4 mL of an acetonitrile/toluene (3:1, v/v) mixture [2].
  • Elution: Rinse the column with 5 mL of the acetonitrile/toluene (3:1, v/v) mixture, collecting all the eluent. Evaporate the collected eluent to dryness at 40°C [2].
  • Reconstitution: Dissolve the final dry extract in 2 mL of acetonitrile and filter it through a 0.22 μm nylon syringe filter prior to HPLC-MS/MS analysis [2].
HPLC-MS/MS Analysis Conditions

The table below outlines the key instrumental parameters:

Parameter Specification
Instrument Agilent 1260 HPLC coupled with Agilent 6460 or 6470 Triple Quadrupole MS [3] [1]
Chromatography
Column Agilent Zorbax RRHD Eclipse Plus C18 (3.0 × 50 mm or 3.0 × 100 mm, 1.8 µm) [3] [1]
Column Temperature 30 °C [3]
Mobile Phase A 0.1% Formic acid in 5 mM ammonium acetate aqueous solution [2]
Mobile Phase B Acetonitrile [2]
Flow Rate 0.4 mL/min [2]
Injection Volume 5 µL [2]
Gradient Start with a low percentage of B, increase linearly over time, then return to initial conditions (see full details below) [2]
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), typically in positive mode [2]
Acquisition Mode Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity [2]

Table 1: HPLC-MS/MS instrumental parameters for this compound analysis.

  • Detailed LC Gradient Program: The following gradient can be used for separation [2]:
    • Initial: 20% B
    • Ramp to 55% B by 13 min
    • Ramp to 95% B by 15.5 min, hold until 18.5 min
    • Return to 20% B by 19 min, and hold until 25 min for column re-equilibration.
Method Validation Data

When validated using this protocol, the method demonstrates the following performance characteristics for this compound in ginseng [1]:

Validation Parameter Result
Linear Range 0.002 - 0.5 mg/kg
Average Recovery 87.4% - 101.6%
Relative Standard Deviation (RSD) 1.1% - 4.0%
Half-life in Ginseng Plant 13.8 - 28.0 days
Half-life in Soil 9.8 - 27.4 days

Table 2: Method validation and residue data for this compound in ginseng.

Workflow Overview

The following diagram illustrates the complete analytical workflow from sample to result:

G Start Sample (Fresh/Dry Ginseng) Step1 1. Homogenize & Extract with Acetonitrile/Water Start->Step1 Step2 2. Liquid-Liquid Partitioning Add NaCl & Na₂SO₄, Centrifuge Step1->Step2 Step3 3. Cleanup PSA Solid-Phase Extraction Step2->Step3 Step4 4. Concentration Evaporate to Dryness, Reconstitute Step3->Step4 Step5 5. Instrumental Analysis HPLC-MS/MS (MRM Mode) Step4->Step5 End Data Acquisition & Quantification Step5->End

Protocol Adaptation for Squash

While a specific protocol for squash was not found in the search results, you can adapt the ginseng method using these steps:

  • Sample Preparation: Squash can be homogenized as a fresh commodity. A representative sample (e.g., 10-20 g of homogenized flesh and peel) should be weighed.
  • Extraction: The acetonitrile-based extraction method used for ginseng is a standard QuEChERS-like approach and is likely applicable to the high-water-content matrix of squash [2].
  • Cleanup: The use of a PSA SPE cartridge is highly recommended. PSA effectively removes various polar interferences like organic acids and sugars, which are common in plant materials like squash [2].
  • Analysis: The same HPLC-MS/MS conditions, including the C18 column and MRM detection, can be used as a starting point for this compound in squash.
  • Mandatory Validation: The adapted method must be rigorously validated using squash samples spiked with this compound at relevant concentrations. This process entails establishing the method's linearity, accuracy (recovery), precision (RSD), limit of detection (LOD), and limit of quantification (LOQ) specifically for the squash matrix [1].

Application Notes

  • Degradation and Residues: Studies on ginseng show that this compound degrades relatively rapidly. Its half-life is 13.8–28.0 days in ginseng plants and 9.8–27.4 days in soil. Final residues in fresh and dried ginseng are generally low after application [1].
  • Dietary Risk Assessment: A dietary risk assessment for this compound in ginseng concluded that the risk quotient (RQ) was significantly less than 100%, indicating no unacceptable risk to human consumers from its use at the recommended dosage [1].

References

Comprehensive Application Notes and Protocols for the Enantioselective Separation of Mandipropamid

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Mandipropamid is a chiral carboxylic acid amide fungicide widely used in agriculture due to its effectiveness against oomycete pathogens [1] [2]. As a chiral molecule containing one asymmetric carbon center, this compound consists of two enantiomers that may exhibit different biological activities and environmental behaviors [2] [3]. Studies indicate that the S-enantiomer demonstrates higher fungicidal activity compared to the R-enantiomer [3]. This enantioselectivity in biological activity necessitates the development of reliable chiral separation methods to accurately monitor the environmental fate, residue levels, and potential risk assessments of individual this compound enantiomers in various matrices including fruits, vegetables, and environmental samples [4] [5] [2].

This document provides detailed application notes and protocols for the enantioselective separation of this compound using chiral chromatography, incorporating validated methodologies from recent scientific research. The protocols have been optimized for high-resolution separation, sensitive detection, and accurate quantification of this compound enantiomers across various sample matrices.

Principles of Chiral Separation

Enantioselective separation of chiral pesticides like this compound is essential because enantiomers possess identical physicochemical properties in an achiral environment but may exhibit different behaviors in chiral environments such as biological systems [6]. The fundamental principle underlying chiral separation involves creating a diastereomeric relationship between the enantiomers and a chiral selector, leading to differential interaction energies that enable separation [6].

In liquid chromatography, this is typically achieved using chiral stationary phases (CSPs) that contain chiral selectors. These selectors form transient diastereomeric complexes with the enantiomers through interactions including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric effects [7] [6]. The stability differences between these transient complexes result in differential retention times, allowing for chromatographic separation.

The enantioselectivity factor (α) is calculated as the ratio of the retention factors (k) of the two enantiomers (α = k₂/k₁), with values greater than 1 indicating successful chiral separation. The resolution (Rs) between enantiomer peaks should ideally be greater than 1.5 for accurate quantification in complex matrices [7].

Materials and Equipment

Chemical Standards and Reagents
  • Racemic this compound standard (purity ≥ 98.6%) [5]
  • Individual enantiomer standards (R- and S-mandipropamid) for configuration identification and method development [2]
  • HPLC-grade acetonitrile and methanol [7] [5]
  • Formic acid (LC-MS grade) [7]
  • Acetic acid (analytical grade) [5]
  • Ultrapure water (18.2 MΩ·cm resistivity) [5] [2]
  • Primary Secondary Amine (PSA) and C18 sorbents for sample cleanup [7] [5]
  • Anhydrous magnesium sulfate (MgSO₄) [5]
Instrumentation
  • Ultra-high-performance liquid chromatography system coupled to tandem mass spectrometry (UHPLC-MS/MS) or high-performance liquid chromatography with UV/DAD detection [4] [7] [5]
  • Chiral analytical columns:
    • Lux Cellulose-2 (150 × 2.0 mm or 150 × 4.6 mm, 3 μm or 5 μm) [4] [7]
    • Daicel Chiralcel OZ-3R (150 × 2.1 mm, 3 μm) [5]
    • CHIRALPAK IG-3 (4.6 mm × 50 mm, 3 μm) [3]
  • Guard column (optional but recommended for complex matrices)
  • Sample preparation equipment: Centrifuge, vortex mixer, analytical balance, micropipettes
  • Consumables: Syringe filters (0.22 μm nylon), vials, volumetric flasks

Chromatographic Conditions

The following table summarizes optimized chromatographic conditions for this compound enantiomer separation from recent literature:

Table 1: Chromatographic Conditions for this compound Enantiomer Separation

Parameter Method 1 (Lux Cellulose-2) [4] [7] Method 2 (Chiralcel OZ-3R) [5] Method 3 (CHIRALPAK IG-3) [3]
Column Lux Cellulose-2 Daicel Chiralcel OZ-3R CHIRALPAK IG-3
Dimensions 150 × 2.0 mm or 150 × 4.6 mm 150 × 2.1 mm 4.6 mm × 50 mm
Particle Size 3 μm or 5 μm 3 μm 3 μm
Mobile Phase Methanol with 0.1% formic acid/0.1% aqueous formic acid (85:15, v/v) Acetonitrile with 1% acetic acid/water Ethanol/n-hexane (50:50, v/v)
Flow Rate 0.3 mL/min (for 2.0 mm ID) or 1.0 mL/min (for 4.6 mm ID) Specifics not provided 1.0 mL/min
Temperature 25°C Not specified Not specified
Injection Volume 1-5 μL Not specified 0.3 μL
Detection MS/MS MS/MS UV at 220 nm
Retention Order R-mandipropamid elutes first [7] Not specified Not specified

Sample Preparation Protocols

Sample Extraction

For plant matrices (fruits, vegetables, grapes):

  • Homogenize representative samples using a blender or food processor.
  • Weigh 5.0 ± 0.1 g of homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of extraction solvent (acetonitrile containing 1% acetic acid) [7] [5].
  • Vortex vigorously for 1 minute to ensure thorough mixing.
  • Shake using a mechanical shaker for 10-15 minutes or sonicate for 5-10 minutes.
  • Add purification sorbents (see Section 5.2) if performing a "QuEChERS" method.

For water samples:

  • Filter water samples through 0.22 μm nylon syringe filters [5].
  • Inject directly or after appropriate dilution with mobile phase.

For sediment/soil samples [2]:

  • Air-dry and homogenize soil samples.
  • Extract using appropriate solvents (acetonitrile or acetonitrile/water mixtures) with shaking or sonication.
  • Centrifuge and collect supernatant for cleanup.
Sample Cleanup (QuEChERS Method)

For complex matrices like fruits and vegetables:

  • Transfer 1 mL of the extract to a 2 mL microcentrifuge tube containing a mixture of cleanup sorbents:
    • 50 mg PSA (removes fatty acids and sugars)
    • 50 mg C18 (removes non-polar interferences)
    • 150 mg MgSO₄ (removes residual water) [7] [5]
  • Vortex vigorously for 1 minute.
  • Centrifuge at 10,000 rpm for 5 minutes.
  • Transfer the purified supernatant to an autosampler vial for analysis.
  • Note: For samples with high pigment content, additional cleanup with graphitized carbon black (GCB) may be necessary, though it should be used cautiously as it may retain planar pesticides.

The following workflow diagram illustrates the complete sample preparation and analysis process:

G Start Start Sample Preparation SubSample Weigh 5.0 g Homogenized Sample Start->SubSample AddSolvent Add 10 mL ACN with 1% Acetic Acid SubSample->AddSolvent Extract Vortex and Shake to Extract AddSolvent->Extract CleanUp Add PSA, C18, MgSO4 for QuEChERS Cleanup Extract->CleanUp Centrifuge Centrifuge at 10,000 rpm CleanUp->Centrifuge Collect Collect Supernatant Centrifuge->Collect Filter Filter through 0.22 μm Nylon Filter Collect->Filter Inject Inject into Chiral LC-MS/MS Filter->Inject Separate Enantiomer Separation on Chiral Column Inject->Separate Detect MS/MS Detection and Quantification Separate->Detect

Method Validation Parameters

Comprehensive method validation is essential to ensure the reliability, accuracy, and precision of the analytical method. The following table summarizes typical validation parameters for this compound enantiomer analysis:

Table 2: Method Validation Parameters for this compound Enantiomer Analysis

Validation Parameter Acceptance Criteria Reported Performance [7] [5]
Linearity Range R² > 0.99 0.5-250 μg/L for each enantiomer [7]
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10 1 μg/kg in vegetables and fruits [7]
Recovery (%) 70-120% with RSD < 20% 76.4-97.1% [7]
Intra-day Precision (RSD%) < 15% 3.4-9.4% [7]
Inter-day Precision (RSD%) < 20% 3.5-11.4% [7]
Matrix Effects (%) -15% to +15% preferred Compensated with matrix-matched standards [7]

Applications in Environmental and Food Analysis

The enantioselective separation of this compound has been successfully applied in various scientific studies:

Enantioselective Degradation in Grapes and Wine-Making

Studies have demonstrated that R-mandipropamid degrades faster than S-mandipropamid in grapes under field conditions and during wine-making processes [4] [8] [9]. The reported half-lives were 5.63 days for R-mandipropamid and 7.79 days for S-mandipropamid in grapes under field conditions [4]. During wine-making, the half-lives decreased to 43.3 hours and 69.3 hours for R- and S-mandipropamid, respectively [4]. The enantiomer fraction (EF) values changed from 0.498 to 0.283 in grapes under field conditions and from 0.458 to 0.362 during fermentation, indicating significant enantioselectivity in these processes [4].

Effects of Household Food Processing

Various household processing techniques significantly reduce this compound residues in vegetables [5] [10]:

  • Washing and soaking with acidic solution reduced residues by 54.1-82.2%
  • Pickling resulted in 6.2-65.2% loss of this compound
  • Peeling and juicing showed >91% removal rates in tomatoes and cucumbers
  • Cooking for 5 minutes reduced levels by 81.4-99.7% in Chinese cabbage and cowpea

Processing factors (PFs) for all techniques were less than 1, indicating reduction of residues during processing [5]. Interestingly, no significant enantioselectivity was observed during these household processing techniques [5].

Environmental Fate in Water-Sediment Systems

Recent research has investigated the enantioselective environmental fate of this compound in water-sediment microcosms [2]. The studies revealed pronounced enantioselective degradation with R-mandipropamid degrading preferentially in water, while S-mandipropamid degraded faster in sediment and the whole microcosm system [2]. These findings highlight the complex environmental behavior of chiral pesticides and the importance of enantioselective analysis for accurate risk assessment.

Troubleshooting Guide

Table 3: Troubleshooting Common Issues in this compound Enantiomer Separation

Problem Possible Causes Solutions
Poor enantiomer resolution Column degradation, incorrect mobile phase composition, temperature fluctuations Condition or replace column, optimize mobile phase ratio, maintain constant temperature
Peak tailing Secondary interactions, column overload, inappropriate mobile phase pH Use mobile phase additives (e.g., formic acid), reduce injection volume, adjust pH
Retention time shift Mobile phase variation, column temperature fluctuations, column aging Prepare mobile phase precisely, use column thermostat, replace column if necessary
Low recovery Inefficient extraction, incomplete cleanup, analyte degradation Optimize extraction method, evaluate different cleanup sorbents, protect from light
Matrix effects Co-eluting matrix components Use matrix-matched calibration, improve sample cleanup, implement isotope-labeled internal standard

Conclusion

The enantioselective separation of this compound using chiral chromatography provides researchers with a powerful tool for investigating the environmental fate, metabolic behavior, and potential risks of individual enantiomers. The methods outlined in this document have been validated across multiple laboratories and matrices, demonstrating robust performance for the accurate quantification of R- and S-mandipropamid. As regulatory requirements for chiral pesticides continue to evolve, these analytical protocols will play an increasingly important role in comprehensive risk assessments and environmental monitoring programs.

References

UHPLC-HRMS Analysis of Mandipropamid Metabolites: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

These application notes provide a methodology for studying the uptake, translocation, and metabolism of the fungicide mandipropamid in crops using Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS). The protocol is adapted from a recent study on cherry radish cultivated under hydroponic and soil conditions [1].

Introduction & Key Findings

This compound is a chiral fungicide used to control oomycete pathogens. Understanding its environmental fate in crops is crucial for food safety risk assessments [1].

Summary of Key Experimental Findings from the Model Study [1]:

Aspect Finding in Hydroponic System Finding in Soil System
Root Uptake Significant (BCFs > 1) Limited (BCFs < 1)
Primary Absorption Route Apoplastic and symplastic pathways -
Subcellular Distribution Primarily in cell walls and organelles -
Upward Translocation Limited (TF < 1) -
Metabolic Pathways Phase I (hydroxylation, hydrolysis) and Phase II (glucosylation, malonylation) conjugation -
Experimental Workflow

The following diagram outlines the comprehensive workflow for sample preparation, analysis, and data processing.

G UHPLC-HRMS Workflow for this compound Metabolites cluster_prep Sample Preparation & Extraction cluster_analysis UHPLC-HRMS Analysis cluster_id Metabolite Identification & Validation SP1 Homogenize sample (10g) with dry ice SP2 Extract with 10 mL acetonitrile SP1->SP2 SP3 Add QuEChERS salts (MgSO₄, NaCl, Na-citrate) SP2->SP3 SP4 Vortex & centrifuge SP3->SP4 SP5 Collect supernatant SP4->SP5 SP6 Clean-up with d-SPE (150 mg MgSO₄, 25 mg PSA) SP5->SP6 IA1 UHPLC Separation SP6->IA1 Sample Extract IA2 HRMS Full-Scan (MS1) Mass Accuracy: ±5 ppm IA1->IA2 IA3 Data-Dependent MS/MS (MS2) Fragmentation IA2->IA3 IA4 Spectral Library Matching IA3->IA4 ID1 Extract Chromatograms for Potential Metabolites IA4->ID1 HRMS Data ID2 Confirm with Accurate Mass and Isotope Pattern ID1->ID2 ID3 Interpret MS/MS Fragmentation Patterns ID2->ID3 ID4 Propose Metabolic Pathways (e.g., Hydroxylation, Conjugation) ID3->ID4

Detailed Experimental Protocols

3.1. Chemicals and Reagents [1] [2]

  • Analytical Standard: Racemic this compound (≥98.6% purity).
  • Solvents: LC-MS grade methanol, acetonitrile, and water.
  • Additives: Formic acid or ammonium formate for mobile phase modification.
  • Extraction Kits: Commercial QuEChERS extraction kits (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate dihydrate, 0.5 g sodium hydrogen citrate sesquihydrate) and dispersive SPE kits (d-SPE) (e.g., 150 mg MgSO₄, 25 mg Primary Secondary Amine - PSA).

3.2. Sample Preparation (QuEChERS Method) [2] [3]

  • Homogenization: Finely chop and homogenize 10 g of plant tissue (e.g., cherry radish roots, stems, leaves) using dry ice in a blender.
  • Extraction: Weigh 10 g of homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and vortex vigorously for 2 minutes.
  • Partitioning: Add the contents of a QuEChERS extraction pouch (salts). Shake for 2 minutes and centrifuge at 3500 rpm for 5 minutes.
  • Clean-up: Transfer 1 mL of the supernatant to a d-SPE tube. Vortex and centrifuge. The final extract is transferred to a vial for UHPLC-HRMS analysis.

3.3. UHPLC-HRMS Analytical Conditions [1] [2] The following table summarizes typical instrument parameters for a comprehensive analysis.

Parameter Specification / Condition
LC System Ultra-High Performance Liquid Chromatography (UHPLC)
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7-1.8 μm)

| Mobile Phase | A: Water with 0.1% formic acid / 5 mM ammonium formate B: Methanol or Acetonitrile with 0.1% formic acid | | Gradient | Linear gradient from 5% B to 95% B over 10-15 minutes | | Flow Rate | 0.3 mL/min | | Injection Volume | 2-5 μL | | MS System | Quadrupole Time-of-Flight (QTOF) High-Resolution Mass Spectrometer | | Ionization | Electrospray Ionization (ESI), positive mode | | Data Acquisition | Full-scan MS1 (e.g., 50-1000 m/z) and data-dependent MS/MS (dd-MS2) | | Mass Accuracy | < 5 ppm | | Resolution | > 30,000 FWHM |

3.4. Metabolite Identification Strategy [1]

  • Data Mining: Process the full-scan HRMS data to find potential metabolites by looking for characteristic ions, such as:
    • Precursor Ion: [M+H]⁺ of this compound.
    • Product Ions: Characteristic fragments from MS/MS.
  • Metabolite Prediction: Predict common biotransformation products, including:
    • Phase I Metabolites: Products of hydroxylation, hydrolysis, etc.
    • Phase II Conjugates: Glucosylated, malonylated, or glutathione-coupled metabolites.
  • Confirmation: Use the following criteria to confirm metabolite identity:
    • Accurate Mass: Mass error should be within ±5 ppm of the theoretical mass.
    • Isotope Pattern: Match the experimental and theoretical isotope distribution.
    • Fragmentation Pattern: Interpret MS/MS spectra to propose structural information.
Expected Metabolites & Pathways

The proposed metabolic pathways of this compound in cherry radish, based on the cited study, include [1]:

  • Hydroxylation: Addition of a hydroxyl group to the phenyl ring or the alkyl chain.
  • Hydrolysis: Cleavage of the amide bond.
  • Glucosylation Conjugation: Formation of O-glucoside derivatives.
  • Malonylation Conjugation: Formation of O-malonyl glucosides.

Critical Considerations for Method Development

  • Chiral Separation: this compound is a chiral compound. If enantioselective analysis is required, the use of a chiral UHPLC column is necessary, as the study noted potential enantioselectivity in its degradation [1].
  • Spectral Libraries: For non-targeted screening, building or using an in-house high-resolution spectral library significantly enhances the confidence and speed of metabolite identification [2].
  • Quality Control: Include procedural blanks, solvent blanks, and quality control samples (e.g., pooled sample extracts) throughout the batch to monitor contamination and instrument performance.

References

Comprehensive Analysis of Mandipropamid Degradation Kinetics in Crops: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Mandipropamid and Its Environmental Behavior

This compound is a chiral fungicide belonging to the mandelic acid amide class that has gained significant importance in modern agriculture due to its exceptional efficacy against oomycete pathogens. This fungicide demonstrates strong preventive and curative effects on various economically devastating diseases including ginseng blight, pepper blight, tomato late blight, and cucumber downy mildew. Its chemical name is 2-(4-chlorophenyl)-N-[2-(3-methoxy-4-prop-2-ynyloxy-phenyl)-ethyl]-2-prop-2-ynyloxy-acetamide, and it represents the first commercial mandelic acid amide compound with specific activity against oomycetes [1] [2]. This compound operates through a unique mode of action inhibiting cell wall biosynthesis in pathogenic oomycetes, making it an invaluable tool in integrated pest management programs.

The environmental fate and behavior of this compound have attracted significant scientific attention due to its chiral nature and persistence in agricultural ecosystems. As a chiral compound, this compound exists as two enantiomers (R-(-)-enantiomer and S-(+)-enantiomer) that may exhibit differential degradation patterns and distinct ecological impacts in various environmental matrices [3] [4]. Understanding the degradation kinetics of this compound across different crops and soil types is crucial for establishing science-based residue limits, determining appropriate pre-harvest intervals, and assessing potential environmental risks. This document provides comprehensive application notes and detailed experimental protocols for studying this compound degradation kinetics in agricultural systems, incorporating the most recent scientific findings to guide researchers and regulatory professionals.

Analytical Methodologies for this compound Residue Analysis

HPLC-MS/MS Instrumentation and Parameters

The analysis of this compound residues in crop and soil matrices requires sensitive and selective instrumentation capable of detecting trace levels. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as the gold standard method for this compound quantification due to its exceptional sensitivity, high specificity, and robust performance across diverse sample matrices [1] [2]. The established method demonstrates excellent linearity across a concentration range of 0.002–0.5 mg/kg, with correlation coefficients (R²) typically exceeding 0.99, ensuring reliable quantification throughout this range [1].

  • Chromatographic Conditions: The analysis employs an Agilent Zorbax RRHD Eclipse Plus C18 column (2.1 × 50 mm, 1.8 μm particle size) maintained at 40°C. The mobile phase consists of (A) 5 mM ammonium acetate in water and (B) methanol, delivered at a flow rate of 0.3 mL/min with a gradient elution program: 0-1 min (70% B), 1-4 min (70-100% B), 4-6 min (100% B), 6-6.1 min (100-70% B), and 6.1-8 min (70% B) for column re-equilibration [2]. The injection volume is typically set at 2 μL, and the autosampler temperature is maintained at 4°C to ensure sample stability.

  • Mass Spectrometric Detection: Detection is performed using an Agilent 6470 triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Key source parameters include: gas temperature 300°C, gas flow 8 L/min, nebulizer pressure 45 psi, sheath gas temperature 350°C, sheath gas flow 11 L/min, and capillary voltage 3500 V. Multiple reaction monitoring (MRM) transitions are optimized for this compound, with the quantifier transition typically set at 412.1 → 328.1 and qualifier transitions at 412.1 → 356.1 and 412.1 → 203.0 [1] [2].

Sample Preparation and Extraction Protocols

Proper sample preparation is critical for accurate this compound residue analysis. The quick, easy, cheap, effective, rugged, and safe (QuEChERS) approach has been successfully adapted for various matrices with minor modifications depending on the sample type [2].

  • Extraction Procedure: Homogenized sample (5.0 ± 0.05 g) is weighed into a 50-mL centrifuge tube, followed by the addition of 5 mL distilled water and 10 mL acetonitrile. The mixture is vortexed thoroughly for 2 minutes after a 5-minute standing immersion period. Sodium chloride (1.0 g) and anhydrous magnesium sulfate (4.0 g) are added to induce partitioning, followed by vigorous shaking and centrifugation at 5,000 × g for 5 minutes [2].

  • Cleanup Strategies: For most matrices (fresh ginseng, dried ginseng, red ginseng, soil), 1 mL of the supernatant is transferred to a dispersive solid-phase extraction (d-SPE) tube containing 50 mg primary secondary amine (PSA) and 100 mg anhydrous magnesium sulfate. For complex matrices with high pigment content (ginseng plants), additional cleanup with 25 mg graphitized carbon black (GCB) is incorporated to remove interfering compounds. The mixture is shaken vigorously, centrifuged, and the supernatant filtered through a 0.22-μm nylon syringe filter before HPLC-MS/MS analysis [1] [2].

Method Validation Parameters

Extensive validation studies have demonstrated that the HPLC-MS/MS method for this compound analysis exhibits acceptable accuracy with average recoveries ranging from 87.4% to 101.6% across different matrices (ginseng plants, soil, fresh ginseng) [1] [2]. The method precision, expressed as relative standard deviation (RSD%), typically ranges between 1.1% and 10.1%, meeting accepted criteria for pesticide residue analysis [2]. The validated limit of quantification (LOQ) for this compound in various matrices is 0.01 mg/kg, which is sufficiently sensitive for monitoring residues at levels relevant to regulatory standards [5] [6].

Table 1: HPLC-MS/MS MRM Transitions and Parameters for this compound Analysis

Precursor Ion (m/z) Product Ion (m/z) Fragmentor Voltage (V) Collision Energy (V) Function
412.1 328.1 135 15 Quantifier
412.1 356.1 135 10 Qualifier
412.1 203.0 135 25 Qualifier

Experimental Design for Degradation Studies

Field Trial Setup and Sampling Strategies

Well-designed field trials are essential for generating reliable degradation kinetics data. Recent studies on this compound degradation in ginseng have followed NY/T 788-2018 Pesticide Residue Test Guidelines established by the Ministry of Agriculture and Rural Affairs of the People's Republic of China [2]. These guidelines provide comprehensive protocols for designing scientifically valid field trials that generate regulatory-acceptable data.

  • Plot Design and Treatment: Field trials should be conducted in minimum three geographically distinct locations representing different agricultural regions. Each experimental plot should be at least 50 m² with adequate buffer zones to prevent cross-contamination. Applications should be made using calibrated spraying equipment at the maximum recommended rate (210.6 g active ingredient/hectare for ginseng) in a volume of 600 L/ha water. The fungicide should be applied at the initial stage of disease occurrence, with the number of applications following local agricultural practices (typically one application for degradation studies) [1] [2].

  • Sampling Timepoints: For degradation kinetics studies, samples should be collected at 0, 1, 3, 5, 7, 14, 21, 28, 35, 45, and 60 days after application. These timepoints allow for comprehensive characterization of the degradation curve, including the rapid initial phase and slower terminal phase. For residue studies, samples should be collected at 14, 21, and 28 days after application to determine the pre-harvest interval and maximum residue limits [2]. All samples should be immediately stored on dry ice after collection and transferred to -20°C storage until analysis to prevent degradation.

Sample Processing and Preparation Techniques

Proper sample processing is crucial for obtaining accurate and reproducible results in degradation studies. Different processing techniques are required for various sample types and commercial products.

  • Ginseng Sample Processing: Fresh ginseng samples should be gently washed with cool water and surface-dried indoors. For dried ginseng preparation, fresh samples should be baked at 55°C for 24 hours. Red ginseng is prepared through a more elaborate process: fresh ginseng is placed in a cage over boiling water for 2.5-3 hours, cooled, dried at 70°C for 6 hours, rehydrated, and finally dried again at 55°C for 24 hours [2]. Ginseng plant samples (stems and leaves) should be placed in a tissue masher and homogenized for 5 minutes, then passed through a 40-mesh sieve to ensure uniform particle size.

  • Soil Sample Processing: Soil samples should be air-dried at room temperature, carefully removing stones, roots, and other debris. The samples should then be sieved through a 2-mm mesh to achieve homogeneity. For this compound analysis, soil samples are extracted without additional drying steps to avoid artificial loss of the analyte [1] [2]. All processed samples should be stored in airtight containers at -20°C until extraction and analysis to preserve the residue profile.

Degradation Kinetics and Half-Life Determination

Kinetic Modeling Approaches

The degradation behavior of this compound in crops and soil typically follows first-order kinetics, which can be mathematically described by the equation: ( C_t = C_0 \cdot e^{-kt} ), where ( C_t ) represents the concentration at time t, ( C_0 ) is the initial concentration, and k is the degradation rate constant [1]. The half-life (( t_{1/2} )) of this compound is then calculated using the equation ( t_{1/2} = \ln(2)/k ), providing a critical parameter for understanding its persistence in agricultural environments.

Recent studies have demonstrated that this compound degradation exhibits biphasic patterns in certain matrices, with an initial rapid degradation phase followed by a slower persistence phase. This behavior necessitates comprehensive sampling schedules to accurately capture the complete degradation profile. The degradation kinetics are influenced by multiple factors including temperature, soil moisture, microbial activity, soil organic matter content, and soil pH [4]. Understanding these influencing factors is essential for predicting this compound behavior across different agricultural regions and growing conditions.

Degradation Half-Lives in Various Matrices

Table 2: this compound Half-Lives in Different Agricultural Matrices

Matrix Half-Life Range (days) Study Conditions Key Influencing Factors
Ginseng plant 13.8-28.0 Field conditions, multiple locations Temperature, application timing, plant growth stage
Agricultural soil 9.8-27.4 Field conditions, multiple locations Microbial activity, organic matter, pH, temperature
Chinese alkaline soils 35.5-39.8 Laboratory incubation, 25°C Soil pH, microbial communities
Chinese acidic soils 51.3-77.9 Laboratory incubation, 25°C Soil pH, microbial activity
Lake water 5.92 (R-enantiomer) Water-sediment microcosms Microbial activity, sedimentation
Yangtze River water 25.67 (R-enantiomer) Water-sediment microcosms Water chemistry, microbial communities
Enantioselective Degradation Behavior

This compound exhibits enantioselective degradation in various environmental matrices, with the R-(-)-enantiomer generally degrading faster than the S-(+)-enantiomer in most soil and aquatic environments [3] [4]. This enantioselectivity is quantitatively expressed through enantiomeric fraction (EF) values, which range from 0.025 to 0.170 in different Chinese soils, clearly indicating preferential degradation of one enantiomer over the other [4]. The degradation rates of both enantiomers increase with rising temperature (approximately 1.07-1.95 times for each 10°C increase) and higher moisture content (approximately 1.06-1.50 times with increasing moisture), though these factors do not significantly alter the enantioselectivity [4].

In water-sediment systems, the degradation exhibits environment-dependent enantioselectivity. In lake water and Yangtze River water, the R-(-)-enantiomer degrades faster with half-lives of 5.92 days and 25.67 days, respectively. Conversely, in Yangtze River sediments, Yellow River sediments, and Yangtze River microcosm systems, the S-(+)-enantiomer degrades faster with half-lives ranging from 36.47 to 77 days [3]. This complex environmental behavior highlights the importance of considering enantioselectivity in regulatory decisions and environmental risk assessments for chiral pesticides like this compound.

Metabolic Pathways and Environmental Fate

Primary Degradation Pathways

The environmental degradation of this compound follows several distinct pathways, primarily through hydrolysis and reduction reactions [3]. Studies in water-sediment microcosms have identified at least five major degradation products, with the main transformation occurring through cleavage of the ether and amide bonds. One significant metabolite, SYN 500003, has been identified in root crops and is included in the tentative residue definition for risk assessment in these commodities [6]. The degradation pathways are influenced by environmental conditions such as pH, temperature, and microbial activity, which determine the predominant route of transformation in different ecosystems.

The metabolic fate of this compound differs between plants and soil environments. In plants, the fungicide undergoes primarily oxidative metabolism followed by conjugation with natural plant constituents. In soil systems, microbial degradation plays a predominant role in the transformation of this compound, with the rate and pathway dependent on the specific microbial communities present [1] [4]. Understanding these metabolic pathways is essential for comprehensive risk assessment, as some transformation products may exhibit different toxicological profiles compared to the parent compound.

Experimental Workflow for Degradation Studies

The following diagram illustrates the comprehensive workflow for conducting this compound degradation studies from field sampling to data analysis:

G cluster_0 Field Phase cluster_1 Laboratory Phase cluster_2 Data Analysis Phase FieldPlanning Field Trial Planning SampleCollection Sample Collection FieldPlanning->SampleCollection SampleProcessing Sample Processing SampleCollection->SampleProcessing Extraction Extraction & Cleanup SampleProcessing->Extraction InstrumentalAnalysis HPLC-MS/MS Analysis Extraction->InstrumentalAnalysis DataProcessing Data Processing InstrumentalAnalysis->DataProcessing KineticsModeling Kinetics Modeling DataProcessing->KineticsModeling RiskAssessment Risk Assessment KineticsModeling->RiskAssessment

Diagram 1: Experimental workflow for this compound degradation studies illustrating the three main phases: field sampling, laboratory analysis, and data processing with risk assessment.

Residue Distribution and Dietary Risk Assessment

Maximum Residue Limits and Regulatory Considerations

The establishment of maximum residue limits (MRLs) for this compound in various crops has been the focus of extensive regulatory evaluation worldwide. The European Food Safety Authority (EFSA) has established MRLs for multiple crops based on comprehensive residue trials, including 0.3 mg/kg for radishes and peas, 0.2 mg/kg for Brussels sprouts, 0.15 mg/kg for cauliflowers and witloofs/Belgian endives, and 0.1 mg/kg for beetroots [5] [6]. These MRLs are supported by validated analytical methods with a limit of quantification (LOQ) of 0.01 mg/kg, ensuring adequate monitoring capability for regulatory compliance.

For ginseng, a significant crop in Asian countries, no specific MRL had been established previously, prompting recent research to address this regulatory gap. Studies have shown that after a single application at the recommended dose, this compound residues in fresh ginseng range from <0.01 to 0.185 mg/kg, in dried ginseng from <0.01 to 0.265 mg/kg, and in red ginseng from 0.085 to 1.544 mg/kg [1] [2]. The processing factor observed in ginseng products indicates that the traditional processing methods for red ginseng may concentrate this compound residues, highlighting the importance of considering processing effects in MRL establishment.

Dietary Risk Assessment Methodology

The dietary risk assessment for this compound follows internationally accepted guidelines using the risk quotient (RQ) approach, where RQ = estimated daily intake (EDI) / acceptable daily intake (ADI) × 100% [1]. The acceptable daily intake (ADI) for this compound has been established at 0.15 mg/kg body weight per day by the European Union pesticide peer review [6]. For acute risk assessment, the derivation of an acute reference dose (ARfD) was deemed unnecessary based on the toxicological profile of this compound [6].

Recent studies on ginseng, a significant dietary component in certain regions, have demonstrated that the risk quotient values for this compound are significantly below 100%, indicating that the recommended application dose does not pose unacceptable risks to human health [1] [2]. The long-term dietary intake assessment for European consumers estimated exposure ranging from 0.3% to 4.6% of the ADI, well below the safety threshold [6]. These risk assessments incorporate safety factors to account for uncertainties, particularly regarding the toxicological characterization of metabolites such as SYN 500003, which has not been fully evaluated but is not present at significant levels in the crops under consideration [6].

Conclusion and Research Applications

The comprehensive analysis of this compound degradation kinetics across various agricultural systems reveals a compound with moderate persistence that follows first-order degradation kinetics. The enantioselective behavior of this compound adds complexity to its environmental fate, necessitating enantiomer-specific consideration in regulatory decisions. The established HPLC-MS/MS methodology provides robust analytical capability for monitoring this compound residues at levels relevant to food safety, with the QuEChERS approach offering efficient sample preparation across diverse matrices.

The experimental protocols and application notes presented in this document provide researchers with standardized methods for conducting this compound degradation studies that generate scientifically sound and regulatorily acceptable data. These protocols emphasize the importance of proper study design, adequate sampling schedules, appropriate sample processing, and validated analytical methods to ensure data quality and reproducibility. The resulting kinetic parameters and residue data form the scientific basis for establishing science-based pre-harvest intervals, appropriate application guidelines, and protective maximum residue limits that safeguard consumer health while enabling effective crop protection strategies.

References

subcellular distribution analysis of mandipropamid in plants

Author: Smolecule Technical Support Team. Date: February 2026

Mode of Action and Subcellular Distribution

Mandipropamid is a carboxylic acid amide (CAA) fungicide highly effective against oomycete plant pathogens like Phytophthora infestans (the causal agent of potato late blight) and Plasmopara viticola (grape downy mildew) [1] [2].

Its primary effect is the inhibition of cellulose synthesis in the cell wall of the pathogen [1] [2]. Critical findings on its distribution include:

  • Site of Action: The compound targets the cellulose synthase-like protein PiCesA3, which is involved in cell wall biosynthesis [1] [2].
  • Lack of Cellular Uptake: Uptake studies using 14C-labelled this compound demonstrated that the fungicide acts on the cell wall and does not enter the cell of Phytophthora infestans [1].
  • Reversibility: The inhibitory effects on germinating cysts, such as germ tube swelling and growth arrest, were reversed upon washing with water, indicating weak sorption to its target site [1].

The table below summarizes the key evidence for its subcellular localization:

Evidence Type Key Finding Implication for Subcellular Distribution
Symptomatology [1] Swelling of germ tubes, typical of cell wall biosynthesis inhibitors. Effects are localized to the site of active cell wall synthesis.
Radiolabeled Uptake [1] 14C-labelled this compound does not enter the pathogen cell. The compound's action is confined to the extracellular space/cell wall.
Genetic Analysis [1] [2] Point mutations in the PiCesA3 gene confer resistance. Molecular target is PiCesA3, a protein involved in cellulose synthesis at the cell wall.

Protocol 1: Investigating Symptomatology and Cellular Effects

This protocol outlines the method to observe the morphological changes in Phytophthora infestans induced by this compound, which provides the initial clues about its site of action.

1. Principle this compound disrupts cell wall biosynthesis in germinating cysts, leading to characteristic swelling of germ tubes. These symptoms are reversible upon removal of the compound [1].

2. Materials

  • Pathogen Isolate: Phytophthora infestans.
  • Chemical Stock: this compound, dissolved in an appropriate solvent (e.g., DMSO).
  • Control: Solvent control without this compound.
  • Equipment: Light microscope, vortex mixer, incubation chamber.

3. Workflow The following diagram illustrates the experimental procedure for observing the effects of this compound on pathogen structures:

A Induce zoospore release from sporangia B Mechanical agitation to induce encystment A->B C Allow cysts to germinate (~16 hours) B->C D Treat germinating cysts with this compound C->D E Incubate for 3 hours D->E F Observe germ tube morphology under microscope E->F G Wash treated cysts to remove compound F->G H Allow recovery for 2 hours G->H I Re-observe for normal growth resumption H->I

4. Key Observations and Data Analysis

  • Untreated Cysts: ~80% germination with normal, elongated primary germ tubes [1].
  • MPD-treated Cysts: Arrested growth and dramatic swelling at the germ tube tip. These are not appressoria, as they form much earlier [1].
  • Reversibility Test: After washing, normal germ tube growth resumes, emerging from the previously swollen structures [1].

Protocol 2: Radiolabeled Uptake and Cellulose Incorporation Assay

This protocol uses radioactive isotopes to directly investigate the subcellular distribution of this compound and its impact on cellulose synthesis.

1. Principle To confirm that this compound acts extracellularly, 14C-labelled fungicide is used in uptake studies. Concurrently, its effect on the biosynthesis of cellulose, a key cell wall component, is measured by tracking the incorporation of 14C-glucose [1].

2. Materials

  • Radiolabeled Compounds: Chlorophenyl-U-14C-mandipropamid and 14C-glucose.
  • Biological Material: Germinating cysts of P. infestans.
  • Equipment: Scintillation counter, filtration apparatus, and safety equipment for handling radioactivity.

3. Workflow The procedure for the radiolabeled assays is as follows:

SubA Prepare suspension of germinating P. infestans cysts SubB Divide suspension into two assay pathways SubA->SubB Assay1 Assay 1: Compound Uptake SubB->Assay1 Assay2 Assay 2: Cellulose Synthesis SubB->Assay2 A1 Treat with 14C-mandipropamid Assay1->A1 A2 Incubate A1->A2 A3 Wash cells thoroughly to remove unbound compound A2->A3 A4 Measure radioactivity associated with cells vs. supernatant A3->A4 B1 Treat with unlabeled this compound Assay2->B1 B2 Add 14C-glucose B1->B2 B3 Incubate B2->B3 B2a Control: No this compound B2a->B3 B4 Measure incorporation of radioactivity into cellulose fraction B3->B4

4. Data Interpretation

  • Uptake Assay: The absence of significant radioactivity within the cells after washing confirms that this compound does not enter the cell and acts externally [1].
  • Cellulose Synthesis Assay: A significant reduction in 14C-glucose incorporation into the cellulose fraction of treated samples, compared to the control, confirms the inhibition of cellulose biosynthesis [1].

Protocol 3: Genetic Validation of Molecular Target

This protocol describes a genetic approach to conclusively identify the molecular target of this compound, which provides indirect but powerful evidence for its site of action.

1. Principle If this compound directly inhibits PiCesA3, then mutations in this protein should confer resistance. This is tested by generating resistant mutants and identifying the causative mutations [1].

2. Materials

  • P. infestans isolates: Wild-type (sensitive) strain.
  • Mutagen: Ethyl methane sulphonate (EMS).
  • Culture Media: With and without this compound for selection.
  • Molecular Biology Reagents: For PCR, sequencing, and genetic transformation.

3. Procedure

  • Step 1: Mutant Selection

    • Treat zoospores of a wild-type isolate with EMS for mutagenesis [1].
    • Plate the mutagenized population on media containing a discriminatory dose of this compound [1].
    • Isolate and purify growing (resistant) colonies.
  • Step 2: Genetic Analysis

    • Extract genomic DNA from sensitive and resistant isolates.
    • Amplify and sequence all known cellulose synthase (CesA) genes.
    • Compare sequences to identify mutations specific to resistant lines.
  • Step 3: Functional Validation

    • Clone the mutated PiCesA3 allele from a resistant isolate.
    • Introduce and express this allele in a sensitive wild-type isolate via transformation [1].
    • Test the transformed isolates for this compound sensitivity. Insensitivity confirms that the mutation in PiCesA3 is responsible for the resistance phenotype [1].

4. Expected Results

  • Sequencing of resistant mutants will reveal point mutations in the PiCesA3 gene. Research shows these mutations can converge on a single critical amino acid, such as glycine-1105 [1].
  • Expression of the mutated PiCesA3 allele in a sensitive isolate will confer the MPD-insensitivity phenotype, providing definitive proof that PiCesA3 is the target [1].

Research Applications and Notes

  • Orthogonal Use in Chemical Biology: Interestingly, this compound's properties have been repurposed in chemical biology. An engineered sixfold mutant of the plant receptor PYR1 (PYRMandi) specifically binds this compound. This system is used as a highly efficient "chemical inducer of proximity" (CIP) in mammalian cells and zebrafish embryos due to its excellent cell permeability and low toxicity—properties that contrast with its external action in oomycetes [3] [4].
  • Analytical Standards: Pure this compound is available commercially for use as an analytical standard in research [5].

Conclusion

The subcellular distribution of this compound in the context of plant disease control is predominantly confined to the cell wall of target oomycete pathogens. A combination of symptomatology, radiolabeled uptake studies, and genetic validation confirms that its molecular target is the cellulose synthase PiCesA3, and it exerts its effect without entering the plant or pathogen cell. The protocols outlined herein provide a robust framework for researchers to analyze the localization and mechanism of action of similar antifungal agents.

References

Comprehensive Application Notes and Protocols: Mandipropamid Uptake and Translocation in Cherry Radish Under Hydroponic Conditions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Mandipropamid is a chiral fungicide belonging to the carboxylic acid amide (CAA) group, extensively used for controlling oomycete pathogens in various crops including tomatoes, cucumbers, potatoes, and grapes [1]. As a chiral pesticide, this compound possesses enantiomers that may exhibit differential biological activity and environmental behavior, necessitating stereoselective evaluation of its environmental fate and potential risks [2] [1]. Understanding the uptake, translocation, and metabolism of pesticides in plants is crucial for assessing potential dietary risks and establishing scientific foundations for food safety standards.

Recent studies have highlighted that after application, pesticides can enter crops through absorption and translocation processes, which may be influenced by both the physicochemical properties of the pesticides and the physiological characteristics of the crops [3]. Cherry radish (Raphanus sativus L.) serves as an excellent model for such investigations due to its rapid growth cycle, adaptability to controlled environments, and significance as a commonly consumed root vegetable [2] [3]. The use of hydroponic systems provides distinct advantages for studying pesticide behavior in plants, offering balanced nutrient conditions while avoiding complications from soil-borne diseases and variable soil characteristics [3].

This application note synthesizes recent research on the accumulation, translocation, metabolism, and subcellular distribution of this compound in cherry radish, with particular emphasis on comparative aspects between hydroponic and soil-cultivated conditions. The protocols and data presented herein are designed to assist researchers in conducting standardized experiments for evaluating the environmental behavior of this compound and similar compounds in plant systems.

Table 1: Physicochemical Properties of this compound

Property Value/Specification Significance in Plant Uptake
Chemical class Carboxylic acid amide (CAA) fungicide Determines biological activity and environmental fate
Water solubility Moderate Affects mobility in hydroponic systems and availability for root uptake
log Kow 3.2 Indicates moderate hydrophobicity; influences translocation patterns
Chiral nature Chiral compound Enantiomers may exhibit different biological activities and degradation rates
Molecular formula C₂₃H₂₂ClNO₄ -
Mode of action Inhibits cellulose biosynthesis in oomycete pathogens -

Experimental System Overview

Hydroponic System Configuration

The hydroponic experiments were conducted using a deep water culture (DWC) system with continuous aeration, which maintains optimal oxygen levels for root development and nutrient uptake [3] [4]. The system consisted of the following key components:

  • Growing containers: Light-impermeable containers (to prevent algal growth) with capacity of 5-10 L, equipped with lids containing holes for plant support.
  • Aeration system: Air pumps connected to air stones to maintain dissolved oxygen concentrations >6 mg/L throughout the experiment.
  • Plant support: Net pots (5-10 cm diameter) filled with appropriate growing medium such as rockwool or seaweed cubes [4].
  • Environmental control: Growth chambers maintaining day/night temperatures of 25/20°C (±2°C), relative humidity of 60-70%, and photoperiod of 14/10 h (light/dark) [3].

The nutrient solution was based on Hoagland's formula with the following composition: 4 mM KNO₃, 4 mM Ca(NO₃)₂, 1 mM NH₄H₂PO₄, 2 mM MgSO₄, 46 µM H₃BO₃, 9 µM MnCl₂, 0.8 µM ZnSO₄, 0.4 µM CuSO₄, 0.1 µM Na₂MoO₄, and 50 µM Fe-EDTA. The pH was maintained at 6.0 ± 0.2 using NaOH or HCl, and electrical conductivity (EC) was kept at 1.8-2.2 mS/cm [3].

Plant Material and Treatment Conditions

Cherry radish seeds (Raphanus sativus L.) were surface-sterilized with 3% (v/v) H₂O₂ for 15 minutes, thoroughly rinsed with deionized water, and germinated in the dark at 25°C for 3 days [3]. Uniform seedlings were selected and transferred to the hydroponic system, with the nutrient solution replaced every 7 days to maintain optimal nutrient status.

This compound was applied as a racemic standard (purity 98.6%) at three different concentrations (0.5, 1.0, and 2.0 mg/L) to evaluate concentration-dependent uptake and potential saturation kinetics [3]. The experimental design included untreated controls to account for natural physiological variations, with each treatment replicated four times in a completely randomized design.

Analytical Methods

Sample Collection and Preparation

Plant samples were collected at predetermined intervals (4 h, 1, 3, 5, 7, 14, and 21 days after treatment) and separated into roots, stems, and leaves to examine tissue-specific distribution patterns [3]. Each plant component was thoroughly rinsed with deionized water to remove surface residues, blotted dry, and weighed for fresh weight determination.

For subcellular fractionation, plant tissues were homogenized in extraction buffer (50 mM Tris-HCl, pH 7.5, containing 0.25 M sucrose, 1 mM EDTA, and 0.1% BSA) and sequentially centrifuged to isolate cell walls (500 × g, 10 min), organelles (10,000 × g, 30 min), and soluble fractions (supernatant) [3]. Each fraction was analyzed for this compound content to determine subcellular distribution patterns.

Extraction and Analysis of this compound

Extraction procedure: Plant tissues (2.0 g fresh weight) were homogenized with 10 mL acetonitrile using a high-speed homogenizer, followed by shaking for 30 minutes and centrifugation at 5,000 × g for 10 minutes [3]. The supernatant was collected, and the residue was re-extracted with 5 mL acetonitrile. Combined extracts were concentrated to near dryness under a gentle nitrogen stream and reconstituted in 1 mL methanol for analysis.

LC-MS/MS analysis: this compound enantiomers were separated and quantified using liquid chromatography with tandem mass spectrometry (LC-MS/MS) with the following parameters [3]:

  • Chromatography: Chiral column (Lux Cellulose-2, 250 mm × 4.6 mm, 5 μm) maintained at 25°C
  • Mobile phase: n-hexane/isopropanol (80:20, v/v) at flow rate of 0.8 mL/min
  • Injection volume: 10 μL
  • Mass spectrometry: ESI positive ion mode; MRM transitions: 412.1→328.1 (quantitation) and 412.1→356.1 (confirmation)
  • Collision energy: 15 eV and 10 eV for the two transitions, respectively

The method demonstrated satisfactory accuracy and precision with recoveries ranging from 71.42% to 105.81% and relative standard deviations (RSDs) below 14% across all matrices [3].

Key Research Findings

Uptake and Translocation Dynamics

This compound uptake in cherry radish followed rapid kinetics, with detectable residues in roots observed as early as 4 hours after exposure in hydroponic systems [3]. The uptake efficiency was quantified using bioconcentration factors (BCFs), calculated as the ratio of pesticide concentration in plant tissues to that in the nutrient solution. The BCF values for this compound in hydroponically grown cherry radish ranged from 1.1 to 10.7, indicating significant accumulation potential [2].

In contrast to the efficient root uptake, downward translocation (from roots to other plant parts) was limited, with translocation factors (TFs, calculated as concentration in stems or leaves divided by concentration in roots) ranging from 0.1 to 0.9 [2]. This limited translocation pattern suggests that this compound predominantly accumulates in root tissues with restricted mobility to aerial plant parts.

Table 2: Uptake and Translocation Parameters of this compound in Cherry Radish

Parameter Hydroponic System Soil System Notes
Bioconcentration Factor (BCF) 1.1 - 10.7 <1 Higher BCF in hydroponics indicates greater bioavailability
Translocation Factor (TF) 0.1 - 0.9 Not reported Limited upward movement observed
Root Uptake Rate Rapid (detectable at 4 h) Slower Direct root exposure in hydroponics facilitates faster uptake
Major Accumulation Site Roots Roots Limited translocation to aerial parts in both systems
Subcellular Distribution Predominantly in cell walls (52.9-98.7%) Similar pattern expected Hydrophobicity influences distribution
Subcellular Distribution and Metabolism

The subcellular distribution of this compound in cherry radish tissues showed a predominant accumulation in solid fractions, particularly cell walls, accounting for 52.9% to 98.7% of the total recovered residues [2]. This distribution pattern is consistent with the moderate hydrophobicity of this compound (log Kow = 3.2), which promotes association with structural components and membranes rather than soluble fractions [2] [3].

Metabolism studies identified eleven metabolites of this compound in cherry radish, with three primary transformation pathways proposed: (1) hydrolysis of the amide bond, (2) O-demethylation, and (3) oxidative cleavage of the propynyl side chains [2]. The presence of these metabolites indicates significant metabolic processing of the parent compound within plant tissues, which contributes to the overall dissipation and potential detoxification of this compound.

Comparative Hydroponic vs. Soil Cultivation

A comparative analysis between hydroponic and soil-cultivated cherry radish revealed significant differences in this compound behavior:

  • Uptake efficiency: Hydroponic systems showed substantially higher uptake (BCFs > 1) compared to soil systems (BCFs < 1), highlighting the reduced bioavailability in soil due to adsorption and potential degradation [3].
  • Dissipation kinetics: The half-life of this compound decreased by more than 10% in both nutrient solutions and soils when cherry radish was present, suggesting that plant activity enhances pesticide dissipation [2].
  • Stereoselectivity: Interestingly, this compound dissipation exhibited non-stereoselective degradation in nutrient solutions but significant stereoselectivity in soils, indicating different degradation mechanisms in these environments [2].

Table 3: Metabolic Pathways and Metabolites of this compound in Cherry Radish

Metabolic Pathway Key Chemical Transformation Identified Metabolites Proposed Significance
Hydrolysis Cleavage of amide bond 2-(4-Chlorophenyl)-2-(2-propynyloxy)acetic acid Potential detoxification
O-demethylation Removal of methyl group from methoxy moiety N-[3-hydroxy-4-(2-propynyloxy) phenethyl] derivative Increased polarity for excretion
Oxidative cleavage Breakdown of propynyl side chains Various dealkylated products Further degradation of parent compound

Detailed Experimental Protocols

Protocol 1: Hydroponic Uptake and Translocation Study

This protocol describes the standardized procedure for evaluating this compound uptake and translocation in hydroponically grown cherry radish.

Materials and Reagents:

  • Cherry radish seeds (Raphanus sativus L.)
  • Racemic this compound standard (purity ≥98%)
  • Hoagland's nutrient solution components
  • Acetonitrile, methanol (HPLC grade)
  • Formic acid, ammonium formate (LC-MS grade)
  • Deep water culture system with aeration
  • Growth chamber with controlled environment
  • LC-MS/MS system with chiral separation capability

Procedure:

  • System Setup: Prepare deep water culture containers (5-10 L capacity) with light-impermeable lids. Install aeration systems with air stones connected to air pumps.
  • Solution Preparation: Prepare full-strength Hoagland's nutrient solution and adjust pH to 6.0 ± 0.2. Add this compound from a stock solution (1000 mg/L in acetonitrile) to achieve desired treatment concentrations (0.5, 1.0, 2.0 mg/L).
  • Plant Establishment: Surface-sterilize cherry radish seeds with 3% H₂O₂ for 15 min, rinse thoroughly with deionized water, and germinate in moist paper towels for 3 days in darkness at 25°C.
  • Transfer to System: Place uniformly germinated seedlings in net pots containing rockwool or similar inert medium, and position in hydroponic system lids with roots immersed in nutrient solution.
  • Growth Conditions: Maintain plants in growth chamber with 14/10 h photoperiod, day/night temperatures of 25/20°C, relative humidity of 60-70%, and light intensity of 300 μmol/m²/s.
  • Sample Collection: At predetermined time points (4 h, 1, 3, 5, 7, 14, 21 days), carefully harvest plants and separate into roots, stems, and leaves. Rinse with deionized water and blot dry.
  • Sample Processing: Weigh fresh tissues and process immediately for residue analysis or freeze at -80°C for later analysis.

Quality Control:

  • Include untreated controls and solvent controls in each experiment
  • Perform each treatment with at least four independent replicates
  • Monitor and maintain pH and EC of nutrient solutions daily
  • Record plant growth parameters (root length, shoot height, fresh weight)
Protocol 2: Residue Analysis and Quantification

This protocol details the extraction, cleanup, and analytical procedures for quantifying this compound and its metabolites in plant tissues.

Extraction Procedure:

  • Homogenize 2.0 g of fresh plant tissue with 10 mL acetonitrile using a high-speed homogenizer (15,000 rpm, 2 min).
  • Shake the homogenate vigorously for 30 min on an orbital shaker (200 rpm).
  • Centrifuge at 5,000 × g for 10 min at 4°C and collect supernatant.
  • Re-extract the residue with 5 mL acetonitrile, centrifuge, and combine supernatants.
  • Concentrate combined extracts to near dryness under gentle nitrogen stream at 35°C.
  • Reconstitute residue in 1 mL methanol, vortex for 1 min, and filter through 0.22 μm PTFE membrane prior to LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Column: Chiral Lux Cellulose-2 (250 mm × 4.6 mm, 5 μm)
  • Column temperature: 25°C
  • Mobile phase: n-hexane/isopropanol (80:20, v/v)
  • Flow rate: 0.8 mL/min
  • Injection volume: 10 μL
  • Ionization mode: ESI positive
  • MRM transitions: 412.1→328.1 (quantitation), 412.1→356.1 (confirmation)
  • Collision energies: 15 eV and 10 eV, respectively

Validation Parameters:

  • Establish linear calibration curves (r² > 0.99) over concentration range 0.01-2.0 mg/L
  • Determine recovery rates at three fortification levels (0.05, 0.5, 1.0 mg/kg) with five replicates
  • Calculate method detection limits (MDL) and quantitation limits (MQL) based on signal-to-noise ratios of 3:1 and 10:1, respectively
  • Evaluate matrix effects by comparing standard curves in solvent and matrix extracts

Pathway Diagrams and Visual Summaries

The following diagrams provide visual summaries of the key experimental workflows and metabolic pathways discussed in this application note.

mandipropamid_workflow Experimental Workflow for this compound Uptake Study Start Study Design Preparation Solution & Plant Preparation Start->Preparation Exposure Hydroponic Exposure (0.5-2.0 mg/L) Preparation->Exposure Sampling Time-course Sampling (4h - 21 days) Exposure->Sampling Processing Sample Processing & Separation Sampling->Processing Analysis LC-MS/MS Analysis (Chiral Separation) Processing->Analysis Data1 Uptake & Translocation Quantification Analysis->Data1 Data2 Subcellular Distribution Analysis->Data2 Data3 Metabolite Identification Analysis->Data3 Interpretation Data Integration & Risk Assessment Data1->Interpretation Data2->Interpretation Data3->Interpretation

Figure 1: Experimental workflow for evaluating this compound uptake, translocation, and metabolism in hydroponic cherry radish systems. Key steps include study design, plant establishment, timed exposure, sample processing, sophisticated analytical analysis, and comprehensive data interpretation.

mandipropamid_metabolism This compound Metabolism Pathways in Cherry Radish MP This compound Parent Compound Hydrolysis Amide Bond Hydrolysis MP->Hydrolysis Demethylation O-Demethylation MP->Demethylation Oxidative Oxidative Cleavage of Side Chains MP->Oxidative M1 Acidic Metabolite 2-(4-Chlorophenyl)-2- (2-propynyloxy)acetic acid Hydrolysis->M1 M2 Demethylated Metabolites Demethylation->M2 M3 Dealkylated Metabolites Oxidative->M3 Conjugation Conjugation with Glucose or Glutathione M1->Conjugation M2->Conjugation M3->Conjugation Compartmentation Vacuolar Sequestration or Cell Wall Binding Conjugation->Compartmentation Conjugation->Compartmentation Conjugation->Compartmentation

Figure 2: Proposed metabolic pathways of this compound in cherry radish based on metabolite identification studies. Three primary transformation pathways include hydrolysis, demethylation, and oxidative cleavage, followed by conjugation and compartmentation processes.

Conclusion and Applications

The protocols and data presented in this application note provide comprehensive methodologies for investigating the uptake, translocation, and metabolism of this compound in cherry radish under hydroponic conditions. The research demonstrates that this compound is readily absorbed by cherry radish roots but exhibits limited translocation to aerial parts, with predominant accumulation in root tissues and specific subcellular compartments.

These findings have significant implications for food safety risk assessment, particularly regarding potential residue accumulation in edible root vegetables. The observed differences between hydroponic and soil cultivation systems highlight the importance of exposure route considerations when evaluating pesticide behavior in different agricultural practices. The identified metabolic pathways provide insights into potential detoxification mechanisms that could inform development of safer pesticide formulations or application strategies.

The standardized protocols presented enable reproducible investigation of pesticide behavior in plant systems, facilitating future research on similar compounds and contributing to more scientifically grounded regulatory decisions for food safety and environmental protection.

References

Comprehensive Application Notes and Protocols: Mandipropamid as a Chemical Inducer of Proximity in Mammalian Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chemically Induced Proximity and Mandipropamid

Chemical inducers of proximity (CIPs) represent a powerful tool in chemical biology and synthetic biology for controlling cellular processes with precise temporal resolution. These small, drug-like molecules function by mediating interactions between specific protein domains, thereby inducing protein proximity that can manipulate various biological functions including signal transduction, protein translocation, transcription control, and protein degradation. The development of orthogonal CIP systems that do not interfere with endogenous mammalian processes has been a significant challenge in the field. Plant hormone-based CIP systems have emerged as particularly valuable tools because they utilize proteins from plants that have no endogenous counterparts in mammalian systems, ensuring orthogonality and minimizing off-target effects. Among these emerging systems, This compound (Mandi), a commercially available agrochemical fungicide, has recently been characterized as a highly efficient CIP for mammalian cell applications with significant advantages over existing technologies [1] [2].

Originally developed for agricultural applications, this compound has been repurposed as a CIP based on its specific binding to a engineered variant of the plant abscisic acid (ABA) receptor pathway. Mandi induces dimerization between a sixfold mutant of the pyrabactin resistance 1 (PYR1) receptor, termed PYRMandi, and the abscisic acid insensitive (ABI) receiver domain. This system demonstrates exceptional properties including rapid kinetics, excellent cell permeability, and low toxicity, making it particularly suitable for sensitive biological applications in mammalian cells and living organisms [1] [2] [3]. Unlike the immunosuppressant rapamycin, which has been the CIP workhorse for decades but suffers from interference with endogenous mammalian target of rapamycin (mTOR) signaling and potential cytotoxicity, Mandi provides a fully orthogonal alternative with a more favorable safety profile for both in vitro and in vivo applications [1].

Mechanistic Insights and System Components

The Mandi CIP system operates through a monovalent, molecular ratchet-type mechanism that distinguishes it from bivalent dimerizers like rapamycin. In this mechanism, this compound functions as a molecular glue that first binds to the engineered PYRMandi receptor domain, inducing a conformational change that creates a high-affinity binding surface for the ABI receiver protein. This sequential binding mechanism prevents the "hook effect" commonly observed with bivalent CIPs, where high concentrations of the dimerizer agent actually inhibit productive complex formation due to saturation of individual binding sites without productive dimerization [4]. The orthogonality of this system in mammalian cells is ensured by the plant origin of both PYR and ABI protein domains, which lack endogenous binding partners in mammalian systems, thus eliminating concerns about off-target effects on native cellular processes [1] [2].

Genetic engineering requirements constitute a fundamental aspect of implementing the Mandi CIP system. Researchers must genetically fuse proteins of interest to either the PYRMandi receptor domain or the ABI receiver domain, creating chimeric proteins that will associate in the presence of this compound. The specific hextuple mutant PYRMandi was engineered to respond specifically to this compound rather than its natural ligand ABA, through six key mutations (Y58H, K59R, V81I, F108A, S122G, and M158V) that alter the binding pocket to accommodate the agrochemical while disrupting ABA binding [1] [5]. This engineered specificity prevents potential cross-activation by endogenous ABA in mammalian systems and ensures that dimerization occurs exclusively in response to this compound application. The following diagram illustrates the fundamental mechanism of Mandi-induced protein proximity:

G POI1 Protein of Interest 1 (fused to PYRMandi) Complex Ternary Complex (PYRMandi-Mandi-ABI) POI1->Complex Binds POI2 Protein of Interest 2 (fused to ABI) POI2->Complex Recruits Mandi This compound (Mandi) Mandi->Complex Induces

Figure 1: Mechanism of this compound-Induced Proximity. This compound binds to the engineered PYRMandi receptor domain, inducing a conformational change that creates a binding surface for the ABI receiver domain, thereby bringing fused proteins of interest into proximity.

Quantitative Performance Profiles

Comparative Kinetics and Efficacy

The kinetic performance of this compound as a CIP has been systematically evaluated against other established dimerization systems in mammalian cell models. In direct comparative studies using mitochondrial recruitment assays, Mandi demonstrated superior translocation kinetics when compared to both plant hormone-based systems (ABA, GA3-AM) and the widely used rapamycin system [1] [2]. At a concentration of 500 nM, Mandi achieved 75% of maximal translocation (t~0.75~) in just 10.1 ± 1.7 seconds, which was approximately tenfold faster than rapamycin (107.9 ± 16.4 seconds) at the same concentration. Remarkably, even at a substantially reduced concentration of 50 nM, Mandi-induced translocation remained faster than rapamycin at 500 nM, highlighting its exceptional potency [1]. This rapid kinetics profile enables researchers to manipulate cellular processes with unprecedented temporal resolution, making Mandi particularly valuable for studying dynamic biological processes that occur on timescales of seconds to minutes.

Dose-response characteristics represent another critical advantage of the Mandi system. Unlike rapamycin, which typically functions as a binary on/off switch with a narrow effective concentration window, Mandi exhibits a graded, concentration-dependent response similar to the natural ABA system [1] [2]. In luciferase-based transcriptional activation assays, Mandi demonstrated a half-maximal effective concentration (EC~50~) of 0.43 ± 0.17 µM, approximately 72-fold more potent than ABA (EC~50~ = 30.8 ± 15.5 µM) [1]. This wide dynamic range enables precise titration of protein interaction strength and downstream biological effects, allowing researchers to achieve subtle modulation of cellular processes rather than simple all-or-nothing responses. The interaction efficiency of the Mandi system, as quantified by raster image correlation spectroscopy (RICS), reaches 77 ± 12% at 500 nM Mandi concentration, comparable to rapamycin (71 ± 3%) and substantially higher than ABA-AM (41 ± 6%) at the same concentration [1].

Table 1: Kinetic and Potency Comparison of this compound with Other CIP Systems

| CIP System | t~0.75~ at 500 nM (seconds) | EC~50~ (µM) | Interaction Efficiency at 500 nM (%) | Working Concentration Range | |----------------|--------------------------------|-----------------|----------------------------------------|--------------------------------| | This compound | 10.1 ± 1.7 | 0.43 ± 0.17 | 77 ± 12 | 10 nM - 5 µM | | Rapamycin | 107.9 ± 16.4 | N/A | 71 ± 3 | 5-500 nM (narrow window) | | ABA-AM | 210 ± 6* | 30.8 ± 15.5 | 41 ± 6 | 1-50 µM | | GA3-AM | 144 ± 30* | N/A | N/A | 1-20 µM | | *Values marked with asterisk were measured at 5 µM concentration rather than 500 nM |

Practical Implementation Parameters

For researchers implementing the Mandi CIP system, several practical considerations must be addressed to ensure experimental success. The effective concentration range for this compound spans from 10 nM to 5 µM, with specific optimal concentrations depending on the application and cell type [1]. For rapid protein translocation experiments, concentrations of 100-500 nM typically yield efficient dimerization within seconds to minutes, while transcriptional activation assays may require slightly higher concentrations (0.5-2 µM) for robust response. Mandi stock solutions are typically prepared in DMSO at 1-10 mM concentration and can be stored at -20°C for extended periods without significant degradation. The working solutions are diluted in aqueous buffers immediately before use, with final DMSO concentrations not exceeding 0.1% to maintain cell viability [1] [2].

Cell permeability represents a particular strength of the Mandi system. Due to its relatively hydrophobic nature and low molecular weight, this compound rapidly crosses cell membranes without requiring chemical modification [1] [2]. This contrasts with other plant hormone-based systems like ABA and GA3, which often require derivatization as acetoxymethyl (AM) esters to achieve efficient cellular uptake. The exceptional membrane permeability of Mandi contributes to its rapid kinetics and makes it particularly suitable for applications in complex biological systems including 3D cell cultures, organoids, and whole organisms where compound penetration can be challenging. Additionally, Mandi exhibits low cellular toxicity at standard working concentrations, with no apparent effects on cell viability or proliferation observed in HeLa, U2OS, or zebrafish embryo models [1] [6].

Table 2: Experimental Working Parameters for this compound CIP Applications

Parameter Recommended Specifications Notes & Considerations
Stock Solution 10 mM in DMSO Store at -20°C protected from light; stable for ≥6 months
Working Concentration 10 nM - 5 µM Optimize for specific application and cell type
Kinetics (at 500 nM) t~0.75~ = 10.1 ± 1.7 s Faster than all comparable systems
Cellular Toxicity Minimal up to 10 µM No observed effects on viability or proliferation
Orthogonality Fully orthogonal to mammalian systems No interference with endogenous pathways
Solubility Aqueous buffers with ≤0.1% DMSO Precipitates may form at high concentrations in aqueous solutions

Detailed Experimental Protocols

Mandi-Induced Protein Translocation Assay

Protein translocation represents one of the most straightforward and visually compelling applications of the Mandi CIP system. This protocol enables researchers to rapidly and reversibly recruit proteins of interest to specific subcellular compartments in response to this compound addition. The following steps outline a standardized approach for mitochondrial recruitment, which can be adapted for other cellular locations by modifying the targeting sequence fused to the PYRMandi receptor domain [1] [2]:

  • Step 1: Plasmid Construction - Generate two expression plasmids: (1) PYRMandi-mCherry-TOMM20 for mitochondrial outer membrane targeting, and (2) EGFP-ABI for cytosolic expression. The TOMM20 sequence serves as a mitochondrial targeting signal, while mCherry and EGFP enable fluorescence visualization. Alternatively, target PYRMandi to other compartments using appropriate targeting sequences (e.g., LBR for nuclear envelope, CD8 for plasma membrane) [1].

  • Step 2: Cell Culture and Transfection - Plate HeLa or U2OS cells in appropriate growth medium (DMEM + 10% FBS) on glass-bottom imaging dishes 24 hours before transfection to achieve 60-70% confluence at time of transfection. Transfect cells with both plasmids using preferred transfection method (lipofectamine 3000 recommended) and incubate for 18-24 hours to allow protein expression [1].

  • Step 3: this compound Treatment and Live-Cell Imaging - Prepare working solution of this compound in imaging medium (e.g., FluoroBrite DMEM) at 2× the desired final concentration. For initial experiments, 500 nM is recommended. Replace culture medium with pre-warmed imaging medium, then add equal volume of Mandi working solution while simultaneously initiating time-lapse imaging using an epifluorescence or confocal microscope with environmental chamber maintained at 37°C and 5% CO~2~ [1] [2].

  • Step 4: Data Analysis - Quantify recruitment kinetics by measuring fluorescence intensity in cytosolic and mitochondrial compartments over time. Calculate translocation ratio as mitochondrial intensity divided by cytosolic intensity. Alternatively, use Pearson's correlation coefficient to quantify colocalization between mCherry (PYRMandi-mitochondria) and EGFP (ABI-cytosolic) signals. Automated image analysis pipelines employing machine learning-based segmentation can enhance throughput and reproducibility [1].

This protocol typically yields detectable recruitment within 30 seconds, with maximal translocation achieved within 2-5 minutes at 500 nM Mandi concentration [1]. The system is fully reversible through the addition of excess TMP (10 µM), which competes for binding, or through washout and degradation of this compound over time [6].

Transcriptional Activation Assay Using Mandi System

The Mandi CIP system can be harnessed for inducible gene expression through reconstitution of transcriptional activators. This protocol describes a Gal4-based luciferase reporter assay that allows quantitative assessment of Mandi-induced dimerization efficiency and dose-response characteristics [1] [2]:

  • Step 1: Reporter Cell Line Generation - Create a stable cell line (HEK293T recommended) containing the Gal4 upstream activation sequence (UAS) driving firefly luciferase expression. Alternatively, transiently transfect the reporter plasmid along with the following components: (1) Gal4DNA-binding domain (DBD)-PYRMandi fusion, (2) VP64 transactivation domain-ABI fusion, and (3) Renilla luciferase under constitutive promoter for normalization [1].

  • Step 2: this compound Treatment and Incubation - Plate cells in 96-well white-walled plates at 20,000 cells/well 24 hours before treatment. Prepare serial dilutions of this compound in DMSO, then dilute in culture medium to achieve final concentrations ranging from 1 nM to 10 µM (0.1% DMSO final). Include DMSO-only vehicle control. Treat cells with Mandi dilutions and incubate for 16-24 hours at 37°C, 5% CO~2~ [1].

  • Step 3: Luciferase Assay - Remove culture medium and lyse cells using passive lysis buffer (Promega). Quantify firefly and Renilla luciferase activities using dual-luciferase reporter assay system according to manufacturer's instructions. Measure luminescence using a plate reader capable of sequential measurements [1] [2].

  • Step 4: Data Analysis - Normalize firefly luciferase values to Renilla luciferase for each well to account for variations in cell viability and transfection efficiency. Calculate fold induction relative to vehicle control and plot against Mandi concentration to generate dose-response curves. Fit data using four-parameter logistic equation to determine EC~50~ values [1].

This assay typically demonstrates a >50-fold induction of luciferase expression with minimal background activity in the absence of this compound [1]. The EC~50~ value should fall within 0.2-0.5 µM for a properly functioning system. This protocol can be adapted for other readouts including secreted alkaline phosphatase (SEAP) or fluorescent proteins, depending on experimental requirements.

Advanced Applications and Integration

In Vivo Applications and Endogenous Protein Manipulation

The favorable pharmacological properties of this compound enable CIP applications in living organisms, addressing a significant limitation of many existing dimerizer systems. In zebrafish embryos, Mandi efficiently induces protein proximity at concentrations as low as 1 µM without apparent toxicity or developmental defects [1] [2]. For in vivo applications, Mandi is typically dissolved in system water (for zebrafish) or administered by microinjection directly into embryos. The rapid kinetics and excellent tissue penetration allow for precise temporal control of protein interactions during critical developmental windows. Similar approaches have been successfully applied in medaka fish embryos using submicromolar concentrations of Mandi, demonstrating the broad utility of this system across model organisms [4].

Manipulation of endogenous proteins represents another advanced application of the Mandi CIP system. By combining Mandi-induced dimerization with nanobody technology, researchers can target endogenous proteins without requiring genetic modification [1] [6]. In this approach, a nanobody specific to an endogenous protein of interest is fused to the ABI domain, while PYRMandi is targeted to a specific subcellular location. Addition of this compound then recruits the endogenous protein to the desired compartment through the nanobody-ABI-PYRMandi bridge. This strategy has been successfully employed to relocalize unmodified GFP-tagged proteins and endogenous proteins including the microtubule nucleation factor TPX2 [6]. The following diagram illustrates an advanced application combining Mandi with nanobodies for endogenous protein manipulation:

G Endogenous Endogenous Protein (unmodified) Nanobody Nanobody-ABI Fusion Endogenous->Nanobody Binds Complex Endogenous Protein Recruited to Target Location Nanobody->Complex Links Location PYRMandi-Localizer (Specific compartment) Location->Complex Anchors Mandi This compound Mandi->Complex Induces

Figure 2: Endogenous Protein Manipulation Using Mandi-Nanobody Combination. A nanobody specific to an endogenous protein is fused to ABI, while PYRMandi is targeted to a specific subcellular location. This compound addition induces formation of a ternary complex that recruits the endogenous protein to the desired compartment without genetic modification.

Orthogonal Systems and Logical Operations

The orthogonality of the Mandi CIP system enables its simultaneous use with other plant hormone-based CIP systems for sophisticated biological programming. By combining Mandi with ABA, GA3, or auxin-based systems, researchers can engineer Boolean logic operations in mammalian cells [1] [2]. For example, an AND gate can be created by requiring both Mandi and ABA-induced dimerization for activation of a downstream process. The specificity of the engineered PYRMandi receptor for this compound ensures no cross-reactivity with other plant hormones, while the ABI receiver domain exclusively interacts with PYR-family receptors only when complexed with their specific ligands [1].

Protein network shuttling represents another advanced application leveraging orthogonal CIP systems. In this approach, a protein of interest is fused to multiple, orthogonal receiver domains (e.g., ABI for Mandi system and GAI for GA3 system). Different CIP additions then recruit the protein to distinct cellular locations based on the spatial distribution of their corresponding receptor domains [1]. This enables dynamic, user-controlled shuttling of proteins between compartments, mimicking natural signaling processes and allowing researchers to probe the functional consequences of protein localization in real time. Such multi-compartment control systems demonstrate the precision and programmability achievable with the Mandi CIP platform when integrated with other orthogonal dimerization systems.

Emerging Technologies and Future Perspectives

Photocaged this compound for Spatiotemporal Control

Recent advances in CIP technology have led to the development of photocaged this compound (pMandi), which enables exquisite spatiotemporal control over protein dimerization through light activation [4] [7]. pMandi features a dimethoxynitrobenzyl photocaging group attached to the nitrogen atom of Mandi's amide bond, rendering the molecule biologically inactive until irradiation with UV or blue light (365-405 nm) cleaves the cage and releases active this compound [4]. This approach provides several advantages over traditional small molecule addition: (1) subsecond temporal precision of activation, (2) single-cell spatial resolution, and (3) reversible control through pulsed irradiation schemes.

In practice, pMandi is applied to cells at concentrations of 1-10 µM and allowed to distribute throughout the cellular environment while remaining inactive. Targeted irradiation using standard microscopy systems then generates active Mandi specifically within illuminated regions, inducing local protein dimerization. The quantum yield of pMandi photoconversion is 2.2% at 405 nm, enabling efficient uncaging with standard imaging systems [4]. Interestingly, due to Mandi's high membrane permeability, localized photoactivation of pMandi produces effects that are reversible over time as the active molecule diffuses away from the irradiation site. This property enables pulsed activation schemes where repeated irradiations can maintain protein proximity in specific regions, providing a dynamic control mechanism not achievable with traditional CIP approaches [4].

Novel CIP Systems and Therapeutic Applications

While this compound represents a significant advancement in CIP technology, ongoing research continues to develop even more potent and versatile systems. Opabactin (OP), an ABA agonist with 7-fold higher affinity for the ABA receptor than ABA itself, has recently been characterized as a CIP effective at low nanomolar concentrations in mammalian cells and submicromolar concentrations in medaka embryos [4]. The photocaged derivative pOP provides enhanced spatial control compared to pMandi due to the presence of a free carboxylic acid moiety that reduces membrane permeability of the active form, effectively trapping it within irradiated cells [4]. These next-generation systems expand the toolbox available for precise manipulation of cellular processes.

Therapeutic applications of CIP technology represent an emerging frontier, with Mandi-based systems offering particular promise due to their low toxicity and orthogonality. Recent work has demonstrated the feasibility of Small Molecule-Nanobody Conjugate Inducers of Proximity (SNACIPs) that combine the targeting specificity of nanobodies with the dimerization capability of small molecule systems [6]. While not using Mandi directly, this approach exemplifies the convergence of CIP technology with biologics for modulating previously "undruggable" targets. The exceptional properties of Mandi—including simple chemical structure, low toxicity, and excellent pharmacokinetics—suggest strong potential for adaptation to therapeutic contexts requiring precise control of biological processes.

Conclusion

This compound represents a significant advancement in the toolkit of chemical biology, providing researchers with a versatile, efficient, and orthogonal system for controlling protein proximity in mammalian cells and living organisms. Its rapid kinetics, low toxicity, and excellent cell permeability address key limitations of previous CIP systems, while its dose-responsive behavior enables precise modulation of biological processes rather than simple on/off switching. The detailed protocols and applications outlined in these Application Notes provide a foundation for implementing Mandi technology across diverse research contexts, from basic mechanistic studies to potential therapeutic applications. As CIP technologies continue to evolve, this compound-based systems are poised to remain at the forefront of precisely controlled biological manipulation.

References

Mandipropamid-Based Protein Translocation Assay: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Summary for Research Scientists: The mandipropamid (Mandi)-induced dimerization system enables rapid, precise control of protein proximity and translocation in live cells and organisms. This orthogonal system utilizes an engineered plant hormone receptor pair (PYR1 mutant and ABI) that dimerizes in response to this compound, allowing researchers to manipulate protein localization, signaling pathways, and cellular processes with exceptional speed and minimal toxicity [1] [2].

Introduction to the Mandi Dimerization System

The Mandi CIP system represents a significant advancement in chemically induced dimerization technology. It centers on this compound, a commercially available agrochemical fungicide that induces dimerization between a sixfold mutant of the plant ABA receptor pyrabactin resistance 1 (PYR1Mandi) and the abscisic acid insensitive (ABI) domain [1] [2]. This system is fully orthogonal to mammalian biology and other CIP systems (e.g., rapamycin, ABA), enabling multi-channel control of cellular processes without cross-talk [1] [3]. Its simplicity, excellent cell permeability, and low toxicity make it particularly valuable for sensitive applications in mammalian cells and living organisms [1] [2].

The core mechanism involves this compound binding to the engineered PYR1Mandi receptor, which stabilizes an active conformation that recruits and binds the ABI receiver domain. This induced proximity can be harnessed to translocate proteins of interest to specific cellular compartments when one dimerization partner is appropriately targeted [1].

Key Advantages and Performance Comparison

Quantitative Performance Data: The table below summarizes key performance metrics of the Mandi system compared to other established CIP systems, demonstrating its superior efficiency and speed [1].

Table 1: Comparative Performance of Chemical Inducers of Proximity (CIPs)

CIP System Receptor/Receiver Pair t₀.₇₅ at 500 nM (seconds) EC₅₀ (µM) Interacting Fraction at 500 nM Key Advantages
This compound (Mandi) PYR1Mandi / ABI 10.1 ± 1.7 0.43 ± 0.17 77% ± 12% Fastest kinetics, high efficiency, low toxicity, orthogonal
Rapamycin FKBP / FRB 107.9 ± 16.4 Not specified 71% ± 3% Well-established, high affinity
ABA-AM PYL / ABI ~210 (at 5 µM) 30.8 ± 15.5 41% ± 6% Orthogonal, dose-dependent
GA3-AM GID1 / GAI ~144 (at 5 µM) Not specified Not specified Orthogonal, fast

Key Advantages:

  • Unrivaled Kinetics: Mandi induces translocation within seconds, approximately 10 times faster than rapamycin at equivalent concentrations [1].
  • High Potency: Demonstrates a 72-fold lower EC₅₀ compared to the ABA system, indicating significantly higher effective sensitivity [1].
  • Dose-Responsive Control: Unlike the binary "on/off" switch of high-affinity rapamycin, Mandi offers a tunable, concentration-dependent response for precise experimental control [1].
  • Orthogonality: The plant-based proteins do not interact with endogenous mammalian systems, and the Mandi system does not cross-react with other plant hormone-based or rapamycin-based CIPs [1] [3].
Experimental Protocol: Mandi-Induced Protein Translocation Assay

This protocol details a live-cell imaging assay to monitor Mandi-induced translocation of a cytosolic protein to mitochondria.

A. Expression Construct Design and Validation

  • Bait Protein (Receptor): Fuse the PYR1Mandi receptor domain to a localization signal. For mitochondrial translocation, create PYR1Mandi-TOM20, where TOM20 is a mitochondrial outer membrane protein [1].
  • Prey Protein (Receiver): Fuse the ABI receiver domain to a fluorescent protein (e.g., EGFP, mCherry) for visualization, creating a cytosolic ABI-FP [1].
  • Controls: Include cells expressing only the PYR1Mandi-bait construct to confirm that fluorescence redistribution is due to specific recruitment.

B. Cell Seeding, Transfection, and Preparation

  • Seed cells (e.g., HeLa, HEK293) onto sterile, glass-bottomed imaging dishes suitable for high-resolution microscopy.
  • Transfect cells with the PYR1Mandi-bait and ABI-FP prey constructs using standard methods.
  • Incubate for 24-48 hours to allow sufficient protein expression.

C. Live-Cell Imaging and Mandi Stimulation

  • Replace the culture medium with a live-cell imaging-compatible buffer.
  • Acquire baseline images using an epifluorescence or confocal microscope with environmental control (37°C, 5% CO₂).
  • Add this compound directly to the culture medium. For rapid kinetics:
    • Working Concentration: 100 nM - 1 µM [1].
    • Stock Solution: Prepare a concentrated stock (e.g., 10-100 mM) in DMSO. The final DMSO concentration should be ≤0.1% (v/v).
  • Initiate time-lapse imaging immediately after Mandi addition. For fast kinetics (t₀.₇₅ ~10 seconds), use continuous rapid acquisition [1].

D. Data Analysis and Quantification

  • Image Analysis: Use automated cell segmentation and intensity measurement tools (e.g., in ImageJ, CellProfiler) [1].
  • Quantify Translocation:
    • Measure fluorescence intensity of the ABI-FP prey at the bait localization site (e.g., mitochondria) and in the cytosol over time.
    • Calculate a Translocation Ratio (e.g., mitochondrial intensity/cytosolic intensity) or a Pearson's Correlation Coefficient between the bait and prey channels [1] [4].
    • Fit the kinetic data to determine the t₀.₇₅ (time to reach 75% of maximum translocation) [1].

The following diagram illustrates the core mechanism of the Mandi-induced translocation system:

G Mandi This compound (Mandi) PYR1Mandi PYR¹Mandi Receptor (e.g., fused to TOM20) Mandi->PYR1Mandi Binds Complex Induced Dimerization Complex PYR1Mandi->Complex Conformational Change ABI ABI Receiver (e.g., fused to EGFP) ABI->Complex Recruits Translocation Protein Translocation (e.g., to Mitochondria) Complex->Translocation Results in

Advanced Applications and Modifications
  • Multi-Channel Control: Combine the Mandi system with other orthogonal CIPs (e.g., ABA, GA3) for simultaneous, independent control of multiple cellular processes or for shuttling proteins between different compartments [1] [3].
  • Manipulation of Endogenous Proteins: The PYR1Mandi/ABI system can be fused to nanobodies targeting specific endogenous proteins, allowing for chemical-induced control of unmodified cellular targets [1] [4].
  • In Vivo Applications: The Mandi system has been successfully applied in living zebrafish embryos, demonstrating its utility for studying protein function in complex organisms, aided by its low toxicity and excellent tissue permeability [1] [2].
Troubleshooting and Technical Considerations
  • Slow or Inefficient Translocation: Optimize Mandi concentration (typically 100 nM - 5 µM). Verify construct integrity and fusion protein expression levels. Ensure the bait protein is correctly localized in the absence of Mandi [1].
  • Cellular Toxicity: Although Mandi shows low toxicity, always include vehicle (DMSO) controls and perform viability assays (e.g., EdU assay) under your specific experimental conditions [4].
  • High Background Translocation: Titrate expression levels to minimize non-specific interactions; use inducible promoters if necessary. For the PYR1/HAB1 orthogonal module, incorporate specific mutations (e.g., HAB1* V393R, R505A) to further reduce background and cross-talk with endogenous pathways [3].

References

Technical Support Guide: Reducing Matrix Effects in Mandipropamid HPLC Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Matrix Effects Matrix effects (MEs) in Liquid Chromatography occur when components in a sample other than the analyte (the matrix) alter the detector's response to the analyte. This can lead to ion suppression or enhancement in mass spectrometry (MS) detection, and can similarly affect other detectors, ultimately compromising quantitative accuracy, precision, and method sensitivity [1] [2].

For the analysis of mandipropamid in complex plant matrices like sesame leaves, a systematic approach to method optimization is crucial to overcome these challenges [3] [4].


Frequently Asked Questions (FAQs)

1. What are the most effective sample preparation techniques for this compound? A combination of Solid-Phase Extraction (SPE) with dispersive-SPE (d-SPE) has been proven highly effective. In a validated method for sesame leaves, this approach successfully removed interfering matrix components, yielding excellent recovery and precision [3] [4].

2. How can I assess if my method has matrix effects? Two primary methods are used:

  • Post-column Infusion: Provides a qualitative view of ion suppression/enhancement across the chromatographic run [1].
  • Post-extraction Spike Method: Offers a quantitative measure by comparing the analyte response in a pure solution to its response when spiked into a blank matrix extract [1].

3. What is the best calibration strategy to compensate for matrix effects? Using matrix-matched calibration standards is highly recommended. This involves preparing calibration standards in a blank matrix extract, which corrects for consistent losses or signal changes caused by the matrix [5]. The use of a stable isotope-labeled internal standard for this compound, if available, is considered the gold standard, as it corrects for both extraction efficiency and matrix effects [1].


Detailed Experimental Protocols

Protocol 1: Sample Preparation for this compound in Leafy Vegetables This protocol is adapted from a study that achieved excellent results with this compound in sesame leaves [3] [4].

  • 1. Extraction: Extract the homogenized sample (e.g., 10 g) with acetonitrile.
  • 2. Purification (Clean-up):
    • Pass the extract through a Solid-Phase Extraction (SPE) cartridge.
    • Follow this with an additional clean-up step using dispersive-SPE (d-SPE) sorbents.
  • 3. Analysis: Analyze the purified extract using HPLC with UV detection (UVD).

The following diagram illustrates this sample preparation workflow:

G Start Homogenized Sample Step1 Extract with Acetonitrile Start->Step1 Step2 Purify with SPE Cartridge Step1->Step2 Step3 Further Clean with d-SPE Sorbents Step2->Step3 Step4 Analyze via HPLC/UVD Step3->Step4

Protocol 2: Assessing Matrix Effects via Post-column Infusion This method helps you identify regions of ion suppression/enhancement in your chromatogram [1].

  • 1. Setup: Connect the system as shown below. A T-piece is installed between the HPLC column outlet and the MS detector. A syringe pump is used to infuse a standard solution of this compound post-column.
  • 2. Injection: Inject a blank extract of your sample matrix (e.g., blank sesame leaf extract) onto the LC column.
  • 3. Analysis: As the blank matrix components elute from the column, they mix with the constantly infused this compound. Observe the detector signal. A drop in signal indicates ion suppression; a rise in signal indicates ion enhancement.

The setup and logic for this diagnostic method are outlined below:

G A HPLC Pump B Injector & Column A->B C T-Piece B->C D Mass Spectrometer C->D E Syringe Pump (this compound Std) E->C


Strategies & Validation Data

Summary of Strategies to Minimize Matrix Effects

Strategy Description Key Advantage
Sample Clean-up Use SPE and d-SPE to remove co-eluting compounds [3] [4]. Directly reduces matrix components.
Chromatographic Optimization Adjust method to separate analyte from interferences. Prevents co-elution, a primary cause of ME.
Matrix-Matched Calibration Prepare standards in blank matrix extract [5]. Compensates for signal suppression/enhancement.
Internal Standard (IS) Use a stable isotope-labeled analog of this compound [1]. Corrects for both ME and recovery losses.

Validation Data from an Optimized Method The following table summarizes the performance of an optimized this compound method in a complex matrix, demonstrating that the strategies above are effective [3] [4]:

Validation Parameter Result
Linearity (R²) 1.000
Limit of Detection (LOD) 0.003 mg/kg
Limit of Quantification (LOQ) 0.01 mg/kg
Recovery (at 0.1, 0.5, 1.0 mg/kg) 80.3% - 90.7%
Precision (Relative Standard Deviation) < 2%

References

optimizing solid-phase extraction for mandipropamid purification

Author: Smolecule Technical Support Team. Date: February 2026

Mandipropamid SPE Method: Optimized Protocol

The following validated protocol for sesame leaves provides an excellent starting point for your work. The method achieved recoveries of 80.3-90.7% with relative standard deviations (RSDs) of less than 2% [1].

  • Sample Extraction: Initial sample extraction was performed using acetonitrile [1].
  • Cleanup Strategy: A dual cleanup approach was used for superior purification. The extract was passed through a primary solid-phase extraction (SPE) cartridge, followed by an additional dispersive-SPE (d-SPE) sorbent application to remove co-extracted matrix components from the sesame leaves effectively [1].
  • Analysis: The final extract was analyzed using High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UVD) [1].

This method demonstrates that a well-optimized SPE protocol, combined with d-SPE, can successfully manage complex matrices like leafy vegetables.

SPE Troubleshooting Guide for this compound

While a specific protocol exists, you may need to adapt it. This troubleshooting table addresses common SPE problems and their solutions relevant to this compound purification.

Problem & Manifestation Likely Causes Recommended Solutions

| Low Recovery Low analyte signal, analyte in load fraction. | Sorbent polarity mismatch; insufficient eluent strength/pH; insufficient elution volume [2]. | Select HLB (hydrophilic-lipophilic balanced) sorbent [3]; optimize elution solvent strength and pH [2] [4]; increase elution volume [2] [4]. | | Poor Reproducibility High variability between replicates. | Cartridge bed dried out; sample loading flow rate too high; wash solvent too strong [2]. | Ensure cartridge is never let dry before sample loading; reduce loading flow rate; use weaker wash solvent [2]. | | Unsatisfactory Cleanup Excessive matrix interference in final extract. | Incorrect purification strategy; poorly chosen wash solvents [2]. | Use strategy that retains analyte and washes out impurities; re-optimize wash conditions (composition, pH) [2]. | | Inconsistent Flow Rate Flow is too fast or too slow. | Particulate clogging; high sample viscosity [2]. | Filter or centrifuge sample before loading; dilute sample with weak solvent to reduce viscosity [2]. | | Sorbent Overload Analyte loss due to breakthrough. | Sample amount exceeds sorbent capacity [2]. | Reduce sample load or use cartridge with higher capacity (e.g., polymeric sorbents have ~3x capacity of silica-based) [2]. |

Key Workflow Considerations for Method Development

The following diagram summarizes the logical process for developing and troubleshooting an SPE method.

Start Start SPE Method Development Sorbent Select Sorbent Chemistry Start->Sorbent Condition Condition Sorbent Sorbent->Condition Load Load Sample Condition->Load Wash Wash Interferences Load->Wash Elute Elute Analyte Wash->Elute CheckRecovery Check Recovery Elute->CheckRecovery Troubleshoot Troubleshoot Based on Results CheckRecovery->Troubleshoot Poor Recovery/Quality Success Method Optimized CheckRecovery->Success Good Recovery Troubleshoot->Sorbent e.g., Change Sorbent Troubleshoot->Condition e.g., Prevent Drying Troubleshoot->Load e.g., Adjust Flow Rate Troubleshoot->Wash e.g., Weaker Solvent Troubleshoot->Elute e.g., Stronger Solvent

Sorbent and Solvent Selection Guide
  • Sorbent Choice: For a broad-spectrum approach, hydrophilic-lipophilic balanced (HLB) sorbents are highly recommended as they have been successfully used in protocols designed for a wide range of analytes [3]. The retention mechanism should match the analyte's chemistry—typically reversed-phase for nonpolar molecules like this compound [2] [5].
  • Capacity Estimation: To avoid overload, remember that polymeric sorbents (like HLB) have a higher capacity (~15% of sorbent mass) than silica-based sorbents (~5% of sorbent mass) [2]. For a 100 mg/mL HLB cartridge, the maximum loading is approximately 15 mg of analyte.
  • Solvent Optimization: Fine-tuning wash and elution solvents is critical. Small changes in organic percentage or pH can significantly improve cleanup and recovery [2]. For ionizable analytes, adjust the pH during elution to convert the analyte to its neutral form for effective release [2] [4].

Frequently Asked Questions (FAQs)

Q: What is the typical recovery range I should target for this compound? A: A well-optimized method should achieve consistent recoveries in the range of 80-91%, as demonstrated in the validated method for sesame leaves. The relative standard deviation (RSD) for replicates should ideally be below 2% [1].

Q: My final extract is still cloudy or has particulates. What should I do? A: This indicates inadequate cleanup. Beyond optimizing SPE wash steps, incorporate a dispersive-SPE (d-SPE) clean-up after the primary SPE cartridge, as proven effective for the complex sesame leaf matrix [1]. Also, always filter or centrifuge your sample before loading it onto the SPE cartridge [2].

Q: The flow rate through my SPE cartridge is very slow. How can I fix it? A: Slow flow is often caused by particulate clogging or high sample viscosity. The solutions are to filter or centrifuge your sample before loading and/or dilute the sample with a matrix-compatible solvent (e.g., water) to reduce viscosity [2].

Q: Can I use a different sorbent if I don't have HLB? A: Yes, but with considerations. Traditional C18 can be used for reversed-phase extraction but generally has lower capacity than HLB [2]. You could also explore mixed-mode sorbents for potentially cleaner extracts, though method development may be more complex [5].

References

improving mandipropamid recovery rates in complex matrices

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Low Recovery Rates

Here are common issues and solutions to improve your mandipropamid recovery rates:

Issue Possible Cause Recommended Solution
Low Recovery Rates Inefficient cleanup; matrix interference. Use combined SPE and d-SPE cleanup [1] [2].
Low Recovery Rates Suboptimal extraction solvent. Use acetonitrile for efficient pesticide extraction [1] [2].
High Variability (RSD) Inconsistent sample processing. Ensure homogeneous sample; use internal standards.
Poor Chromatography Co-extracted matrix components. Increase cleanup sorbents (e.g., PSA, C18) [3].

Validated Experimental Protocol

The following method has been successfully validated for the analysis of this compound in a complex leafy matrix (sesame leaves), achieving recovery rates of 80.3% to 90.7% with a relative standard deviation (RSD) of less than 2% [1] [2].

  • 1. Sample Preparation: Homogenize the sample (e.g., sesame leaves) to ensure a consistent and representative matrix for analysis [2].
  • 2. Extraction: Extract the homogenized sample using acetonitrile [1] [2]. Acetonitrile is a common and effective solvent for pesticide residue analysis.
  • 3. Cleanup (Critical Step): This protocol uses a two-stage cleanup process for high purity:
    • Solid-Phase Extraction (SPE): Pass the extract through a dedicated SPE cartridge [1].
    • Dispersive-SPE (d-SPE): Further clean the extract by adding a d-SPE sorbent to it and mixing [1]. The combination of SPE and d-SPE is highly effective for removing matrix components from complex leafy vegetables [1].
  • 4. Instrumental Analysis: Analyze the purified extract using High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC/UVD) [1] [2].
  • Method Performance: This optimized method achieved a Limit of Detection (LOD) of 0.003 mg/kg and a Limit of Quantification (LOQ) of 0.01 mg/kg [1] [2].

The workflow below illustrates the sequence of this analytical method.

Sample Homogenization Sample Homogenization Extraction with Acetonitrile Extraction with Acetonitrile Sample Homogenization->Extraction with Acetonitrile SPE Cleanup SPE Cleanup Extraction with Acetonitrile->SPE Cleanup d-SPE Cleanup d-SPE Cleanup SPE Cleanup->d-SPE Cleanup HPLC/UVD Analysis HPLC/UVD Analysis d-SPE Cleanup->HPLC/UVD Analysis

Frequently Asked Questions (FAQs)

Q1: What is the environmental stability of this compound, and could this affect residue analysis? this compound is relatively stable in hydrolysis conditions but degrades rapidly in water via photolysis. Its half-life in aqueous solutions can be less than 14 hours under light exposure. Hydrolysis is slow (half-life >200 days) but accelerates with higher pH and temperature [4]. For accurate analysis, protect standard solutions and sample extracts from light.

Q2: Are there other advanced approaches for analyzing pesticide residues in complex matrices like peppers? Yes, research suggests using:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and selectivity for multi-residue analysis [3] [5].
  • Machine Learning and AI: Emerging to help develop new analytical methods and predict complex matrix effects, though this is not yet a standard practice [3].

Key Takeaways for Method Optimization

  • Cleanup is crucial: For complex matrices like peppers and leafy greens, a robust cleanup using a combination of SPE and d-SPE is highly effective for achieving high recovery and low RSD [1].
  • Solvent selection: Acetonitrile is a proven extraction solvent for this compound and many other pesticides [1] [2].
  • Matrix-specific validation: The complexity of your specific sample (peppers, leaves, etc.) significantly impacts the method's performance. Always validate your analytical method for your particular matrix [3] [1].

References

controlling mandipropamid enantioselective degradation in water

Author: Smolecule Technical Support Team. Date: February 2026

Key Factors Influencing Enantioselective Degradation in Water

The table below summarizes the major factors that affect the rate and enantioselectivity of mandipropamid degradation in aquatic environments, based on experimental findings.

Factor Impact on Degradation Effect on Enantioselectivity Key Findings
Light (Photolysis) [1] Major degradation pathway; much faster than hydrolysis (half-lives <14 hours). Enantioselective S-(+)-mandipropamid dissipates preferentially in certain aqueous solutions.
pH Level [1] Higher pH (alkaline) increases hydrolysis rate. Affects rate of enantioselective degradation. Hydrolysis half-lives decreased from 495.1 days (pH=5.05) to 216.6 days (pH=9.05).
Temperature [1] Increased temperature accelerates hydrolysis. Affects rate of enantioselective degradation. -
Organic Solvents [1] Can accelerate photodegradation. Effect not specified. -
Acidic Conditions & Additives [1] Inhibit photolysis (e.g., flavonoids, inorganic salts). Effect not specified. -
System Type (Water-Sediment) [2] Degradation is faster and shows different selectivity. Enantioselectivity can invert. In water, R-(-)-MDP degrades faster. In sediment and the whole system, S-(+)-MDP degrades faster.

Experimental Protocol: Photolysis in Aqueous Solutions

This protocol is adapted from research investigating the enantioselective photolysis of this compound [1]. You can use it as a baseline for troubleshooting experiments.

1. Solution Preparation:

  • Prepare aqueous solutions with different characteristics to test various conditions. These can include:
    • Buffers at different pH levels (e.g., 5.05, 7.00, 9.05).
    • Solutions containing organic solvents (e.g., acetonitrile).
    • Solutions with potential inhibitors (e.g., flavonoids or inorganic salts).
  • Spike each solution with a known concentration of racemic this compound (rac-MDP).

2. Photolysis Experiment:

  • Place the solutions in a photochemical reactor or expose them to a controlled light source that simulates sunlight (e.g., a xenon lamp).
  • Maintain a constant temperature throughout the experiment.
  • At predetermined time intervals (e.g., 0, 1, 3, 5, 7, 10, 14 hours), collect aliquots from each solution.

3. Sample Analysis:

  • Analytical Technique: Use Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
  • Crucial Chromatographic Setup: To separate the enantiomers, you must use a chiral stationary phase (CSP). A validated method uses a Daicel Chiralcel OZ-3R column (150 × 2.1 mm, 3 µm particle size) [3].
  • Filter the collected aliquots (e.g., using a 0.22 µm nylon syringe filter) directly into LC vials for analysis [3].

4. Data Calculation:

  • Plot the concentration of each enantiomer over time to determine the degradation curve.
  • Calculate the half-life (t½) for each enantiomer under different conditions.
  • Determine the Enantiomeric Fraction (EF) using the formula: EF = Peak Area of S-(+)-enantiomer / Total Peak Area of both enantiomers.
    • An EF > 0.5 indicates faster degradation of the R-(-)-enantiomer.
    • An EF < 0.5 indicates faster degradation of the S-(+)-enantiomer [4].

The workflow for this protocol can be summarized as follows:

Start Start Experiment Prep Solution Preparation Start->Prep Photo Photolysis Exposure Prep->Photo Analyze Sample Analysis Photo->Analyze Data Data Calculation Analyze->Data

Frequently Asked Questions

Q1: Why do I see different enantioselectivity in my water system compared to published literature? The enantioselectivity of this compound is highly system-dependent. While the S-(+)-enantiomer may be preferentially degraded in pure aqueous solutions [1], the presence of sediment can completely invert this behavior. In water-sediment microcosms, the R-(-)-enantiomer often degrades faster in the water phase, while the S-(+)-enantiomer degrades faster in the sediment and in the system overall [2]. Always characterize the specific components of your aquatic environment.

Q2: What is the most effective way to accelerate or inhibit this compound degradation in water for my experiments?

  • To Accelerate Degradation: Leverage photolysis. Expose solutions to a sunlight-mimicking light source. Increasing the pH and temperature can also significantly enhance the hydrolysis rate [1].
  • To Inhibit Degradation: Conduct experiments in darkness to eliminate the dominant photolysis pathway. Using acidic buffers or adding compounds like flavonoids or inorganic salts can also slow down photodegradation [1].

Q3: My chiral separation method isn't working. What should I check? First, ensure your High-Performance Liquid Chromatography (HPLC) method uses a dedicated chiral column, not a standard reverse-phase column. The successful separation of this compound enantiomers has been achieved using columns like the Daicel Chiralcel OZ-3R [3]. Method development should focus on optimizing the mobile phase composition (e.g., water/acetonitrile ratios) to achieve baseline separation.

References

enhancing mandipropamid photolysis stability in aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Factors Influencing Mandipropamid Photolysis

The photolytic degradation of this compound is enantioselective, with the S-(+)-enantiomer degrading faster in certain conditions [1]. The table below summarizes how different factors affect its photolysis rate.

Factor Effect on Photolysis Key Findings & Experimental Conditions
Light Source Primary driver Process is major degradation pathway vs. hydrolysis (half-lives <14 hours vs. >200 days) [1].
Organic Solvents Acceleration Can increase photolysis rate [1].
pH (Acidic Conditions) Inhibition Significantly slows photolysis (e.g., longer half-life in pH=5.05 buffer) [1].
Inorganic Salts Inhibition Addition to solutions significantly reduces photolysis rate [1].
Flavonoids Inhibition Act as natural photostabilizers when added to solution [1].

Experimental Protocol for Photostability Assessment

This workflow and detailed steps will help you systematically evaluate and troubleshoot this compound's photostability.

Start Start: Prepare this compound Aqueous Solutions A Apply Stress Conditions • Light Source • Varied pH • Additives Start->A B Sample at Time Intervals A->B C Analyze by LC-MS/MS B->C D Identify Degradation Products via High-Resolution MS C->D E Calculate Degradation Kinetics & Enantiomeric Fraction (EF) D->E End End: Interpret Data & Optimize Formulation E->End

To implement the workflow, follow these established methodologies:

  • Solution Preparation: Prepare this compound aqueous solutions at a concentration of 1 mg/mL, a standard starting point for forced degradation studies to ensure detectable levels of degradants [2]. Test the influence of different factors by creating solutions with:

    • Various pH levels (e.g., pH 5.05 buffer and higher pH buffers) [1].
    • Different organic solvents [1].
    • Additives like flavonoids or inorganic salts [1].
  • Stress Application & Sampling:

    • Expose the solutions to a light source that produces combined visible and ultraviolet (UV) output, as per ICH guidelines [2].
    • For a forced degradation study, consider exposing samples to light energy at 1x and 3x ICH conditions [2].
    • Collect samples at multiple time points (e.g., 1, 3, and 5 days) to monitor the degradation progress [2].
  • Sample Analysis:

    • Chromatography: Analyze samples using HPLC with UV or tandem mass spectrometry (LC-MS/MS) detection [3]. A common method uses a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water [4].
    • Degradant Identification: Use high-resolution mass spectrometry to identify transformation products [1]. Five potential transformation products for this compound have been identified this way [1].
    • Data Processing: Calculate the degradation half-life and the Enantiomeric Fraction (EF) to determine if the process is enantioselective. An EF > 0.5 indicates preferential degradation of the S-(+)-enantiomer [1].

Troubleshooting & Stabilization Strategies

Based on the identified factors, here are strategies to mitigate photodegradation:

Strategy Mechanism & Application Note
pH Modulation Use slightly acidic buffers (e.g., pH 5.05) to inhibit photolysis [1]. Assess impact on overall formulation.
Additive Use Incorporate flavonoids or inorganic salts as photostabilizers [1]. Requires compatibility studies.
Protective Packaging Use light-resistant packaging to prevent degradation during storage [5]. Critical for final product stability.

Frequently Asked Questions

Q1: Why should I study both hydrolysis and photolysis of this compound? While photolysis is the primary degradation pathway in natural aquatic environments, hydrolysis data provides a complete picture of its intrinsic stability. Understanding both pathways is essential for accurately predicting the environmental fate and ecological risks of this compound [1].

Q2: How much degradation should I aim for in a forced degradation study? Degradation of the drug substance between 5% and 20% is generally accepted for validating stability-indicating methods. Many scientists consider 10% degradation to be optimal for small molecules [2].

Q3: Are the degradation products of this compound stable? Research indicates that the configuration of this compound enantiomers remains stable during hydrolysis and photolysis processes. However, always identify and monitor transformation products, as five have been identified for this compound using high-resolution MS [1].

References

mandipropamid residue dissipation pattern prediction models

Author: Smolecule Technical Support Team. Date: February 2026

Mandipropamid Dissipation Data and Patterns

The following table summarizes the dissipation half-lives of this compound in various crops, as reported in recent studies. This data is crucial for building and validating your prediction models.

Crop/Matrix Half-Life (Days) Experimental Conditions Citation
Ginseng plant 13.8 - 28.0 Field trial, HPLC-MS/MS analysis [1]
Ginseng soil 9.8 - 27.4 Field trial, HPLC-MS/MS analysis [1]
Squash fruit 4.6 Greenhouse trial, UHPLC-MS/MS analysis [2]
Squash leaf 8.1 Greenhouse trial, UHPLC-MS/MS analysis [2]
Grape 2.2 Field trial, HPLC-DAD analysis [3]

Key Pattern for Modeling: The studies consistently report that the dissipation of this compound in plant and soil matrices follows first-order kinetics [1] [2]. The standard first-order kinetic equation is: C_t = C_0 * e^(-kt) Where C_t is the concentration at time t, C_0 is the initial concentration, and k is the dissipation rate constant. The half-life (t_½) can then be calculated as t_½ = ln(2)/k [1].

Frequently Asked Questions & Troubleshooting

Here are solutions to common experimental challenges based on the reviewed literature.

Q1: What is the most robust and widely used method for extracting this compound residues from plant and soil samples?

A1: The QuEChERS method is the established standard.

  • Procedure: The specific protocol used for this compound in ginseng and squash involves:
    • Homogenizing a 10 g sample.
    • Extracting with 10 mL of acetonitrile by vigorous shaking.
    • Adding a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) to induce partitioning.
    • Centrifuging and filtering the supernatant for analysis [1] [2] [3].
  • Troubleshooting: If you encounter low recovery rates, ensure the samples are thoroughly homogenized and that the shaking time after adding solvents and salts is sufficient (e.g., 1 minute at 1200 rpm) [2].

Q2: My analytical results are inconsistent. How can I improve the accuracy and precision of my quantification?

A2: Inconsistency can stem from matrix effects. To mitigate this, use the matrix-matched calibration technique.

  • Procedure:
    • Prepare your standard calibration solutions not in pure solvent, but in a processed extract obtained from a control (pesticide-free) sample of the same matrix you are analyzing.
    • This compensates for signal suppression or enhancement caused by co-extracted compounds, leading to more accurate results [2].

Q3: What are the recommended analytical instruments and conditions for detecting and confirming this compound?

A3:

  • For high sensitivity and confirmation: Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS or UHPLC-MS/MS) is preferred. The method for squash used a C18 column with a mobile phase of water and acetonitrile (both with formic acid), detecting this compound with high selectivity and low detection limits [1] [2].
  • As a reliable alternative: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) has been successfully used for this compound in grapes, offering a balance of performance and accessibility [3].

Experimental Workflow for Dissipation Studies

The following diagram illustrates the complete end-to-end workflow for conducting a this compound residue dissipation study, integrating the methodologies discussed above.

Start Study Design A Field Sampling Start->A Define crops, dosages, intervals B Sample Preparation (Homogenization) A->B Collect samples at pre-determined times C Residue Extraction (QuEChERS Method) B->C Weigh 10g homogenate D Instrumental Analysis (HPLC-MS/MS) C->D Inject filtered extract E Data Processing D->E Quantify using Matrix-Matched Calibration F Model Fitting (First-Order Kinetics) E->F Plot Concentration vs. Time G Calculate Half-Life F->G t½ = ln(2) / k End Report & Risk Assessment G->End

References

addressing mandipropamid analytical interference in leafy vegetables

Author: Smolecule Technical Support Team. Date: February 2026

Technical FAQs & Troubleshooting Guide

Here are answers to some frequently encountered issues, based on the published methods.

FAQ 1: How can I improve the recovery of mandipropamid from leafy vegetable samples?

Poor recovery often stems from inefficient extraction or incomplete purification. The methods below have been successfully applied to complex plant matrices like sesame leaves and ginseng.

  • Problem: Low or inconsistent recovery rates.
  • Solution: Optimize your extraction and purification steps. The protocols in the search results consistently use acetonitrile for extraction, often acidified. For purification, Primary Secondary Amine (PSA) d-SPE is highly effective for removing fatty acids and other polar organic acids from leafy vegetable matrices [1] [2]. One study on sesame leaves used a combination of a dedicated SPE cartridge followed by a d-SPE clean-up to effectively manage the complex matrix [3].

Table 1: Detailed Extraction and Purification Protocols

Method Aspect Protocol from Sesame Leaves Study [3] Protocol from Multi-Pesticide Ginseng Study [2]
Sample Weight Not specified in excerpt 20 g (fresh), 2.0 g (dry powder)
Extraction Solvent Acetonitrile Acetonitrile
Key Additives Not specified Water (for hydration), NaCl (for salting-out), Anhydrous Na₂SO₄ (for dehydration)
Purification Method Solid-Phase Extraction (SPE) cartridge + dispersive-SPE (d-SPE) PSA Solid-Phase Extraction (SPE) column eluted with acetonitrile-toluene (3:1, v/v)
Reported Recovery 80.3 - 90.7% 72.1 - 111.6% (for a mix of 31 pesticides, including this compound)

FAQ 2: How do I reduce matrix effects that cause interference and inaccurate quantification?

Matrix effects are a major challenge in LC-MS/MS analysis of complex samples and can suppress or enhance the analyte signal.

  • Problem: Signal suppression or enhancement in the detector due to co-eluting matrix components.
  • Solution:
    • Enhanced Cleanup: The use of a PSA SPE cartridge, as shown in Table 1, is specifically designed to remove polar matrix interferents like organic acids and sugars commonly found in plants [2].
    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is as similar as possible to your sample (e.g., extract from pesticide-free leafy vegetables). This helps the calibration curve account for the matrix effects, leading to more accurate quantification [4].

FAQ 3: My method lacks sensitivity for this compound. How can I lower the detection limit?

Sensitivity is critical for detecting trace residues, especially to ensure compliance with strict Maximum Residue Limits (MRLs).

  • Problem: The method's Limit of Detection (LOD) or Limit of Quantification (LOQ) is too high.
  • Solution: Focus on pre-concentration during sample preparation. Both protocols in Table 1 include a step where the purified extract is evaporated to dryness and then reconstituted in a smaller volume of solvent, thereby concentrating the analyte [3] [2]. Using state-of-the-art instrumentation like HPLC-MS/MS also provides superior sensitivity compared to HPLC-UV [3] [2].

Table 2: Analytical Performance Metrics for this compound and Related Pesticides

Study & Matrix Analytical Instrument Limit of Detection (LOD) Limit of Quantification (LOQ) Linear Range
Sesame Leaves [3] HPLC with Ultraviolet Detection (UVD) 0.003 mg/kg 0.01 mg/kg Excellent (r²=1)
Ginseng [2] HPLC-MS/MS (as part of a 31-pesticide panel) Not specified for this compound specifically Within 4.4×10⁻⁵ – 1.6×10⁻² mg/kg for all pesticides 0.005 – 1.0 mg/L (r² > 0.9921)
Multi-Residue in Hair [1] LC-MS/MS & GC-MS/MS Not specified 2.5 - 7.5 pg/mg (demonstrating high sensitivity) Not specified

Experimental Workflow for this compound Analysis

The following workflow synthesizes the best practices from the search results into a generalized procedure for analyzing this compound in leafy vegetables.

G Start Start: Sample Preparation A Weigh homogenized sample (10-20 g fresh weight) Start->A B Add extraction solvent (Acetonitrile, 0.1% formic acid) A->B C Vortex and shake (Add salts: NaCl, MgSO₄) B->C D Centrifuge and collect supernatant C->D E Evaporate extract to near dryness (Reconstitute in smaller volume) D->E F Purify via PSA-SPE cartridge (Elute with Acetonitrile/Toluene) E->F G Filter through 0.22 μm membrane F->G H Instrumental Analysis G->H I HPLC-MS/MS Analysis (MRM Mode, C18 Column) H->I J Data Analysis & Quantification (Use matrix-matched calibration) I->J

Workflow Description:

  • Extraction: Weigh a homogenized sample (10-20 g for fresh, less for dry powder). Add acetonitrile, optionally acidified with 0.1% formic acid, to extract the pesticides [1] [4]. Add water if the sample is dry [2]. Vortex vigorously and add salts like sodium chloride (NaCl) and anhydrous magnesium sulfate (MgSO₄) to induce phase separation and salting-out [2] [4]. Centrifuge and collect the organic (upper) layer.
  • Concentration: Evaporate the collected extract to near dryness under a gentle nitrogen stream at around 40°C [3] [2]. Reconstitute the residue in a small, precise volume (e.g., 2 mL) of acetonitrile or a solvent compatible with your mobile phase for the next step.
  • Purification: Load the reconstituted extract onto a PSA Solid-Phase Extraction cartridge for clean-up. PSA effectively removes common plant matrix interferents. Elute the target analytes with a suitable solvent like acetonitrile-toluene (3:1, v/v) [2]. Collect the eluent.
  • Final Preparation and Analysis: Evaporate the eluent and reconstitute it in the initial mobile phase composition. Filter through a 0.22 μm nylon syringe filter to remove particulates [2]. Analyze using HPLC-MS/MS with a C18 column. A mobile phase of 0.1% formic acid with 5mM ammonium acetate in water and acetonitrile is commonly used [2] [4]. Quantify using a calibration curve, ideally matrix-matched, for highest accuracy.

References

overcoming mandipropamid low solubility in water for experiments

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Mandipropamid's Solubility Profile

Knowing the basic solubility parameters of this compound is the first step in selecting the right enhancement strategy.

Property Value/Condition Source
Water Solubility (at 20°C & pH 7) 4.2 mg/L PPDB [1]
Log P (at 25°C) 3.2 PPDB [1]
Solubility in DMSO 2 mg/mL (clear) Sigma-Aldrich [2]
Solubility in Acetone 300,000 mg/L PPDB [1]
Solubility in Dichloromethane 400,000 mg/L PPDB [1]

This data confirms that this compound is highly lipophilic (as indicated by its Log P > 3) and has very low aqueous solubility, classifying it as a typical Class II compound under the Biopharmaceutics Classification System (BCS) [3].

Techniques to Enhance Solubility

For your experiments, you can employ several physical and chemical techniques. The table below summarizes the core principles of these methods.

Technique Category Example Methods Basic Principle
Physical Modifications Particle Size Reduction (Nanocrystals), Solid Dispersions, Crystal Engineering (Polymorphs) Increases surface area for dissolution or disrupts the crystal lattice to lower energy required for dissolution. [3]
Chemical Modifications Salt Formation, Complexation (e.g., with cyclodextrins) Creates a form of the drug with higher polarity or different physical properties that favor interaction with water. [3] [4]
Solvent-Based Methods Cosolvency (e.g., Water-Ethanol mixtures), Use of Surfactants Changes the solvent environment to better solubilize the lipophilic drug molecule. [3]

The following workflow outlines a systematic approach to selecting and evaluating these techniques.

G Start Start: this compound Low Aqueous Solubility SC Solubility Check Start->SC P1 Physical Method: Nanosuspension SC->P1 P2 Physical Method: Solid Dispersion SC->P2 C1 Chemical Method: Cyclodextrin Complex SC->C1 S1 Solvent Method: Cosolvency (e.g., PEG) SC->S1 Eval Evaluate Solubility and Stability P1->Eval P2->Eval C1->Eval S1->Eval Success Success: Proceed to Experiment Eval->Success Meets Criteria Fail Fail: Try Alternative Method Eval->Fail Does Not Meet Criteria Fail->SC Feedback Loop

Detailed Experimental Protocols

Here are detailed methodologies for two of the most effective techniques mentioned in the workflow.

Protocol 1: Creating a Nanosuspension

This method increases the dissolution rate by dramatically increasing the drug's surface area.

Materials:

  • This compound
  • Stabilizer (e.g., Poloxamer 188, Polyvinylpyrrolidone (PVP))
  • Deionized water
  • High-shear homogenizer or probe sonicator

Procedure:

  • Pre-suspension: Dissolve the stabilizer (e.g., 1% w/v) in deionized water. Add this compound (e.g., 100 mg) to the stabilizer solution under magnetic stirring to form a coarse pre-suspension.
  • Size Reduction: Subject the pre-suspension to high-shear homogenization (e.g., 15,000 rpm for 30 minutes) or probe sonication (using an ice bath to prevent overheating, 5-10 cycles of 2 minutes on/1 minute off).
  • Characterization: Analyze the final nanosuspension for particle size (via Dynamic Light Scattering), particle morphology (via Scanning Electron Microscopy), and saturation solubility.
Protocol 2: Forming a Solid Dispersion

This method creates a high-energy amorphous form of the drug, which is more soluble than its crystalline counterpart.

Materials:

  • This compound
  • Polymer carrier (e.g., PVP K30, Copovidone, Soluplus)
  • Organic solvent (e.g., Dichloromethane or Methanol, chosen based on mutual solubility)

Procedure:

  • Dissolution: Dissolve this compound and the polymer carrier (at a chosen ratio, e.g., 1:5 w/w) in a common organic solvent.
  • Solvent Removal: Remove the solvent rapidly to form a solid matrix. This can be done by:
    • Solvent Evaporation: Stirring the solution overnight in a fume hood to allow slow evaporation.
    • Spray Drying: Processing the solution using a spray dryer with optimized inlet/outlet temperatures.
  • Collection & Storage: Collect the resulting solid, grind it gently in a mortar, and store it in a desiccator at room temperature to prevent moisture-induced recrystallization.
  • Characterization: Confirm the formation of an amorphous solid using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD). Perform dissolution studies to confirm enhanced solubility.

Frequently Asked Questions (FAQs)

Q1: What is the fastest way to solubilize a small amount of this compound for an initial in-vitro screening? For quick, small-scale experiments, using DMSO as a stock solvent is the most straightforward method [2]. Prepare a concentrated stock solution (e.g., 10-50 mM in DMSO) and then dilute it into your aqueous assay buffer. Ensure that the final DMSO concentration in your assay (typically <1%) does not interfere with your biological system.

Q2: this compound is soluble in organic solvents like acetone. Can I just use a cosolvency system for my experiments? Yes, cosolvency is a valid and often simple strategy [3]. You can use water-miscible solvents like ethanol, PEG 400, or propylene glycol. The key is to determine the minimum percentage of cosolvent required to achieve your target concentration, as high levels may not be biologically compatible. A systematic study of solubility in different water-cosolvent mixtures is recommended.

Q3: I made a solid dispersion, but the solubility decreased over time. What happened? This is a classic sign of recrystallization. The high-energy amorphous state of the drug in the solid dispersion is metastable and can revert to the less soluble crystalline form over time, especially when exposed to heat and moisture [3]. To mitigate this:

  • Optimize the drug-to-polymer ratio.
  • Select a polymer that inhibits crystallization (e.g., PVP or cellulose derivatives).
  • Store the product in airtight containers with desiccants.

References

optimizing mandipropamid dose-response in protein dimerization assays

Author: Smolecule Technical Support Team. Date: February 2026

Mandipropamid CIP System Overview

This compound (Mandi) is an agrochemical that functions as a highly efficient chemical inducer of proximity. It specifically brings together a engineered plant hormone receptor (PYR1(Mandi)) and its binding partner (ABI) [1]. This system is valued for its orthogonality, low toxicity, and excellent cell permeability, making it suitable for applications in mammalian cells and living organisms [1].

The diagram below illustrates the basic mechanism of action for this system:

G Mandi This compound (CIP) Complex Induced Protein Proximity Complex Mandi->Complex Binds & Bridges PYR1 PYR1(Mandi) Receptor PYR1->Complex ABI ABI Partner ABI->Complex

Key Performance Data & Optimization Parameters

For dose-response experiments, the following quantitative data can serve as a starting point for optimization. Note that the effective concentration can vary based on cell type, delivery method, and the specific proteins being dimerized.

Parameter Value / Condition Notes / Context
Typical Working Concentration 10 nM - 1 µM Lower nanomolar range is often sufficient [1].
EC₅₀ (Potency) 0.43 ± 0.17 µM From a luciferase gene expression assay [1].
Time to Effect (t₀.₇₅) ~10 seconds (at 500 nM) Much faster than rapamycin-based systems at same concentration [1].
Key Mutant Receptor PYRMandi (Pyr1 H60P/P88S/Q89R/I91V/F108A/V164M) Hextuple mutant engineered for specific Mandi binding [1].
Orthogonality Yes Does not interfere with ABA, GA3, or rapamycin CIP systems [1].

Core Translocation Assay Protocol

This protocol is adapted from colocalization assays used to characterize the Mandi system [1] and can serve as a foundational experiment to validate its functionality in your system.

Objective: To visualize and quantify Mandi-induced recruitment of a cytosolic protein to a specific organelle membrane.

Workflow:

G Step1 1. Construct Transfection Receptor PYR1(Mandi) fused to e.g., TOM20 (OMM tag) Step1->Receptor Partner ABI fused to e.g., GFP Step1->Partner Step2 2. This compound Addition Assay Colocalization at Mitochondria Step2->Assay 1 µM Step3 3. Live-Cell Imaging Step3->Assay Step4 4. Image & Data Analysis Step4->Assay

Materials:

  • Plasmids:
    • pReceiver: PYR1(Mandi) gene fused to a localization tag (e.g., TOM20 for outer mitochondrial membrane).
    • pRecruit: ABI gene fused to a fluorescent protein (e.g., EYFP, mCherry).
  • Cell Line: Appropriate mammalian cells (e.g., HEK293, HeLa).
  • Inducer: this compound stock solution (e.g., in DMSO). Working concentration typically 10 nM - 1 µM.

Procedure:

  • Transfection: Plate cells and co-transfect with the pReceiver and pRecruit constructs.
  • Expression: Allow 24-48 hours for protein expression.
  • Imaging & Induction: Place cells under a live-cell imaging microscope. Establish a baseline fluorescence recording, then add this compound directly to the media.
  • Data Acquisition: Capture time-lapse images every few seconds for a period of 1-10 minutes post-induction.
  • Analysis: Quantify the recruitment kinetics by measuring the fluorescence intensity ratio at the target compartment (e.g., mitochondria) versus the cytosol over time.

Advice for Troubleshooting and Optimization

While detailed troubleshooting guides were not available in the search results, you can approach optimization by focusing on these key parameters:

  • Confirm Construct Integrity: Ensure your PYR1(Mandi) receptor contains the correct hextuple mutations (H60P/P88S/Q89R/I91V/F108A/V164M) for Mandi specificity [1].
  • Optimize Concentrations: Perform a dose-response curve (e.g., 1 nM to 10 µM) to find the optimal Mandi concentration for your specific assay. Start with low nanomolar concentrations [1].
  • Control for Specificity: Include critical controls. Run experiments with the DMSO vehicle alone and use a non-functional PYR1 mutant to confirm that the observed dimerization is specifically induced by Mandi.

References

Technical Support Guide: Mandipropamid Half-Life Extension in Soil and Plant Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Mandipropamid Properties and Applications

This compound is a chiral carboxylic acid amide (CAA) fungicide belonging to the mandelic acid amide class that has demonstrated particularly strong efficacy against oomycete pathogens including those causing late blight in potatoes and tomatoes, downy mildew in grapes, and blight in ginseng. [1] [2] The compound's mode of action involves inhibition of cellulose synthesis in the cell walls of oomycete pathogens by specifically targeting the cellulose synthase 3 (CesA3) protein, thereby disrupting cell wall integrity and function. [3] This unique mechanism makes it highly effective against pathogens from the Peronosporales order, including Phytophthora infestans and Plasmopara viticola, while exhibiting minimal effect on zoospore release or motility. [3]

This compound has been registered for use on various crops including tomatoes, cucumbers, potatoes, grapes, and ginseng, typically applied as a foliar spray that offers both curative and preventative action against fungal diseases. [4] [2] In agricultural production, research indicates that more than 60% of applied fungicides remain in the soil, making understanding this compound's environmental behavior crucial for both ecological safety and effective crop protection strategies. [1] This technical support guide provides researchers with comprehensive methodologies, data, and troubleshooting advice for studying this compound persistence and degradation across various experimental systems.

Half-Life Data Tables & Comparative Analysis

Half-Life Variation Across Environmental Matrices

Table 1: this compound half-life across different environmental conditions

Matrix Type Half-Life Range (days) Experimental Conditions Degradation Kinetics Citation
Ginseng plant 13.8 - 28.0 Field conditions, recommended application rate First-order kinetics [4]
Ginseng soil 9.8 - 27.4 Field conditions, recommended application rate First-order kinetics [4]
Sesame leaves 5.1 - 5.4 Field conditions, two different locations First-order kinetics [5]
Laboratory soil 13 - 159 Controlled conditions, varying soil types Enantioselective degradation [1]
Terminal Residues in Ginseng Agricultural System

Table 2: this compound residual levels in ginseng agricultural systems

Matrix Residue Range (mg/kg) Sampling Conditions Detection Method Citation
Fresh ginseng <0.01 - 0.185 14-28 days after application HPLC-MS/MS [4]
Dried ginseng <0.01 - 0.265 14-28 days after application HPLC-MS/MS [4]
Red ginseng 0.085 - 1.544 14-28 days after application HPLC-MS/MS [4]
Ginseng plant 0.075 - 4.800 14-28 days after application HPLC-MS/MS [4]
Ginseng soil <0.01 - 0.014 14-28 days after application HPLC-MS/MS [4]

The data demonstrates that This compound exhibits variable persistence across different environmental matrices, with half-lives ranging from as little as 5 days in sesame leaves to as long as 159 days in certain soil types under laboratory conditions. [4] [1] [5] This substantial variability highlights the importance of considering specific experimental conditions when designing studies and interpreting results. The degradation consistently follows first-order kinetics models across plant and soil matrices, with the longest persistence observed in soil systems, identifying this matrix as a significant reservoir for this compound residues in agricultural environments. [4] [1]

The terminal residue data reveals that processing methods significantly influence residual concentrations, with red ginseng (processed through steaming and drying) exhibiting higher residue levels than fresh or regularly dried ginseng. [4] This has important implications for dietary risk assessment and suggests that processing methodologies should be carefully considered when evaluating human exposure potential. The risk quotient values for this compound in ginseng were found to be far less than 100%, indicating that when applied at recommended doses, it does not pose unacceptable risks to humans. [4]

Experimental Protocols & Methodologies

Residue Analysis in Plant and Soil Matrices

The established protocol for This compound residue analysis in plant and soil matrices utilizes high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with demonstrated effectiveness in ginseng, sesame leaves, and various soil types. [4] [5] The method exhibits excellent linearity (R² = 1) across the concentration range of 0.002-0.5 mg/kg, with average recovery rates of 87.4-101.6% and relative standard deviations of 1.1-4.0% in ginseng matrices, meeting accepted methodological validation standards. [4] For sample preparation, the optimized approach involves extraction with acetonitrile followed by a two-stage purification process utilizing solid-phase extraction (SPE) cartridges with an additional dispersive-SPE (d-SPE) sorbent application to effectively remove matrix components from complex samples like sesame leaves. [5]

For ginseng matrices specifically, samples should be homogenized using a tissue masher followed by passage through a 40-mesh sieve. [6] A 5.0 g aliquot of the homogenized sample is then placed in a 50-mL centrifuge tube with 5 mL of distilled water and 10 mL of acetonitrile for vortex extraction. After centrifugation at 5,000 g for 5 minutes, 1 mL of the upper layer is transferred to a centrifuge tube containing 50 mg PSA and 100 mg anhydrous magnesium sulfate for ginseng soil and fresh ginseng samples, while ginseng plant samples require the addition of 25 mg GCB to this mixture. [6] The solution is then shaken vigorously, centrifuged, and filtered through a 0.22-μm nylon syringe filter disc prior to HPLC-MS/MS analysis.

Microbial Degradation Studies

The isolation and evaluation of This compound-degrading bacterial strains provides a promising approach for remediation of contaminated soils. [1] Through enrichment techniques, seven potential this compound-degrading bacterial strains can be isolated from contaminated soil, with three strains (M01, MW05, and MW09) demonstrating particularly high degradation efficiency (63-73%). [1] These strains have been identified through morphological and 16S rRNA gene sequencing analyses as Pseudomonas sp., Mycolicibacterium parafortuitum, and Stenotrophomonas maltophilia, respectively.

To evaluate degradation dynamics and optimal conditions for this compound biodegradation, researchers should conduct experiments under varying culture conditions including temperature (20-35°C), initial concentration (1-15 mg/L), pH (5.0-9.0), inoculum dose (1-9%), and different nutrient sources. [1] The degradation process should be monitored using established HPLC-MS/MS methods, with particular attention to potential enantioselective degradation patterns that may occur. The impact of three key factors—mycelial, intracellular, and extracellular enzymes—on degradation capacity should be investigated to fully characterize the degradation mechanism. [1]

Experimental Workflow for this compound Half Life Studies

G cluster_1 Microbial Degradation Pathway Start Study Design SamplePrep Sample Preparation Start->SamplePrep Define matrices & sampling points Extraction Extraction SamplePrep->Extraction Homogenize & aliquot Purification Purification Extraction->Purification Acetonitrile vortex extraction Analysis HPLC-MS/MS Analysis Purification->Analysis SPE/d-SPE cleanup DataProcessing Data Processing Analysis->DataProcessing Chromatographic separation StrainIsolation Strain Isolation from soil Analysis->StrainIsolation For degradation studies Kinetics Kinetic Modeling DataProcessing->Kinetics Residue quantification Results Results Interpretation Kinetics->Results First-order kinetics model Identification 16S rRNA Identification StrainIsolation->Identification Optimization Condition Optimization Identification->Optimization Application Soil Remediation Optimization->Application

Troubleshooting & FAQ

Common Experimental Challenges and Solutions
Why does this compound half-life show such significant variation across studies?

The half-life variability (5-159 days) stems from multiple factors including soil type, microbial community composition, temperature, pH, and application concentration. [4] [1] [5] Specific soil properties such as organic matter content, texture, and pH significantly influence degradation rates. Additionally, this compound exhibits enantioselective degradation in environmental matrices, with different enantiomers degrading at varying rates depending on environmental conditions and microbial presence. [1] To minimize variability in your experiments, carefully control and document these parameters, and consider conducting preliminary studies to characterize your specific system.

How can I improve recovery rates in complex matrices like ginseng?

The two-stage purification process combining solid-phase extraction (SPE) with dispersive-SPE (d-SPE) has proven particularly effective for complex matrices. [5] For ginseng plant materials, the addition of 25 mg GCB to the standard PSA and anhydrous magnesium sulfate mixture effectively removes pigments and other interfering compounds. [6] If recovery rates remain suboptimal, consider adjusting the acetonitrile-to-water ratio during extraction or incorporating a standing immersion step (5 minutes) prior to vortex extraction to improve analyte release from the matrix. [6]

What approaches effectively accelerate this compound degradation in soil?

Bioaugmentation with specific bacterial strains has demonstrated significant promise for enhancing degradation rates. Strains M01 (Pseudomonas sp.), MW05 (Mycolicibacterium parafortuitum), and MW09 (Stenotrophomonas maltophilia) have shown degradation efficiencies of 63-73% under optimal conditions. [1] The optimal degradation conditions for these strains include temperature of 30°C, pH of 7.0, and inoculum dose of 5%. Additionally, nutrient amendment with glucose (0.5 g/L) and ammonium chloride (0.5 g/L) can further enhance degradation rates by supporting microbial growth and activity. [1]

Advanced Technical Questions
How does the chiral nature of this compound affect environmental behavior?

This compound is a chiral fungicide whose enantiomers may exhibit differential degradation patterns in environmental matrices. [1] This enantioselectivity is strongly associated with microbial community composition and function, as different microorganisms may preferentially degrade specific enantiomers. [1] When conducting environmental fate studies, researchers should employ chiral analytical methods to characterize enantiomer-specific behavior, as this may significantly influence overall persistence and ecological effects. The enantioselective properties also extend to potential toxicity toward non-target organisms, though research in this area remains limited.

What factors influence this compound uptake and distribution in plants?

Research with lettuce demonstrates that cultivation method (soil vs. hydroponic) significantly influences uptake and translocation patterns. [7] In root application trials, this compound accumulation follows the pattern root > stem > leaf, indicating strong adsorption in root tissues with limited upward translocation. [7] The subcellular distribution analysis reveals that this compound primarily accumulates in the cytoplasm (48.49-61.84%) and cell wall (26.91-40.12%), with only minor distribution to organelles (8.21-12.55%). [7] This distribution pattern suggests limited mobility within the plant system, which has implications for both efficacy and residue distribution.

Microbial Remediation Mechanism for this compound

G cluster_1 Optimization Parameters cluster_2 Degradation Mechanisms ContaminatedSoil This compound Contaminated Soil StrainSelection Strain Selection M01, MW05, MW09 ContaminatedSoil->StrainSelection Optimization Condition Optimization StrainSelection->Optimization Degradation Microbial Degradation Optimization->Degradation Temp Temperature (20-35°C) Optimization->Temp pH pH (5.0-9.0) Optimization->pH Inoculum Inoculum Dose (1-9%) Optimization->Inoculum Nutrients Nutrient Sources Optimization->Nutrients Metabolites Degradation Products Degradation->Metabolites Extracellular Extracellular Enzymes Degradation->Extracellular Intracellular Intracellular Enzymes Degradation->Intracellular Mycelial Mycelial Activity Degradation->Mycelial

Conclusion

The environmental behavior of this compound is characterized by moderate to extended persistence across agricultural matrices, with soil acting as a significant reservoir for residues. [4] [1] The complex interplay between soil properties, microbial communities, and environmental conditions creates substantial variability in degradation rates, necessitating careful consideration of local conditions when extrapolating experimental results to field scenarios. [4] [1] The demonstrated enantioselective degradation patterns further complicate prediction of environmental fate, particularly as different enantiomers may exhibit distinct biological activity and toxicity profiles. [1]

References

comparison of mandipropamid vs dimethomorph efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy Overview

The table below summarizes the key characteristics and efficacy data for mandipropamid and dimethomorph based on an analysis of field studies and recent research.

Feature This compound Dimethomorph
FRAC Code 40 (Carboxylic Acid Amide - CAA) [1] 40 (Carboxylic Acid Amide - CAA) [2]
Mode of Action Inhibits cellulose synthesis in the cell wall of oomycetes; acts externally without entering the cell [3]. Inhibits cellulose synthesis; precise molecular target is supported by cross-resistance data within the CAA group [3].
Overall Efficacy (Meta-Analysis) Classified among the least effective CAAs in a quantitative review (2000-2008 data) [4]. Classified among the least effective CAAs in a quantitative review (2000-2008 data) [4].
Recent Field Efficacy (2023 Report) Showed reduced efficacy against cucumber downy mildew in recent years [2]. Showed reduced efficacy against cucumber downy mildew in recent years [2].
Pathogen Resistance Documented resistance development in Pseudoperonospora cubensis populations [2]. Documented resistance development in Pseudoperonospora cubensis populations; cross-resistance with other CAAs is established [2] [3].
Key Consideration Most effective when tank-mixed with protectant fungicides [4]. Performance is influenced by application timing and pathogen population dynamics [2].

Detailed Experimental Data and Protocols

The comparative data comes from specific types of scientific studies. Understanding the methodology is crucial for interpreting the results.

Source of Broad Efficacy Data (Table 1: Overall Efficacy)

  • Objective: To quantitatively compare the effect of various fungicide groups on cucurbit downy mildew.
  • Method: A meta-analysis was conducted on 105 field studies published from 2000 to 2008 [4]. The effect of each fungicide was calculated as the standardized mean difference in disease intensity between treated plots and untreated controls.
  • Result: This analysis provided a high-level, statistical comparison of fungicide groups, categorizing CAAs like this compound and dimethomorph as less effective than other chemical groups during that period [4].

Source of Recent Efficacy and Resistance Notes (Table 1: Recent Field Efficacy & Resistance)

  • Objective: To evaluate year-to-year fungicide efficacy and the combination of cultivar resistance with fungicide programs to manage cucumber downy mildew.
  • Method: Field trials were conducted in 2016 and 2017. Researchers assessed disease severity and marketable yield of different cucumber cultivars treated with various fungicide programs, including those containing this compound and dimethomorph. The disease severity was quantified using the relative area under the disease progress curve (rAUDPC) [2].
  • Result: This study provided recent, localized evidence of reduced efficacy for these fungicides, linking performance to specific year-to-year variations in pathogen populations [2].

Mechanism of Action Comparison

Both this compound and dimethomorph belong to the FRAC group 40 (Carboxylic Acid Amides) and share a similar mode of action, which primarily targets the cellulose synthase enzyme complex (PiCesA3) in oomycetes [3]. The following diagram illustrates the established mechanism for this compound, which is representative of the CAA group.

G Start Oomycete Life Cycle (Zoospore Encystment & Germination) Step1 Cell Wall Synthesis Begins Start->Step1 Step2 Cellulose Synthase (PiCesA3) Catalyzes Cellulose Production Step1->Step2 Step3 Normal Germ Tube Elongation Step2->Step3 Normal Process End1 Successful Infection Step3->End1 StepA CAA Application (this compound/Dimethomorph) StepB Compound Binds to Cell Wall (Does not enter cell) StepA->StepB StepC Inhibition of Cellulose Synthase Activity StepB->StepC StepD Disrupted Cell Wall Synthesis Causes Germ Tube Swelling StepC->StepD Inhibitory Effect End2 Growth Arrest & Loss of Pathogenicity StepD->End2

Diagram: this compound's established mechanism shows CAA fungicides inhibit cellulose synthase, preventing normal germ tube growth in oomycetes [3]. Dimethomorph is understood to share this target site, explaining observed cross-resistance.

Usage and Resistance Management Recommendations

Given the evidence of reduced efficacy and resistance, the following practices are recommended for researchers and agricultural professionals:

  • Avoid Solo Applications: Both this compound and dimethomorph should not be used as single-site fungicides in a program. The meta-analysis showed that a combination of systemic and protectant fungicides resulted in a proportional increase in efficacy [4].
  • Prioritize Tank Mixing: Always tank-mix these CAAs with multi-site contact fungicides (e.g., chlorothalonil or mancozeb) to improve control and delay the development of further resistance [2].
  • Rotate Modes of Action: Use these fungicides in rotation with products from different FRAC groups (e.g., propamocarb, FRAC 28; cyazofamid, FRAC 21; or oxathiapiprolin, FRAC 49) that have demonstrated higher efficacy [4] [2].
  • Monitor Local Resistance: Fungicide performance is highly dependent on local pathogen population dynamics. Implement regular sensitivity monitoring to inform the effectiveness of CAA fungicides in your specific region [2].

References

mandipropamid and metalaxyl degradation half-life comparison

Author: Smolecule Technical Support Team. Date: February 2026

Degradation Half-Life Comparison

Fungicide Crop / Matrix Half-Life (Days) Experimental Conditions Reference
Mandipropamid Squash Fruit 4.6 Greenhouse, foliar spray [1]
Squash Leaf 8.1 Greenhouse, foliar spray [1]
Chinese Cabbage 1.8 - 2.0 Field trials [2]
Cowpea 1.6 - 2.4 Field trials [2]
Cucumber 2.4 - 5.5 Field trials [2]
Tomato 5.0 - 8.4 Field trials [2]
Soil 13 - 159 Laboratory studies (wider range) [3]
Metalaxyl Squash Fruit 2.7 Greenhouse, foliar spray [1]
Squash Leaf 5.0 Greenhouse, foliar spray [1]
Tomato Fruit 1.81 Field, single application [4]
Durian Leaf 16.50 Greenhouse, foliar spray [5] [6]
Various (Grape, Pepper, Cucumber, etc.) 0.4 - 6.0 Literature review [5] [6]

Detailed Experimental Protocols

The data in the table above was generated using rigorous, reproducible methodologies. Here are the detailed protocols from key studies.

Study on Squash in a Greenhouse [1]

This research provides a direct comparison of both fungicides under identical conditions.

  • Sample Preparation: Used the QuEChERS method. Homogenized squash fruit and leaf samples (10 g) were extracted with 10 mL of acetonitrile using a commercial EN-QuEChERS kit (containing MgSO₄, NaCl, sodium citrate, and disodium citrate sesquihydrate). The extract was centrifuged, and the supernatant was filtered [1].
  • Analysis: Analysis was performed using Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The instrument was a Shimadzu LCMS-8045 with a UHPLC Nexera X2 system and a Phenomenex Kinetex C18 column [1].
  • Field Experiment: Squash plants were treated with the fungicides three times at 7-day intervals. Samples were collected at 0, 3, 5, 7, and 14 days after the final application. The half-lives were calculated from the dissipation data of residues over time [1].
Study on Metalaxyl in Durian Leaf [5] [6]

This study established a simple and validated method for metalaxyl detection.

  • Sample Preparation: An optimized protocol used ethyl acetate as the extraction solvent. Cleaned durian leaf tissue (0.5 g) was extracted with 5 mL of ethyl acetate. The method included a step to clean the leaf surface before extraction to remove surface residue. The extract was then re-dissolved in 100% acetonitrile without further clean-up [5] [6].
  • Analysis: Detection was carried out using High-Performance Liquid Chromatography (HPLC) [5] [6].
  • Field Experiment: Durian seedlings were treated with metalaxyl (4 g/L) via foliar spray. The dissipation pattern was monitored, and the half-life was calculated using a first-order kinetics equation [5] [6].
Study on this compound in Various Vegetables [2]

This research investigated the enantioselective degradation of this compound in field conditions.

  • Sample Preparation & Analysis: A chiral analytical method was developed for determination of this compound enantiomers in vegetables using LC-MS/MS. The method was validated with acceptable accuracy (recovery: 73.8–106%) and precision (relative standard deviation: < 11%) [2].
  • Field Experiment: Field trials were conducted on tomato, cucumber, Chinese cabbage, and cowpea. Residues were analyzed over time to determine the dissipation rate and half-life, noting that different enantiomers degraded at different rates in various crops [2].

The workflow for a typical residue dissipation study can be summarized as follows:

Start Study Design (Greenhouse/Field) A Pesticide Application (Foliar Spray/Soil Drench) Start->A B Sample Collection (At predetermined intervals) A->B C Sample Preparation (Homogenization, Extraction, e.g., QuEChERS) B->C D Instrumental Analysis (LC-MS/MS, HPLC) C->D E Data Analysis (Residue Quantification, Half-life Calculation) D->E End Reporting Results (Dissipation Kinetics, Risk Assessment) E->End

Key Factors Influencing Degradation

The half-life of a fungicide is not a fixed value but is influenced by several factors, which explains the variation in the data:

  • Crop Type: The plant species and plant part (fruit vs. leaf) significantly impact degradation. Squash leaves retain both fungicides longer than the fruit [1]. This compound also shows enantioselective degradation, where one molecular form breaks down faster than the other, and this preference varies by crop [2].
  • Application Method: Research on metalaxyl in durian found that soil drenching led to an eight times higher concentration in plants compared to foliar spray [5] [6].
  • Environmental Conditions: Temperature, humidity, and sunlight can accelerate or slow down degradation processes [5] [6].
  • Formulation and pH: The pH of the spray solution can affect the stability of the fungicide. A lower pH generally increases the half-life of the active ingredient, making it more persistent on the leaf surface [7].

References

enantioselective toxicity assessment of mandipropamid enantiomers

Author: Smolecule Technical Support Team. Date: February 2026

Enantioselective Toxicity and Bioactivity Profile

The table below summarizes the key experimental findings regarding the differential effects of mandipropamid's enantiomers.

Aspect S-(+)-Mandipropamid R-(-)-Mandipropamid Experimental Context (Organism/Matrix)
Fungicidal Bioactivity 118 to 592 times higher than R-form [1] Significantly lower Laboratory assay against six phytopathogens [1]
Acute Aquatic Toxicity Higher toxicity [1] Lower toxicity Embryo and larva stages of Danio rerio (zebrafish) [1]
Chronic Aquatic Toxicity No significant difference from R-form [1] No significant difference from S-form Adult Danio rerio (zebrafish) [1]
Toxicity to Aquatic Plant Lower toxicity [1] Higher toxicity Spirodela polyrhiza (giant duckweed) [1]
Toxicity to Soil Organisms Higher sensitivity and stress [2] Lower sensitivity and stress Earthworms (Eisenia fetida) [2]
Degradation in Vegetables Preferentially degrades in cowpea and pepper [1] Preferentially degrades in tomato and Chinese cabbage [3] Field trials on various vegetables [1] [3]
Degradation in Soil Slower degradation [1] [4] Preferentially degrades [1] [4] Laboratory and field studies on soil [1] [4]
Molecular Interaction Stronger halogen bond, lower binding energy with cellulose synthase (HIS 693) [1] Weaker interaction In silico molecular docking study [1]

Detailed Experimental Protocols

To ensure the reproducibility of the data presented, here is a summary of the key methodological approaches from the cited studies.

  • Bioactivity Assay (against phytopathogens): The fungicidal activity of the individual enantiomers and the racemic mixture (Rac-MDP) was evaluated against six oomycete pathogens. The half-maximal effective concentration (EC₅₀) was calculated for comparison, demonstrating the superior potency of the S-enantiomer [1].
  • Toxicity Testing:
    • Danio rerio: Enantioselective acute toxicity was assessed using zebrafish in their embryonic and larval stages. The study measured endpoints such as mortality and developmental abnormalities [1].
    • Spirodela polyrhiza: Toxicity to this aquatic plant was evaluated by exposing the plant to different concentrations of each enantiomer and observing growth inhibition or lethality [1].
    • Eisenia fetida: Earthworms were exposed to the enantiomers in soil. Detoxification enzyme activities (Cytochrome P450/CYP450, Glutathione-S-transferases/GST, Carboxylesterase/CarE) were measured. A transcriptome analysis was also performed to identify Differentially Expressed Genes (DEGs) involved in the stress response [2].
  • Environmental Degradation Studies:
    • Vegetables: Field trials were conducted on tomatoes, cucumbers, Chinese cabbage, and cowpea. Samples were collected over time, and residues of each enantiomer were quantified using a validated chiral analytical method based on LC-MS/MS to determine half-lives and enantiomeric fractions [3].
    • Soil & Water-Sediment Systems: Laboratory microcosms were set up to study the degradation and distribution of this compound enantiomers in different environmental matrices. The formation and potential toxicity of degradation products were also investigated [4].
  • Molecular Docking: Computational modeling was used to simulate the interaction between each this compound enantiomer and the target enzyme, cellulose synthase (CesA3). The binding energy and specific interactions, such as halogen bonding with the HIS 693 residue, were calculated to explain the bioactivity differences at the molecular level [1].

Visualizing Enantioselective Behaviors and Toxicity Mechanisms

The following diagrams, created using Graphviz, summarize the core concepts of enantioselectivity and the detoxification mechanisms identified in the research.

Enantioselectivity Overview

MDP Racemic this compound (S- and R-form) S_enantiomer S-(+)-Enantiomer MDP->S_enantiomer  Separation R_enantiomer R-(-)-Enantiomer MDP->R_enantiomer  Separation S_bioactivity Higher Fungicidal Bioactivity S_enantiomer->S_bioactivity  Stronger binding  to cellulose synthase S_env_fate Slower Degradation in Soil S_enantiomer->S_env_fate  Prefers. deg. in  some vegetables S_toxicity More Stressful to Earthworms S_enantiomer->S_toxicity  Higher toxicity to  zebrafish embryos R_bioactivity Lower Fungicidal Bioactivity R_enantiomer->R_bioactivity  Weaker binding R_env_fate Faster Degradation in Soil R_enantiomer->R_env_fate  Prefers. deg. in soil R_toxicity Less Stressful to Earthworms R_enantiomer->R_toxicity  Higher toxicity to  duckweed

Earthworm Detoxification Mechanism

Exposure Exposure to S-(+)-MDP Enzymes Detoxification Enzyme Activity Exposure->Enzymes Transcriptomics Transcriptomic Response Exposure->Transcriptomics CYP450 Cytochrome P450 (CYP450) Enzymes->CYP450  Significant  change GST Glutathione-S- Transferases (GST) Enzymes->GST  Significant  change CarE Carboxylesterase (CarE) Enzymes->CarE  Significant  change DEGs Differentially Expressed Genes (DEGs) Transcriptomics->DEGs  More DEGs vs  R-form & control Pathways Enriched Pathways DEGs->Pathways Bile Bile Secretion Pathways->Bile  e.g., Bile  Secretion Thyroid Thyroid Hormone Signaling Pathways->Thyroid  e.g., Thyroid Hormone  Signaling KeyGenes Key Genes (e.g., CYP2, CYP3A4) Bile->KeyGenes  Involves Thyroid->KeyGenes  Involves Outcome Cellular Detoxification & Stress Response KeyGenes->Outcome  Regulate

Conclusion and Research Implications

The data unequivocally shows that the biological and environmental impacts of this compound are enantioselective. The S-enantiomer is the primary driver of the desired fungicidal effect but also poses a higher risk to certain non-target organisms like zebrafish embryos and earthworms. The R-enantiomer, while less fungicidal, dissipates more quickly in soil and is more toxic to aquatic plants.

This has significant implications for the development and regulation of chiral pesticides:

  • Development of Single-Enantiomer Products: Formulating this compound using only the highly active S-enantiomer could allow for a lower application rate, reducing the total pesticide load on the environment [1].
  • Accurate Environmental Risk Assessment: Risk assessments must be conducted at the enantiomer level rather than for the racemic mixture. The distinct degradation patterns in different crops and environmental matrices mean that the potential exposure and risk are dynamic and complex [1] [3] [4].
  • Understanding Mechanisms in Non-Target Species: The research on earthworms demonstrates that enantioselective toxicity operates at the molecular level, involving specific detoxification enzymes and genetic pathways. This insight is valuable for understanding the subtle ecological impacts of chiral pesticides [2].

References

mandipropamid dietary risk assessment in ginseng and squash

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Mandipropamid in Ginseng and Squash

The table below summarizes the available quantitative data on this compound residue dissipation and dietary risk assessment in ginseng and squash.

Aspect Ginseng (Fresh Root) Squash Fruit Squash Leaf
Residue Range <0.01 - 0.185 mg/kg [1] [2] Information missing Information missing
Half-life (T₁/₂) 13.8 - 28.0 days (in plant) [1] [2] 4.6 days [3] 8.1 days [3]
Dietary Risk (Risk Quotient) "Far less than 100%" [1] [2] Hazard Quotient: ≤ 3.14 × 10⁻³ (for true consumers) [3] Hazard Quotient: ≤ 3.91 × 10⁻¹ (for true consumers) [3]
Maximum Residue Limit (MRL) Status No MRL established in China; study supports its creation [1] [2] 0.3 mg/kg (EU); Undetermined (Republic of Korea) [3] Not established [3]

Key Comparative Analysis:

  • Persistence: this compound degrades much more slowly in ginseng, with a half-life of up to 28 days, compared to 4.6-8.1 days in squash. This is likely due to ginseng's long growth cycle and root-based storage [1] [2].
  • Risk Assessment: Both crops showed low dietary risk from this compound residues when applied at recommended doses [1] [2] [3]. The risk quotient for ginseng was "far less than 100%" [1] [2], while for squash consumers, the hazard quotient was significantly less than 1 [3].
  • Regulatory Context: The ginseng study aims to establish a missing MRL (proposed at 0.3 ppm) [1] [2], whereas MRLs for squash vary by region, with no limit set for squash leaves in the Republic of Korea [3].

Detailed Experimental Protocols

The reliability of the data is supported by robust and validated analytical methods.

1. Sample Preparation and Extraction Both studies used modified versions of the QuEChERS method for sample preparation [1] [3].

  • Ginseng Protocol: Homogenized samples were extracted with acetonitrile and water. The extract was purified using dispersive Solid-Phase Extraction (d-SPE) with PSA and magnesium sulfate. For ginseng plant samples, graphitized carbon black (GCB) was added to remove pigments [1].
  • Squash Protocol: Homogenized samples were extracted with acetonitrile using an EN-QuEChERS kit containing salts. The supernatant was then filtered for analysis without further purification [3].

2. Instrumental Analysis

  • Ginseng Analysis: Utilized High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The method was validated with good linearity (0.002–0.5 mg/kg) and average recoveries of 87.4–101.6%, confirming high accuracy and precision [1] [2].
  • Squash Analysis: Used Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), a more advanced version of HPLC-MS/MS. The method was also validated, with recovery rates of 76.4–101.9% and relative standard deviations ≤4% [3].

3. Field Trial and Risk Assessment Design

  • Ginseng Trials: Field experiments were conducted for one year at five different locations in China. The dietary risk assessment (Risk Quotient, RQ) was calculated based on residual data and Chinese dietary patterns [1] [2].
  • Squash Trials: The study was conducted under greenhouse conditions. The health risk was estimated by calculating the Hazard Quotient (HQ) for both "total surveyors" and "true consumers" to reflect different consumption levels [3].

Workflow for Dietary Risk Assessment

The following diagram illustrates the general workflow for conducting a dietary risk assessment for pesticides, as demonstrated in the provided studies.

Start Study Design and Field Trial A Sample Collection (At various intervals post-application) Start->A B Sample Preparation (QuEChERS Method) A->B C Instrumental Analysis (LC-MS/MS) B->C D Data Acquisition (Residue Concentration, Half-life) C->D E Risk Assessment Calculation (Risk Quotient or Hazard Quotient) D->E F Result Interpretation (Comparison to Safety Thresholds) E->F End Conclusion and Regulatory Recommendation F->End

Key Insights for Researchers

  • Critical Factors in Study Design: The significant difference in this compound's half-life between ginseng and squash highlights the profound impact of crop type (long-lived root vs. short-lived fruit/leaf) and growing environment (open field vs. greenhouse) on residue dissipation [1] [3].
  • Risk Assessment Nuances: Both Risk Quotient (RQ) and Hazard Quotient (HQ) are used to express the same core concept. An RQ/HQ value less than 1 (or less than 100%) indicates a negligible health risk [1] [2] [3]. The squash study further refined its assessment by calculating separate HQs for average and high consumers ("true consumers") [3].
  • Analytical Method Consistency: Both studies employed highly sensitive and selective LC-MS/MS techniques, ensuring reliable and comparable residue data. The main methodological difference was the additional cleanup step (using GCB) required for the more complex ginseng matrix [1] [3].

References

environmental fate comparison mandipropamid water-sediment systems

Author: Smolecule Technical Support Team. Date: February 2026

Enantioselective Fate of Mandipropamid

The following data summarizes the environmental behavior of this compound's enantiomers in water-sediment microcosms, based on a 2023 study [1].

Table: Key Experimental Data for this compound (MDP) in Water-Sediment Microcosms

Parameter Findings in Water Findings in Sediment Whole System (Water-Sediment)
Degradation Half-life (DT₅₀) 7.9 - 12.3 days 13.1 - 33.9 days 9.4 - 21.5 days
Enantioselective Degradation R-MDP degraded faster than S-MDP (EF shifted) S-MDP degraded faster than R-MDP (EF shifted) S-MDP degraded faster than R-MDP
Distribution (Absence of Enantioselectivity) No enantioselective distribution was observed between water and sediment phases.
Primary Degradation Pathway In water: Hydrolysis was the main pathway. In sediment: Microbial degradation was the main pathway.
Major Metabolites Identified M-500C00 (from hydrolysis) and M-510C01 (from microbial degradation)

Detailed Experimental Protocol

The data in the table above was generated using the following methodology [1]:

  • Microcosm Setup: The study used lab-scale water-sediment systems constructed with four different types of environmental samples (e.g., from the Yangtze River and a pond). These were maintained under controlled conditions (e.g., at 25 °C ± 1 °C with a 12/12 h light/dark cycle).
  • Treatment and Sampling: The microcosms were treated with racemic this compound (a 50/50 mixture of R and S enantiomers). Water and sediment samples were collected at predetermined time intervals.
  • Analytical Method: The concentrations of the R and S enantiomers in the samples were determined using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). The enantiomers were separated on a chiral column.
  • Metabolite Identification: Degradation products were identified using Liquid Chromatography-Time of Flight/Mass Spectrometry (LC-TOF/MS/MS).
  • Toxicity Assessment: The ecotoxicity of this compound and its main metabolites was predicted using the Ecological Structure Activity Relationships (ECOSAR) program.

The experimental workflow from the study can be summarized as follows:

cluster_analysis Sample Analysis Water & Sediment\nSampling Water & Sediment Sampling Microcosm\nSetup Microcosm Setup Water & Sediment\nSampling->Microcosm\nSetup Dosing with\nRacemic MDP Dosing with Racemic MDP Microcosm\nSetup->Dosing with\nRacemic MDP Controlled Incubation\n(25°C, 12h/12h light/dark) Controlled Incubation (25°C, 12h/12h light/dark) Dosing with\nRacemic MDP->Controlled Incubation\n(25°C, 12h/12h light/dark) Time-series Sampling Time-series Sampling Controlled Incubation\n(25°C, 12h/12h light/dark)->Time-series Sampling Sample Analysis Sample Analysis Time-series Sampling->Sample Analysis Chiral Separation\n(HPLC) Chiral Separation (HPLC) Enantiomer Quantification\n(MS/MS) Enantiomer Quantification (MS/MS) Chiral Separation\n(HPLC)->Enantiomer Quantification\n(MS/MS) Metabolite Identification\n(LC-TOF/MS/MS) Metabolite Identification (LC-TOF/MS/MS) Chiral Separation\n(HPLC)->Metabolite Identification\n(LC-TOF/MS/MS) Data Processing Data Processing Enantiomer Quantification\n(MS/MS)->Data Processing Metabolite Identification\n(LC-TOF/MS/MS)->Data Processing ECOSAR\nToxicity Prediction ECOSAR Toxicity Prediction Metabolite Identification\n(LC-TOF/MS/MS)->ECOSAR\nToxicity Prediction Results: Half-life & EF Results: Half-life & EF Data Processing->Results: Half-life & EF Results: Degradation Pathways Results: Degradation Pathways Data Processing->Results: Degradation Pathways

Context from Other Pesticide Studies

While a direct side-by-side comparison for this compound is not available, research on other pesticides highlights how behavior can vary, providing a framework for what to compare.

Table: Comparison of Pesticide Behaviors in Aquatic Environments

Pesticide / Type Key Findings in Water-Sediment Systems Reference
This compound (Chiral Fungicide) Displays enantioselective degradation; primary route is hydrolysis in water and microbial degradation in sediment. [1]
Strongly Sorbing Pesticides (e.g., many modern fungicides and insecticides) Can transport substantially in the particulate phase (adsorbed to sediment) during runoff, contributing to long-term pollution. [2]
Pesticides in General Fate is controlled by adsorption, diffusion, hydrolysis, and biodegradation. System characteristics (e.g., water-sediment ratio, organic matter) heavily influence the outcome. [3]
Copper & Glyphosate Modeling studies (e.g., using SWAT model) show seasonal concentration peaks in rivers linked to application timing and rainfall, posing ecotoxicological risks. [4]

Key Comparative Insights

Based on the available data, here are the critical points for comparing this compound's environmental fate:

  • Enantioselectivity is a Critical Factor: For chiral pesticides like this compound, the environmental behavior and toxicity of each enantiomer can be dramatically different [1]. Accurate risk assessment requires data at the enantiomer level, not just for the racemic mixture.
  • Phase of Transport Matters: The partition between dissolved (water) and particulate (sediment) phases is crucial. This compound's transport may differ from strongly sorbing pesticides reported to move mainly with eroded sediments [2].
  • Degradation Pathways Define Persistence: The primary route of breakdown—whether hydrolytic, photolytic, or microbial—varies by pesticide and environmental compartment, directly influencing persistence and the formation of potentially hazardous metabolites [1] [3].
  • Modeling Informs Risk Assessment: As shown with other pesticides, tools like the SWAT model can predict environmental concentrations and identify critical risk periods and areas, which is essential for large-scale risk management [4].

References

comparative performance mandipropamid vs rapamycin CIP systems

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Performance Comparison

The table below summarizes the comparative experimental data for the two CIP systems, highlighting differences in kinetics, potency, and specificity.

Performance Metric Mandipropamid (Mandi) System Rapamycin System Experimental Context & Notes
Kinetics (Translocation) t~0.75~ = 10.1 ± 1.7 s (at 500 nM) [1] [2] t~0.75~ = 107.9 ± 16.4 s (at 500 nM) [1] [2] Tenfold faster recruitment for Mandi. Measured by cytosolic receiver recruitment to mitochondria in mammalian cells [1] [2].
Potency (EC₅₀) EC₅₀ = 0.43 ± 0.17 µM [1] [2] Information not available in search results Measured via a gene expression assay with luciferase readout in mammalian cells [1] [2].
Interaction Efficiency 77 ± 12% interacting fraction (at 500 nM) [1] [2] 71 ± 3% interacting fraction (at 500 nM) [1] [2] Measured by Raster Image Correlation Spectroscopy (RICS); efficiency is comparable [1] [2].
Orthogonality & Toxicity High orthogonality (plant-based receptor); low toxicity profile [1] [2] [3] Low orthogonality (binds endogenous mTOR); toxic and immunosuppressive [1] [2] Mandi's orthogonality minimizes off-target effects, advantageous for in vivo studies [1] [2].
Dose-Response Profile Tunable, dose-dependent response [1] [2] Typically functions as an "on/off" switch [1] [2] Mandi's linear range allows for precise, concentration-dependent control [1] [2].

Detailed Experimental Protocols

For fellow scientists, here is a deeper dive into the key methodologies used to generate the comparative data.

Protein Translocation Assay (Kinetics Measurement)

This assay quantitatively measured the speed at which each CIP induces protein recruitment [1] [2].

  • Key Components:
    • Receptor Domain: Fused to the outer mitochondrial membrane protein TOM20 (e.g., TOM20-PYRMandi for Mandi; TOM20-FRB for rapamycin).
    • Receiver Domain: Expressed in the cytosol with a fluorescent tag (e.g., GFP-ABI for Mandi; GFP-FKBP for rapamycin).
  • Workflow:
    • Cell Preparation & Transfection: Mammalian cells (e.g., U2OS) are transfected with the receptor and receiver constructs.
    • Live-Cell Imaging & Stimulation: Cells are imaged on an automated epifluorescence microscopy platform with integrated liquid handling. The CIP is added directly during time-lapse imaging.
    • Quantitative Analysis: A machine learning approach is used for automated cell segmentation. The fluorescence intensity on the mitochondria is tracked over time. The translocation ratio t~0.75~ (time to reach 75% of maximum recruitment) is calculated for quantitative comparison [1] [2].

The diagram below illustrates the logic and workflow of this assay.

G Start Start: Express Fusion Proteins Receptor Receptor Domain (e.g., PYRMandi, FRB) Start->Receptor Anchor Anchor Protein (TOM20, mitochondrial) Start->Anchor Receiver Receiver Domain (e.g., ABI, FKBP) Start->Receiver FluorescentTag Fluorescent Protein (e.g., GFP) Start->FluorescentTag Complex1 Fusion Protein: Anchor-Receptor Receptor->Complex1 fused to Anchor->Complex1 fused to Complex2 Fusion Protein: Receiver-FluorescentTag Receiver->Complex2 fused to FluorescentTag->Complex2 fused to AddCIP Add CIP (Mandi or Rapamycin) Complex1->AddCIP Complex2->AddCIP Measure Measure Fluorescence Recruitment to Mitochondria AddCIP->Measure Induces Dimerization Analyze Calculate t₀.₇₅ Measure->Analyze

Gene Expression Assay (Potency Measurement)

This assay determined the effectiveness (EC₅₀) of the Mandi system by measuring dose-dependent activation of a reporter gene [1] [2].

  • Key Components:
    • DNA-Binding Domain: Yeast Gal4 DNA-binding domain (Gal4BD) fused to the receiver domain (e.g., Gal4BD-ABI).
    • Activation Domain: Viral VP16 transactivation domain fused to the receptor domain (e.g., PYRMandi-VP16).
    • Reporter Gene: Luciferase gene under the control of a promoter containing the Gal4 upstream activation sequence (Gal4UAS).
  • Workflow:
    • Cell Transfection: Cells are co-transfected with the three constructs.
    • Stimulation & Incubation: Cells are treated with a range of concentrations of Mandi and incubated overnight.
    • Readout & Analysis: Luciferase activity is measured. The signal strength correlates with the induced proximity of Gal4BD and VP16. The EC₅₀ value is calculated from the dose-response curve [1] [2].

The diagram below illustrates the logic of this reporter system.

G DBDFusion Gal4BD-ABI Fusion Dimerize Induced Dimerization (PYRMandi + ABI) DBDFusion->Dimerize ADFusion PYRMandi-VP16 Fusion ADFusion->Dimerize Reporter Luciferase Gene (Gal4UAS Promoter) Express Luciferase Expression Reporter->Express AddMandi Add Mandi AddMandi->Dimerize Binds PYRMandi Recruit VP16 Recruited to Promoter Dimerize->Recruit Recruit->Reporter Activates Transcription

Key Takeaways for Researchers

  • Choose Mandi for Speed and Low Toxicity: The Mandi system is superior for applications requiring rapid induction (within seconds) and for in vivo studies where orthogonality and low toxicity are critical [1] [2] [3].
  • Choose Rapamycin for Established Protocols: Rapamycin remains a valuable tool for in vitro studies where its "on/off" characteristic is sufficient and its endogenous interactions can be accounted for.
  • Consider Tunability: If precise, graded control over the degree of protein interaction is needed, Mandi's dose-dependent profile is advantageous over rapamycin's more binary switch [1] [2].

References

Quantitative Comparison of Mandipropamid Enantiomer Degradation in Soils

Author: Smolecule Technical Support Team. Date: February 2026

The table below synthesizes experimental half-life data for mandipropamid enantiomers across different study conditions. The R-enantiomer consistently degrades faster than the S-enantiomer in various soils.

Soil / Treatment Type R-Mandipropamid Half-Life (Days) S-Mandipropamid Half-Life (Days) Enantiomer Preference (EF) Key Degrading Bacterial Genera Identified Reference Source
Repeatedly Treated Soils (Lab Study) 10.2 - 79.2 10.4 - 130.5 R-enantiomer Burkholderia, Paraburkholderia, Hyphomicrobium, Methylobacterium, Caballeronia, Ralstonia [1] [2] [1] [2]
Chinese Field Soils (4 Types) Not Specified Not Specified R-enantiomer Analysis focused on indigenous microbial communities [1] [3]
Soil with Isolated Strain M01 (Pseudomonas sp.) 4.4 5.4 R-enantiomer Pseudomonas sp. (Isolated strain) [4] [4]
Soil with Isolated Strain MW05 (Mycolicibacterium parafortuitum) 4.5 5.7 R-enantiomer Mycolicibacterium parafortuitum (Isolated strain) [4] [4]
Soil with Isolated Strain MW09 (Stenotrophomonas maltophilia) 4.4 5.5 R-enantiomer Stenotrophomonas maltophilia (Isolated strain) [4] [4]

Experimental Protocols for Key Studies

The following details the core methodologies used in the cited research to help you evaluate and replicate the experimental approaches.

Isolation and Application of this compound-Degrading Bacterial Strains [4]
  • Soil Sampling and Strain Isolation: Bacterial strains were isolated from this compound-contaminated soil samples using enrichment techniques with the fungicide as the sole carbon source.
  • Strain Identification: Isolated strains (M01, MW05, MW09) were identified through morphological analysis and 16S rRNA gene sequencing.
  • Biodegradation Experiments: The degradation efficiency of the isolated strains was tested in a minimal salt medium (MSM) containing racemic this compound. The culture was incubated on a rotary shaker, and samples were taken at intervals to analyze residual this compound concentrations.
  • Soil Remediation Experiment: The selected strains were applied to sterilized and non-sterilized soils contaminated with rac-mandipropamid to assess their bioremediation potential under more natural conditions.
Investigating Indigenous Microbial Degradation in Soils [1] [2]
  • Soil Treatment: Soils were repeatedly treated with a single enantiomer of this compound to stimulate the enrichment of enantiomer-specific degrading microbes.
  • Degradation Kinetics: Treated soil samples were incubated under controlled conditions. Samples were periodically extracted and analyzed to determine enantiomer concentrations and calculate half-lives.
  • Microbial Community Analysis: High-throughput sequencing (e.g., 16S rRNA amplicon sequencing) was performed on soil DNA to analyze shifts in microbial community composition.
  • Functional Analysis: KEGG pathway analysis and the construction of a Biodegradation Gene (BDG) protein database were used to predict functional genes and pathways associated with the preferential degradation of the R-enantiomer.

Mechanism of Microbial Degradation

The degradation is primarily driven by specialized soil bacteria. The diagram below outlines the workflow for isolating these bacteria and investigating the underlying mechanism.

G cluster_0 Mechanism Investigation Pathways start Start: this compound-Contaminated Soil iso Isolation of Bacteria (Enrichment Culture with this compound) start->iso ident Strain Identification (Morphology & 16S rRNA Sequencing) iso->ident screen Screening for Degradation Efficiency ident->screen exp Controlled Biodegradation Experiments screen->exp mech Mechanism Investigation exp->mech m1 Subcellular Factor Analysis (Mycelial, Intracellular & Extracellular Enzymes) mech->m1 m2 Microbial Community Analysis (High-Throughput Sequencing) mech->m2 m3 Functional Gene Identification (KEGG & BDG Database Analysis) mech->m3

Workflow for Investigating Microbial Degradation of this compound

Research shows that specific bacterial genera are responsible for the preferential degradation of the R-enantiomer. These include Burkholderia, Paraburkholderia, Hyphomicrobium, and Methylobacterium [1] [2]. Functional gene analysis has linked these bacteria to key biodegradation genes (BDGs) like bphA1, benA, bph, p450, and ppah [1] [2], which are involved in breaking down complex organic molecules.

Key Insights for Researchers

  • Enantioselectivity is Consistent: The R-enantiomer of this compound degrades faster across various soils and conditions, which is critical for accurate environmental risk assessment [4] [1].
  • Microbial Communities Adapt: Repeated application of this compound enriches for specific indigenous bacterial genera that preferentially degrade the R-enantiomer, enhancing the soil's self-remediation capacity over time [1] [2].
  • Bioremediation Shows Promise: Introducing specific bacterial isolates (e.g., Pseudomonas sp.) can significantly accelerate the degradation of both enantiomers in polluted soil, offering a viable strategy for remediation [4].

References

efficacy comparison mandipropamid with other carboxylic acid amide fungicides

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison Against Oomycete Pathogens

Experimental data from in vitro and in planta studies show that mandipropamid often has greater intrinsic activity than other CAAs. The table below summarizes key findings from a study that compared its effects on various developmental stages of Phytophthora infestans with dimethomorph and iprovalicarb [1].

Fungicide Inhibitory Effect on Cystospore Germination (Concentration) Inhibitory Effect on Mycelium Growth Curative Application (Effectiveness) Trans-laminar Activity
This compound 0.005 µg/mL (nanomole range) [1] Micromole concentrations [1] Loses effectiveness at 2 days post-inoculation [1] More effective [1]
Dimethomorph 0.05 µg/mL (micromole range) [1] Micromole concentrations [1] Loses effectiveness at 2 days post-inoculation [1] Less effective [1]
Iprovalicarb 0.5 µg/mL (micromole range) [1] Micromole concentrations [1] Loses effectiveness at 2 days post-inoculation [1] Less effective [1]

This study concluded that the germination of cystospores or sporangia is the life stage most sensitive to CAAs, and that this compound's high activity against spore germination, combined with its better trans-laminar movement, makes it more effective in controlling late blight epidemics [1].

Mechanism of Action and Resistance

All CAA fungicides, including this compound, inhibit cellulose synthase isoform 3 (CesA3), a key enzyme in cell wall biosynthesis for oomycete pathogens [2] [3] [4]. This disruption impairs the pathogen's ability to form a proper cell wall.

The following diagram illustrates the mechanism of action and the primary resistance pathway for this class of fungicides.

A key point of resistance occurs through specific mutations in the CesA3 gene, most notably the substitution of glycine at position 1105 by serine (G1105S) [5]. This mutation can lead to reduced sensitivity or full resistance across the entire CAA class, a phenomenon known as cross-resistance [2] [5]. Molecular diagnostic tools, such as droplet digital PCR (ddPCR), have been developed to monitor for the G1105S mutation in field populations [5].

Environmental Behavior and Degradation

As a chiral compound, this compound's environmental behavior is enantioselective, meaning its two mirror-image molecules degrade at different rates. This is critical for accurate environmental risk assessment.

Property R-(−)-Mandipropamid S-(+)-Mandipropamid
Degradation in Soil Preferentially degraded in Chinese soils [3] Persists longer in Chinese soils [3]
Degradation in Vegetables Dissipates faster in tomato and Chinese cabbage [6] Dissipates faster in cucumber and cowpea [6]
Degradation in Water-Sediment Preferentially degraded in water [3] Preferentially degraded in sediment and the whole system [3]

For bioremediation of this compound-contaminated soil, several bacterial strains have been identified, including Pseudomonas sp., Mycolicibacterium parafortuitum, and Stenotrophomonas maltophilia, which can degrade the fungicide under various conditions [4].

Conclusion for Research and Development

  • Superior Intrinsic Activity: this compound exhibits higher efficacy at lower concentrations against key pathogen developmental stages compared to other CAAs like dimethomorph and iprovalicarb [1].
  • Cross-Resistance Risk: As a member of the CAA class, its effectiveness is threatened by point mutations in the CesA3 gene (e.g., G1105S), necessitating active resistance management strategies [2] [5].
  • Complex Environmental Fate: Its enantioselective degradation means environmental behavior and risk assessments should be conducted at the enantiomer level, not the racemic mixture [3] [6].

References

×

Color/Form

Light beige powder

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

411.1237359 Da

Monoisotopic Mass

411.1237359 Da

Heavy Atom Count

29

Density

1.24 at 22 °C

LogP

log Kow = 3.2

Melting Point

96.4-97.3 °C

UNII

11GP4ELK0U

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Fungicides, Industrial

Mechanism of Action

... This study /describes/ ... the molecular mechanism of resistance to a carboxylic acid amide (CAA) fungicide. ... A family of four cellulose synthase (CesA) genes containing conserved domains ... are found in all processive glycosyltransferases. Phylogenetic analysis revealed their close relationship to the cellulose synthases of Phytophthora sp. /a target species for mandipropamid/. Sequencing of the CesA genes in a CAA- resistant and -sensitive field isolate revealed five single nucleotide polymorphisms (SNPs) affecting the amino acid structure of the proteins. SNP inheritance in F(1)-, F(2)- and F(3)-progeny confirmed resistance to be correlated with one single SNP located in PvCesA3. Only if present in both alleles, this SNP led to the substitution of a glycine for a serine residue at position 1105 (G1105S) in the deduced amino acid sequence, thus conferring CAA- resistance. Our data demonstrate that the identified genes are putative cellulose synthases and that one recessive mutation in PvCesA3 causes inheritable resistance to the CAA fungicide mandipropamid.
... Mandipropamid (MPD) is a carboxylic acid amide (CAA) effective against downy mildews, such as Plasmopara viticola on grapes and potato late blight caused by Phytophthora infestans. ... Here, ... a combination of biochemical and genetic techniques has been utilized to identify the molecular target of MPD in P. infestans. Phytophthora infestans germinating cysts treated with MPD produced swelling symptoms typical of cell wall synthesis inhibitors, and these effects were reversible after washing with H(2)O. Uptake studies with (14)C-labelled MPD showed that this oomycete control agent acts on the cell wall and does not enter the cell. Furthermore, (14)C glucose incorporation into cellulose was perturbed in the presence of MPD which, taken together, suggests that the inhibition of cellulose synthesis is the primary effect of MPD. Laboratory mutants, insensitive to MPD, were raised by ethyl methane sulfonate (EMS) mutagenesis, and gene sequence analysis of cellulose synthase genes in these mutants revealed two point mutations in the PiCesA3 gene, known to be involved in cellulose synthesis. Both mutations in the PiCesA3 gene result in a change to the same amino acid (glycine-1105) in the protein. The transformation and expression of a mutated PiCesA3 allele was carried out in a sensitive wild-type isolate to demonstrate that the mutations in PiCesA3 were responsible for the MPD insensitivity phenotype.

Vapor Pressure

<9.4X10-4 mPa (25-50 °C) /SRC: 7.1X10-9 mm Hg/

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

374726-62-2

Absorption Distribution and Excretion

3 male Alpk:APfSD (Wistar-derived) rats per group received (Methoxyphenyl-U-(14)C) NOA446510 /mandipropamide/ at 3 mg/kg/day for up to 14 days. Groups of 3 males were terminated 24 hours after 3, 7, 10, and 14 consecutive daily doses and 1, 4, 7, 14, 21, 28, and 49 days after the last of 14 consecutive daily doses. Adrenals, brain, heart, kidneys, liver, lungs, pancreas, spleen, thymus, thyroid, testes, along with samples of blood, plasma, bone (femur), fat (abdominal), and muscle were analyzed for radioactivity (LSC). Urine, feces, and cage wash were collected from 3 males 24 hours after the first dose and 24 hours after the 14th consecutive dose and analyzed for radioactivity (LSC). Tissue concentrations of radioactivity reached a steady state within 4 days of the initial dose and subsequently declined rapidly after the cessation of dosing. After 14 consecutive daily doses mean tissue (14)C concentrations were highest in liver (0.727 ug equivalents/g) and kidneys (0.234 ug equivalents/g). The elimination from liver was biphasic with terminal elimination half life calculated as 4.2 days and distribution half life calculated as 2.3 days. In kidneys, the elimination half life was 8.7 days. Bone elimination half life was 12.8 days. All other tissue concentrations at steady state were generally low (0.1 ug equivalents/g or less) with radioactivity declining below the limit of detection a few days after the last dose. The majority of radioactivity was excreted in feces (79% of dose after 1 dose and 66% after 14 consecutive doses). Urine contained 2.6% of dose after 1 dose and 7% after 14 consecutive doses.
One or 4 Alpk:APfSD (Wistar-derived) rats per sex per group received a single oral gavage dose of (Chlorophenyl-U-(14)C) NOA446510 /mandipropamid/ or (Methoxyphenyl-U-(14)C) NOA446510 /mandipropamid/ at 3 and 300 mg/kg. Following dosing, exhaled carbon dioxide from 1 per sex per group (groups 2, 6, and 7) was collected in traps containing 2N sodium hydroxide solution and exhaled metabolites were collected in charcoal traps at 8 or 10 (females), 24, 36, and 48 hours. Residues in expired carbon dioxide and volatile metabolites were near or below the limit of detection at all time points for both (chlorophenyl-U-(14)C) NOA446510 and (methoxyphenyl-U-(14)C) NOA446510 radiolabels. At 3 mg/kg after 48 hours, the total radioactivity in expired air amounted to less than 0.1% of dose in males and females for (chlorophenyl-U-(14)C) NOA446510 and less than 0.2% of dose for both sexes for (methoxyphenyl-U-(14)C) NOA446510. No radioactivity (metabolites) was recovered in the charcoal traps. 48 hours after 300 mg/kg of (methoxyphenyl-U-(14)C) NOA446510, radioactivity in expired air amounted to less than 0.2% of dose in both sexes and no radioactivity was recovered in the charcoal traps. Following dosing of the excretion and tissue distribution phase animals (4 rats per sex per group in groups 3, 4, 8, and 9), urine was collected at 6 and 10 hours and urine and feces at 24, 48, 72, 96, 120, 144, and 168 hours post-treatment. The mean total percentages of radioactivity excreted in urine and feces over 168 hours were similar for the (chlorophenyl-U-(14)C) NOA446510 and methoxyphenyl-U-(14)C) NOA446510 radiolabels. The major route of excretion was feces at both dose levels, while a greater proportion of administered dose was excreted in urine at the low dose vs 300 mg/kg and for females compared to males. At 300 mg/kg, fecal excretion accounted for mean totals of 87%-91% in males and 81%-84% in females, while urinary excretion accounted for mean totals of 2.2%-3.3% for males and 6.4%-11.6% for females. At 3 mg/kg, mean totals for fecal excretion were 76%-81% in males and 42%-55% in females, and urinary excretion accounted for mean totals of 14%-15% in males and 29%-47% in females. Tissue distribution of radioactivity was similar for both radiolabels and both sexes seven days after treatment. At 3 mg/kg, radioactivity in tissues accounted for 0.06%-0.17% of dose in total and radioactivity remaining in the carcass was 0.08%-0.19% of dose. Highest radioactive concentrations were in liver (0.033-0.085 ug equivalents/g (0.05%-0.16% of dose)), kidney (0.007-0.019 ug equivalents/g (<0.01% of dose)), and thyroid (<0.010-0.030 ug equivalents/g (<0.01% of dose)). Concentrations in all other tissues were below 0.010 ug equivalents/g. At 300 mg/kg/day, radioactivity in tissues was 0.02%-0.04% of dose in total and radioactivity in residual carcass was 0.01%-0.11% of dose. Highest radioactive concentrations were also in liver (0.81-1.57 ug equivalents/g (0.01%-0.03% of dose)), kidney (0.12-0.35 ug equivalents/g (<0.01% of dose)), and thyroid (<0.17-1.20 ug equivalents/g (<0.01% of dose)). Radioactivity in whole blood and plasma was <0.08-0.24 ug equivalents/g and <0.01-0.04 ug equivalents/g respectively. Concentrations in all other tissues were below 0.10 ug equivalents/g. In the phase using bile duct cannulated rats (4 rats per sex per group in groups 10 and 11), urine was collected at 10 (females) or 12 , 24, and 48 hours after dosing, feces at 24 and 48 hours, and bile at 1, 2, 3, 4, 5, 6, 7, 8, 10 (females) or 12, 24, 36, and 48 hours post-dosing. In bile duct cannulated rats that received (methoxyphenyl-U-(14)C) NOA446510 at 3 mg/kg, the majority of administered dose was eliminated in bile (73% for males and 55% for females) after 48 hours; fecal excretion was 14% and 22% for males and females respectively; and urinary excretion was 1.4% for males and 9.5% for females. At 300 mg/kg, biliary excretion was 28% and 22% for males and females respectively; feces contained 39% (males) and 26% (females); and urine accounted for 0.8% (males) and 19% (females) of dose after 48 hours.
Nine or 15 Alpk:APfSD (Wistar-derived) rats per sex per group received a single oral gavage dose of (Methoxyphenyl-U-(14)C) NOA446510 /mandipropamid/ at 3 and 300 mg/kg. In phase 1, serial blood samples were taken (tail veins) from 3 rats per sex per group at 2, 4.5, 6.5, 8-8.5, 9.5-10, 13, 18, 24, 34, 48, 72, and 96 hours after dosing at 3 mg/kg (group 1) and 300 mg/kg (group 2). Results were used to select termination times for phase 2 animals. In phase 2, three rats per sex per group were terminated 8, 24, 48, 72, and 96 hours after treatment at 3 mg/kg (group 3) and 300 mg/kg (group 4). Blood samples (separated into plasma and blood), adrenals, brain, heart, kidneys, liver, lungs, ovaries, pancreas, spleen, thymus, thyroid, testes, uterus, bone (femur), fat (abdominal), and muscle from each animal were analyzed (LSC) for radioactivity at each time point. In phase 1 , group mean peak blood radioactivity concentration times (Tmax) were 8.5 hours for males and 4.5 hours for females and half-lives of elimination of radioactivity (t1/2) were 18.4 hours (males) and 20.2 hours (females) after dosing at 3 mg/kg. At 300 mg/kg, group mean Tmax values were 24 hours (males) and 10 hours (females), while t1/2 values were 32.7 hours for males and 24.8 hours (females ). In phase 2, at both dose levels, tissue concentrations of radioactivity were slightly lower in females compared to males. Liver and kidney tissue residues were the only measurements consistently higher than plasma concentrations (plasma concentrations were 0.13 ug equivalents/g (males) and 0.10 ug equivalents/g (females) at 3 mg/kg and 5.12 ug equivalents/g (males) and 2.65 ug equivalents/g (females) at 300 mg/kg) for both sexes at both dose levels. All tissue concentrations declined to values that were low or below the the limit of detection by 96 hours post-treatment. Highest group mean concentrations of radioactivity were in liver at 8 hours: 1.25 ug equivalents/g (2.04% of dose) (males) and 0.64 ug equivalents/g (0.94% of dose) (females) at 3 mg/kg, and 46.4 ug equivalents/g (0.77% of dose) (males) and 27.1 ug equivalents/g (0.39% of dose) (females) at 300 mg/kg. Values for kidneys at 8 hours were 0.26 ug equivalents/g (0.08% of dose) for males and 0.25 ug equivalents/g (0.08% of dose) for females at 3 mg/kg, and 10.43 ug equivalents/g (0.04% of dose) for males and 6.9 ug equivalents/g (0.02% of dose) for females at 300 mg/kg. Group mean t1/2 values for liver at 3 mg/kg were: 23.6 and 23.1 hours for males and females respectively, and for kidney, were 22.2 and 21.5 hours for males and females respectively. At 300 mg/kg, group mean t1/2 values for liver were 19.1 and 17.7 hours for males and females respectively and, for kidneys, 19.5 hours (males) and 15.6 hours (females). Group mean t1/2 values for other tissues generally ranged from 18 to 24 hours (except for thymus (31.5 hours) and testes (30.0 hours) in males at 300 mg/kg).
In an oral gavage study, 27 C57BL/10Jf/Alpk mice per sex per group received a single oral dose of (Methoxyphenyl-U-(14)C) NOA446510 /mandipropamid/ at 10, 50, and 500 mg/kg. In a preliminary dietary study, 55 C57BL/10Jf/Alpk mice per sex received (Methoxyphenyl-U-(14)C) NOA446510 in the diet at 800 ppm for 2 days. In the main dietary study, 28 C57BL/10Jf/Alpk mice per sex per group received (Methoxyphenyl-U-(14)C) NOA446510 in the diet at 300, 800, 2000, and 5000 ppm for 7 days. In an intravenous study, 5 C57BL/10Jf/Alpk mice per sex received a single intravenous dose of (Methoxyphenyl-U-(14)C) NOA446510 at 10 mg/kg. In the single dose oral gavage study, the majority of radioactivity was excreted within the first 24 hours after dosing with no sex differences in either route or rate. At 10 and 50 mg/kg, males excreted 29% of dose in urine at both levels and 32% (10 mg/kg) and 27% (50 mg/kg) in feces during 48 hours after treatment. Females excreted 29% and 47% of dose in urine and 21% and 24% in feces at 10 and 50 mg/kg respectively over the same time period. At 500 mg/kg, feces were the main route of excretion, accounting for 54% of dose in males and 40% in females. Radioactivity in urine represented 16% of dose in males and 11% in females. No sex differences and no dose level differences in the pharmacokinetics of plasma were indicated. At every time point and dose level, the concentration of radioactivity measured in whole blood was approximately half that measured in plasma. At 10 and 50 mg/kg, absorption was rapid with maximum plasma concentrations (Cmax) reached within 30 minutes of dosing (2 ug/mL (males) and 3 ug/mL (females) and 11 ug/mL (males) and 16 ug/mL (females) at 10 and 50 mg/kg respectively). The area under the plasma concentration vs time curve (AUC, h.ug equivalents/mL) at 50 mg/kg was approximately 5 times that at 10 mg/kg (88 vs 17 for males and 76 vs 17 for females), indicating a linear absorption increase. The absorption phase was slower at 500 mg/kg with plasma Cmax of 40 ug/mL (males) and 39 ug/mL (females) reached 6 hours (males) and 2 hours (females) after treatment. Additionally, at 500 mg/kg, AUC values were 6 fold (543 h.ug equivalents/mL) and 7 fold (535 h.ug equivalents/mL) in males and females respectively compared with the expected 10 fold differential vs 50 mg/kg. In urine, five principal metabolites were measured accounting for more than 90% of radioactivity in all samples. Metabolite 4 (NOA458422 glucuronide (the O-glucuronide of NOA458422 (2-(4-chloro-phenyl)-N- (2-(4-hydroxy-3-methoxy-phenyl)-ethyl)-2-prop-2-ynyloxy-acetamide)) was the main component and metabolite 2 (only a diagram was provided) the second, at all 3 dose levels. Unchanged NOA446510 was not present in urine. At 10 mg/kg, the metabolic profile of the 0-24 hour feces sample was similar to the urine profile and a small amount of NOA446510 was detected in males but not females. At 50 and 500 mg/kg, the major component in feces was unchanged NOA446510 in both sexes. In plasma, metabolite 4 was the major component in both sexes at all dose levels; metabolite 2 was a very minor component at 10 and 50 mg/kg; and a small amount of unchanged NOA446510 was detected at 500 mg/kg. In the 2 day dietary study at 800 ppm, Cmax in whole blood was reached at 38.5 hours (males) and 41.0 hours (females) after the start of dosing. In the 7 day dietary study, as with the oral gavage study, radioactivity was associated with the plasma compartment of blood and no sex differences were indicated and radioactivity was proportional to dose level (although specific plasma radioactivity concentration data were limited by lack of achieved dose calculations). Urinary metabolite profiles were qualitatively and quantitatively similar to those for oral gavage animals and were indicated to be independent of sex, dose level, and number of doses. Metabolite 4 was the major urinary component and no unchanged NOA446510 was detected in any samples. Fecal samples had unchanged NOA446510 in all samples. Metabolites 2 and 4 were present in all plasma samples and unchanged NOA446510 was not detected. In the single dose intravenous study (10 mg/kg), the majority of radiolabel was also excreted within 24 hours of dosing. Urine contained 58% (males) and 72% (females) of dose during 24 hours and feces had 25% (males) and 40% (females). Urinary metabolite profiles observed from the 0-24 hour and 24-48 hour post treatment collections were the same as those observed following oral gavage dosing with no qualitative sex differences. Loss of the propargyl groups and glucuronidation was suggested as the principal route of biotransformation.
For more Absorption, Distribution and Excretion (Complete) data for Mandipropamid (8 total), please visit the HSDB record page.

Metabolism Metabolites

Pooled samples of urine and feces from 4 rats per sex per group (Groups 3, 8, and 9 listed in table below) that received a single oral gavage dose of [Chlorophenyl-U-14C] NOA446510 at 300 mg/kg and [methoxyphenyl-U-14C] NOA446510 at 3 and 300 mg/kg were evaluated for metabolites/components. Additionally, urine, feces, and bile from 4 bile duct cannulated rats per sex per group (Groups 10 and 11) that received a single oral gavage dose of [methoxyphenyl-U- 14C] NOA446510 at 3 and 300 mg/kg were evaluated. In Report No. CTL/UR0786/REG/REPT (record 230447), pooled samples of urine and feces from 3 males were evaluated for metabolites/components 24 hours after a single oral gavage dose with 3 mg/kg of [methoxyphenyl-U-14C] NOA446510 and 24 hours after 14 consecutive doses at 3 mg/kg. All major metabolites/components, representing greater than 5% of administered dose were identified (high performance liquid chromatography (HPLC) and mass spectrometry (MS)). The proposed metabolic pathway was described: loss of one or both of the propargyl groups followed by glucuronidation and O-demethylation (a schematic was included). Differences in metabolism of the two radiolabeled species were not indicated. Metabolic profiles of excreta following administration of both the chlorophenyl and methoxyphenyl radiolabeled forms at the high dose level (300 mg/kg) were qualitatively and quantitatively similar. Single Dose of 3 mg/kg [Methoxyphenyl-U-14C] NOA446510 Females excreted 46% of the dose in urine and 41% in feces during 96 hours. The major urinary metabolite (40% of dose) was NOA458422 glucuronide (the O-glucuronide of NOA458422 (2-(4-chloro-phenyl)-N-[2-(4-hydroxy-3-methoxy-phenyl)-ethyl]- 2-prop-2-ynyloxy-acetamide)). In feces, NOA446510 was 12% of dose and NOA458422 was 19%. Males excreted 14% of dose in urine and 72.3% in feces during 96 hours. The major urinary metabolite (10% of dose) was SYN534133 (the glucuronide of CGA 380775 (2-4(chlorophenyl)- 2-hudroxy-N-[2-(4-hudroxy-3-methoxy-phenyl)-ethyl]acetamide)). In feces NOA458422, parent, and NOA458422 glucuronide accounted for 29.2%, 21.3%, and 12.9% of dose respectively. 14 Consecutive Daily Doses in Males at 3 mg/kg [Methoxyphenyl-U-14C] NOA446510 Component profiles of excreta were similar between samples taken 24 hours after the first and 14 doses and consistent with results in the single dose study above. Single Dose of 300 mg/kg [Chlorophenyl-U-14C] NOA446510 Females excreted 6% of dose in urine and 81% of dose in feces during 96 hours. NOA458422 glucuronide was the major urinary metabolite (3.7% of dose). NOA446510 accounted for 75% of dose in feces of females. Males excreted 2% of dose in urine and 86% of dose in feces during 96 hours. SYN534133, at 1% of dose, was the major urinary metabolite. NOA446510 accounted for 79% of dose in feces. Single Dose of 300 mg/kg [Methoxyphenyl-U-14C] NOA446510 Females excreted 11% of dose in urine and 82% of dose in feces during 96 hours. NOA458422 glucuronide (7% of dose) and NOA446510 (71% of dose) were the major components in urine and feces respectively. Males had 3% of dose in urine and 90% of dose in feces during 96 hours. SYN534133, accounting for 2% of dose, and NOA446510 (73% of dose) were the major components in urine and feces respectively. Single Dose of 3 mg/kg [Methoxyphenyl-U-14C] NOA446510 with Bile Duct Cannulated Rats During 48 hours, females excreted 15% of dose in urine, 46% of dose in bile, and 22% of dose in feces. The major component in urine and bile was NOA458422 glucuronide at 10% and 41% of dose respectively. NOA446510 was the major component in feces (22.3% of dose). Males excreted 1%, 73%, and 15% of dose in urine, bile, and feces respectively during 48 hours. NOA458422 glucuronide was the major component in urine (0.7% of dose) and bile (62.2% of dose). NOA446510 accounted for 13% of dose in feces. Single Dose of 300 mg/kg [Methoxyphenyl-U- 14C] NOA446510 with Bile Duct Cannulated Rats 28%, 12%, and 37% of administered radioactivity was excreted by females in urine, bile, and feces respectively during 48 hours. NOA458422 glucuronide was the major component in urine (25% of dose) and bile (10% of dose). NOA446510 accounted for 37% of dose in feces. Males excreted 1% of dose in urine, 28% in bile, and 39% in feces during 48 hours. NOA458422 glucuronide was the major component in urine (0.5% of dose) and bile (22.5% of dose). NOA446510 was 38.6% of dose in feces of males.
In an oral gavage study, 27 C57BL/10Jf/Alpk mice per sex per group received a single oral dose of (Methoxyphenyl-U-(14)C) NOA446510 /mandipropamid/ at 10, 50, and 500 mg/kg. In a preliminary dietary study, 55 C57BL/10Jf/Alpk mice per sex received (Methoxyphenyl-U-(14)C) NOA446510 in the diet at 800 ppm for 2 days. In the main dietary study, 28 C57BL/10Jf/Alpk mice per sex per group received (Methoxyphenyl-U-(14)C) NOA446510 in the diet at 300, 800, 2000, and 5000 ppm for 7 days. In an intravenous study, 5 C57BL/10Jf/Alpk mice per sex received a single intravenous dose of (Methoxyphenyl-U-(14)C) NOA446510 at 10 mg/kg. ... In urine, five principal metabolites were measured accounting for more than 90% of radioactivity in all samples. Metabolite 4 (NOA458422 glucuronide (the O-glucuronide of NOA458422 (2-(4-chloro-phenyl)-N- (2-(4-hydroxy-3-methoxy-phenyl)-ethyl)-2-prop-2-ynyloxy-acetamide)) was the main component and metabolite 2 (only a diagram was provided) the second, at all 3 dose levels. Unchanged NOA446510 was not present in urine. At 10 mg/kg, the metabolic profile of the 0-24 hour feces sample was similar to the urine profile and a small amount of NOA446510 was detected in males but not females. At 50 and 500 mg/kg, the major component in feces was unchanged NOA446510 in both sexes. In plasma, metabolite 4 was the major component in both sexes at all dose levels; metabolite 2 was a very minor component at 10 and 50 mg/kg; and a small amount of unchanged NOA446510 was detected at 500 mg/kg. In the 2 day dietary study at 800 ppm, Cmax in whole blood was reached at 38.5 hours (males) and 41.0 hours (females) after the start of dosing. In the 7 day dietary study, as with the oral gavage study, radioactivity was associated with the plasma compartment of blood and no sex differences were indicated and radioactivity was proportional to dose level (although specific plasma radioactivity concentration data were limited by lack of achieved dose calculations). Urinary metabolite profiles were qualitatively and quantitatively similar to those for oral gavage animals and were indicated to be independent of sex, dose level, and number of doses. Metabolite 4 was the major urinary component and no unchanged NOA446510 was detected in any samples. Fecal samples had unchanged NOA446510 in all samples. Metabolites 2 and 4 were present in all plasma samples and unchanged NOA446510 was not detected. In the single dose intravenous study (10 mg/kg), the majority of radiolabel was also excreted within 24 hours of dosing. Urine contained 58% (males) and 72% (females) of dose during 24 hours and feces had 25% (males) and 40% (females). Urinary metabolite profiles observed from the 0-24 hour and 24-48 hour post treatment collections were the same as those observed following oral gavage dosing with no qualitative sex differences. Loss of the propargyl groups and glucuronidation was suggested as the principal route of biotransformation.
In phase 1, three Alpk:APfSD (Wistar-derived) rats per sex per group (groups 1, 2, and 3) received unlabeled NOA446510 (/mandipropamid/ 96.5%) in the diet at 100, 500, and 5000 ppm for 11 consecutive days followed by radiolabeled diet at the corresponding levels on day 12. Additionally, in phase 1, three rats per sex per group (groups 4, 5, and 6) received unlabeled NOA446510 by oral gavage for 11 consecutive days at 10, 50, and 500 mg/kg/day followed by a single oral dose of (Methoxyphenyl-U-(14)C) NOA446510 on day 12 at the same levels. In phase 2, six rats per sex per group (groups 7, 8, and 9) received unlabeled NOA446510 in the diet for 11 consecutive days followed (14)C NOA446510 containing diets on the 12th day. ... Metabolites were identified (high performance liquid chromatography-mass spectrometry (HPLC-MS)) in urine and plasma. The urinary metabolite profile differed for males and females mainly due to the major metabolite found in female urine NOA458422 glucuronide (formed by glucuronidation of NOA446510 after loss of one of the propargyl groups) which was present in only negligible amounts (if at all) in male samples (may indicate a difference in the route and mechanism of clearance). All other male and female urinary metabolites were present in similar proportions. Plasma profiles were the same for males and females. The majority of metabolites were glucuronides. See study for proposed structures, diagrams, descriptions, mass spectra, HPLC chromatograms, etc. of metabolites/components. SYN 534133 (a glucuronide of NOA446510 after loss of both propargyl groups), present at similar concentrations in urine of both males and females, was the major metabolite in male samples. NOA458422 glucuronide was the major metabolite in both male and female plasma. Phase 2 Area under the plasma concentration vs time exposure curve values (AUC0-48(ug.h.g-1)) increased linearly with dietary dose level similarly for both sexes over 48 hours (9.5, 31.9, and 344.0 ug.h.g-1 for males and 8.0, 34.9, and 328.9 ug.h.g-1 for females at 100, 500, and 5000 ppm respectively).
In phase 1, one Alderley Park Beagle dog per sex per group received a single oral (gelatin capsule) dose of (Chlorophenyl-U-(14)C) NOA446510 /mandipropamid/ at 100 and 800 mg/kg on days 1 and 15. The same animals also received unlabeled NOA446510 on days 5 through 14 at 100 and 800 mg/kg/day. In phase 2, one dog per sex per group received a single intravenous dose of (14)C NOA446510 at 3 mg/kg on day 1 and a subsequent single radiolabeled oral dose at 3 mg/kg on day 15. Following each radiolabeled dose, animals were placed into metabolism cages and urine and feces were collected (at room temperature) 6, 12, 24, 36, 48, and 72 hours after dosing. In phase 1, blood samples (5 mL) were collected at 1, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours on day 1 after dosing, and at 1, 2, 3, 4, 5, 6, 7, 8, 10, 12, and 24 hours on day 15. In phase 2, blood sampling times on day 1 were 2, 5, 10, 20, and 30 minutes and 1, 2, 3, 4, 6, 12, and 24 hours post-treatment, and, on day 15, blood was sampled 1, 2, 3, 4, 5, 6, 7, 8, 10, 12, and 24 hours after dosing. Phase 1 In phase 1, after a single oral radiolabeled dose (gelatin capsule) at 100 mg/kg, 7% of dose for the male and 22% for the female respectively was excreted in urine over 72 hours. Feces contained 95% (male) and 63% (female) of dose over 72 hours. Maximum plasma concentrations (Cmax), 6.7 and 4.6 ug equivalents/g, were reached 4 and 8 hours after dosing (Tmax) for the male and female respectively. The area under the plasma concentration vs time exposure curve values (AUC0-24 (h.ug/g)) were 67 and 51 for the male and female respectively. Unchanged NOA446510 represented 73% (male) and 54% (female) of dose in feces (three other minor metabolites were found in feces). Six hour urine samples contained 5 major metabolites (no unchanged NOA446510 was found). Male and female pooled plasma contained unchanged NOA446510 and 5 other metabolites. ... After a single dose at 800 mg/kg, 4% of radioactive dose was excreted in urine of both sexes and 71% (male) and 18% (female) of dose was found in feces over 72 hours. Plasma Cmax concentrations were 25.0 and 17.5 ug equivalents/g reached at Tmax times of 6 and 10 hours after treatment for the male and female respectively. The resulting total exposure/time (AUC0-24) values were 98 h.ug/g (male) and 152 h.ug/g (female). In feces, the majority of recovered dose was unchanged NOA446510, 67% (male) and 12% (female). 5 major metabolites (4 were the same as at the100 mg/kg single dose) were found in the 6 hour urine samples (no unchanged NOA446510). Unchanged NOA446510 and 3 of the metabolites found in the 100 mg/kg single dose samples were identified in the 0-48 hour male and female plasma pools. Following the repeat (14)C NOA446510 dose at 100 mg/kg, 6% and 5% of dose was excreted in urine by the male and female dog respectively with 77% (male) and 79% (female) in feces over 72 hours. Cmax values of 6.0 and 4.3 ug equivalents/g were reached 4 and 10 hours after dosing (Tmax) in the male and female respectively, resulting in (AUC0-24) values of 72 and 48 h.ug/g respectively. Unchanged NOA446510 was identified as the major component in feces, 59% (males) and 70% females (3 minor metabolites were also found in feces). 6 hour urine samples contained the same 5 metabolites as the single dose 100 mg/kg plus 2 others and no unchanged NOA446510. The male and female plasma pool contained unchanged NOA446510, the same 3 metabolites found in the single dose 800 mg/kg samples, and an unidentified minor species. After the repeat oral 800 mg/kg radiolabeled dose, 3% (male) and 4% (female) of dose was found in urine, and feces contained 91% (male) and 94% (female) of dose during 72 hours. Cmax concentrations were 49.7 and 28.6 ug equivalents/g at 6 hours after treatment (Tmax for both sexes). AUC0-24 values for total exposure/time were 379 h.ug/g (male) and 410 h.ug/g (female). Unchanged NOA446510 accounted for 52% (male) and 93% (female) of dose in feces. Six hour urine samples contained the same 5 metabolites as the 800 mg/kg single dose group. 0-48 hour plasma samples contained NOA446510 and the same 3 metabolites as in the single dose 800 mg/kg samples (a fourth metabolite was also identified in female plasma). Phase 2 The male dog excreted 24% of dose and the female 31% in urine during 72 hours after the single intravenous radiolabeled 3 mg/kg dose with 45% (male) and 47% (female) of dose in feces. Major urinary metabolites were identified as the same 5 found in the single dose oral 100 mg/kg group samples in phase 1, plus one other. In male 0-24 hour plasma pools, unchanged NOA446510 and 5 of the metabolites identified in the phase one, 100 mg/kg single oral dose samples, plus one other, were detected. After the single radiolabeled oral dose (gelatin capsule) at 3 mg/kg on day 15, urine contained 14% (male) and 21% (female) of dose, and feces contained, 72% (male) and 66% (female) of dose during 72 hours. Major urinary metabolites for each sex were identified as the same 5 detected in the phase 1, single oral 100 mg/kg dose samples (female samples also contained a 6th species). In male and female 0-24 hour plasma pools, 2 of the 3 metabolites found in the phase 1 single oral dose 800 mg/kg samples plus one other were identified (other species were detected but at levels too low to identify). The proposed metabolic pathway was presented: loss of one or both propargyl groups followed by conjugation with glucuronic or sulphuric acid and O-demethylation with no cleavage of the molecule.

Wikipedia

Mandipropamid

Biological Half Life

3 male Alpk:APfSD (Wistar-derived) rats per group received (Methoxyphenyl-U-(14)C) NOA446510 /mandipropamide/ at 3 mg/kg/day for up to 14 days. Groups of 3 males were terminated 24 hours after 3, 7, 10, and 14 consecutive daily doses and 1, 4, 7, 14, 21, 28, and 49 days after the last of 14 consecutive daily doses. ... The elimination from liver was biphasic with terminal elimination half life calculated as 4.2 days and distribution half life calculated as 2.3 days. In kidneys, the elimination half life was 8.7 days. Bone elimination half life was 12.8 days. ...
Nine or 15 Alpk:APfSD (Wistar-derived) rats per sex per group received a single oral gavage dose of (Methoxyphenyl-U-(14)C) NOA446510 /mandipropamid/ at 3 and 300 mg/kg. In phase 1, serial blood samples were taken (tail veins) from 3 rats per sex per group at 2, 4.5, 6.5, 8-8.5, 9.5-10, 13, 18, 24, 34, 48, 72, and 96 hours after dosing at 3 mg/kg (group 1) and 300 mg/kg (group 2). Results were used to select termination times for phase 2 animals. In phase 2, three rats per sex per group were terminated 8, 24, 48, 72, and 96 hours after treatment at 3 mg/kg (group 3) and 300 mg/kg (group 4). Blood samples (separated into plasma and blood), adrenals, brain, heart, kidneys, liver, lungs, ovaries, pancreas, spleen, thymus, thyroid, testes, uterus, bone (femur), fat (abdominal), and muscle from each animal were analyzed (LSC) for radioactivity at each time point. In phase 1 , group mean peak blood radioactivity concentration times (Tmax) were 8.5 hours for males and 4.5 hours for females and half-lives of elimination of radioactivity (t1/2) were 18.4 hours (males) and 20.2 hours (females) after dosing at 3 mg/kg. At 300 mg/kg, group mean Tmax values were 24 hours (males) and 10 hours (females), while t1/2 values were 32.7 hours for males and 24.8 hours (females). In phase 2, ... group mean half life values for liver at 3 mg/kg were: 23.6 and 23.1 hours for males and females respectively, and for kidney, were 22.2 and 21.5 hours for males and females respectively. At 300 mg/kg, group mean half life values for liver were 19.1 and 17.7 hours for males and females respectively and, for kidneys, 19.5 hours (males) and 15.6 hours (females). Group mean half life values for other tissues generally ranged from 18 to 24 hours (except for thymus (31.5 hours) and testes (30.0 hours) in males at 300 mg/kg).

Use Classification

Fungicides
Environmental transformation -> Pesticides (parent, predecessor)

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies mandipropamid as unlikely to present an acute hazard in normal use; Main Use: fungicide, other than for seed treatment.

Analytic Laboratory Methods

Analysis: Product by high performane liquid chromatography/ultra violet. Residues, and in soil by liquid chromatography-mass spectrometry/mass spectrometry..

Storage Conditions

Store in original containers only. Store in a cool, dry place. Keep container closed when not in use. Do not store near food or feed. In case of spill on floor or paved surfaces, mop and remove to chemical waste storage area until proper disposal can be made if product cannot be used according to the label.. /Revus Fungicide/
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water. /Residential users/

Dates

Last modified: 08-15-2023
Ziegler et al. Mandipropamid as a chemical inducer of proximity for in vivo applications. Nature Chemical Biology, DOI: 10.1038/s41589-021-00922-3, published online 21 December 2021

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